2-(Furan-3-yl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(furan-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c7-6(8)3-5-1-2-9-4-5/h1-2,4H,3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUYAVXPERPSAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50356004 | |
| Record name | 2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123617-80-1 | |
| Record name | 2-(furan-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50356004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Furan-3-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-(Furan-3-yl)acetic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-(Furan-3-yl)acetic acid, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its core chemical properties, including its physicochemical characteristics, synthesis, reactivity, and spectroscopic profile. The document is intended to serve as a foundational resource for researchers engaged in the design and development of novel therapeutics and functional materials incorporating the furan scaffold. Through a detailed exploration of its molecular behavior, this guide aims to empower scientists to leverage the unique attributes of this compound in their research endeavors.
Introduction: The Significance of the Furan-3-yl Acetic Acid Scaffold
The furan ring is a privileged five-membered aromatic heterocycle that is a core structural component in numerous pharmacologically active compounds.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[2][3] The unique electronic and steric properties of the furan moiety, stemming from the oxygen heteroatom, allow it to act as a versatile pharmacophore and a bioisosteric replacement for other aromatic systems.[1]
Specifically, the 3-substituted furan acetic acid framework offers a distinct structural motif compared to its more commonly studied 2-substituted isomer. The placement of the acetic acid side chain at the 3-position influences the molecule's overall polarity, hydrogen bonding capacity, and spatial arrangement, thereby impacting its interaction with biological targets. Understanding the fundamental chemical properties of this compound is paramount for its effective utilization in drug design and synthesis.
Physicochemical and Spectroscopic Characterization
Precise characterization of this compound is crucial for its application in synthesis and biological screening. The following section details its key physical and spectroscopic properties.
Physical Properties
| Property | Value | Source/Comment |
| CAS Number | 123617-80-1 | [4] |
| Molecular Formula | C₆H₆O₃ | [5][6] |
| Molecular Weight | 126.11 g/mol | [7] |
| Appearance | Solid (predicted) | General knowledge |
| Storage | 2-8°C | [4] |
Spectroscopic Data (Predicted and General)
While experimental spectra for this compound are not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the furan ring protons, the methylene protons, and the acidic proton of the carboxylic acid.
-
Furan Protons: Three signals corresponding to the protons at the C2, C4, and C5 positions of the furan ring. These would appear in the aromatic region, typically between δ 6.0 and 8.0 ppm. The proton at C2 would likely be the most deshielded.
-
Methylene Protons (-CH₂-): A singlet or a slightly split signal for the two protons of the acetic acid side chain, expected to appear in the range of δ 3.5-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): A broad singlet at a downfield chemical shift, typically above δ 10.0 ppm, which is characteristic of acidic protons.
¹³C NMR: The carbon NMR spectrum will provide information on the carbon skeleton.
-
Furan Carbons: Four signals for the furan ring carbons. The carbons attached to the oxygen (C2 and C5) will appear at a lower field compared to the other two carbons (C3 and C4).
-
Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the range of δ 30-40 ppm.
-
Carbonyl Carbon (-C=O): A signal for the carbonyl carbon of the carboxylic acid, expected at a downfield shift, generally above δ 170 ppm.
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid.[8]
-
C-H Stretch (Aromatic): Absorptions above 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the furan ring.[9]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band in the region of 1760-1690 cm⁻¹ due to the carbonyl group.[8]
-
C=C Stretch (Aromatic): Bands in the 1600-1400 cm⁻¹ region corresponding to the carbon-carbon double bond stretching vibrations within the furan ring.[9]
-
C-O Stretch (Furan and Carboxylic Acid): Absorptions in the 1320-1000 cm⁻¹ region.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Molecular Ion (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (126.11).
-
Fragmentation Pattern: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl group (-OH, M-17), the loss of the carboxyl group (-COOH, M-45), and cleavage of the bond alpha to the carbonyl group. The furan ring can also undergo characteristic fragmentation. PubChemLite predicts collision cross-section data for various adducts, such as [M+H]⁺ at m/z 127.03897 and [M-H]⁻ at m/z 125.02441.[3][5]
Synthesis and Reactivity
The synthesis and subsequent reactions of this compound are central to its utility as a chemical building block.
Synthetic Approaches
While a definitive, high-yield synthesis protocol for this compound is not prominently featured in readily accessible literature, several plausible synthetic routes can be envisioned based on established organic chemistry principles.
One potential route involves the conversion of a suitable 3-substituted furan precursor. For instance, the oxidation of 3-(2-hydroxyethyl)furan or the hydrolysis of the corresponding nitrile or ester would yield the desired carboxylic acid.
Another approach could involve a multi-step synthesis starting from a more readily available furan derivative, such as furan-3-carbaldehyde. A possible sequence could be:
-
Wittig or Horner-Wadsworth-Emmons reaction: Reaction of furan-3-carbaldehyde with a phosphonium ylide or a phosphonate carbanion to form a 3-(2-alkoxyvinyl)furan.
-
Hydrolysis: Subsequent hydrolysis of the resulting enol ether or ester to afford the corresponding aldehyde or ketone, which can then be oxidized to the carboxylic acid.
The Willgerodt-Kindler reaction, which converts aryl alkyl ketones to the corresponding terminal amides (and subsequently to carboxylic acids), could also be a viable, albeit less direct, route if a suitable 3-acetylfuran precursor is available.[10][11][12]
Figure 1: A conceptual workflow for the synthesis of this compound.
Chemical Reactivity
The reactivity of this compound is governed by the interplay of the aromatic furan ring and the carboxylic acid functional group.
The furan ring is an electron-rich aromatic system and is highly susceptible to electrophilic substitution reactions.[13] The reactivity of furan is greater than that of benzene.[13] Electrophilic attack generally occurs preferentially at the C2 and C5 positions due to the greater stabilization of the cationic intermediate.[14] However, the presence of the deactivating carboxymethyl group at the C3 position will influence the regioselectivity of electrophilic substitution.
-
Electrophilic Substitution: Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation are expected to occur on the furan ring, with the directing effect of the C3 substituent favoring substitution at the C2 or C5 positions.[15]
-
Diels-Alder Reaction: As a conjugated diene, furan can participate in Diels-Alder reactions with suitable dienophiles, leading to the formation of bicyclic adducts.[16]
The carboxylic acid moiety undergoes a variety of standard transformations:
-
Esterification: Reaction with alcohols in the presence of an acid catalyst to form the corresponding esters.
-
Amide Formation: Conversion to amides via reaction with amines, often requiring activation of the carboxylic acid (e.g., as an acid chloride or with a coupling agent).
-
Reduction: Reduction of the carboxylic acid to the corresponding primary alcohol, 2-(furan-3-yl)ethanol, using strong reducing agents like lithium aluminum hydride.
Figure 2: Key reactivity pathways of this compound.
Applications in Drug Development and Materials Science
The structural features of this compound make it an attractive scaffold for the development of new chemical entities with potential therapeutic applications.
Medicinal Chemistry
Furan derivatives are integral to a number of approved drugs, acting on a wide range of biological targets.[3][17] The this compound moiety can be incorporated into larger molecules to modulate their pharmacokinetic and pharmacodynamic properties. Its ability to participate in hydrogen bonding and its defined spatial orientation can be exploited to achieve specific interactions with enzyme active sites or receptors. The synthesis of libraries of amides and esters derived from this compound is a common strategy in lead optimization to explore structure-activity relationships (SAR).
Materials Science
The carboxylic acid functionality allows for the incorporation of the furan-3-yl moiety into polymers and other materials. For example, it can be used as a monomer in the synthesis of polyesters and polyamides. The furan ring itself can undergo reactions to cross-link polymer chains or to introduce specific functionalities into a material.
Safety and Handling
While a specific safety data sheet (SDS) for this compound is not widely available, general precautions for handling carboxylic acids and furan derivatives should be followed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place. Based on supplier information, storage at 2-8°C is recommended.[4]
Conclusion
This compound is a valuable heterocyclic compound with significant potential in various fields of chemical research. This guide has provided a detailed overview of its fundamental chemical properties, drawing from available data and established chemical principles. While there are gaps in the experimental data for this specific isomer, the information presented herein offers a solid foundation for researchers to design and execute experiments involving this versatile building block. Further research into the synthesis, reactivity, and biological activity of this compound and its derivatives is warranted and is expected to uncover novel applications in drug discovery and materials science.
References
- 1. imreblank.ch [imreblank.ch]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 4. whitman.edu [whitman.edu]
- 5. web.pdx.edu [web.pdx.edu]
- 6. CN105330627A - Method for preparing syn-2-methoxyimino-2-(furyl-2-yl) acetic acid ammonium salt at high selectivity - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 14. quora.com [quora.com]
- 15. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 17. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 2-(Furan-3-yl)acetic Acid for Advanced Research
This guide provides an in-depth exploration of 2-(Furan-3-yl)acetic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to offer field-proven insights into its synthesis, properties, applications, and handling, ensuring a comprehensive understanding of its scientific and practical value.
Core Identity and Physicochemical Profile
This compound is a carboxylic acid derivative featuring a furan ring, an aromatic five-membered heterocycle containing one oxygen atom. This structural motif is of significant interest in medicinal chemistry as the furan ring can act as a bioisostere for a phenyl group, offering modulated electronic properties, improved metabolic stability, and unique interaction capabilities with biological targets.[1]
The acetic acid side chain provides a crucial handle for further chemical modifications, making it a versatile starting material for the synthesis of more complex molecules.
Structural and Chemical Identifiers
The foundational step in any research endeavor is the unambiguous identification of the compound. Key identifiers for this compound are summarized below.
| Identifier | Value | Source |
| CAS Number | 123617-80-1 | [2][3] |
| Molecular Formula | C₆H₆O₃ | [4][5] |
| Molecular Weight | 126.11 g/mol | [3] |
| IUPAC Name | This compound | [5] |
| SMILES | C1=COC=C1CC(=O)O | [4] |
| InChI Key | UUUYAVXPERPSAI-UHFFFAOYSA-N | [4] |
| PubChem CID | 818896 | [5] |
Chemical Structure Diagram
Caption: 2D structure of this compound.
Predicted Physicochemical Properties
The following table outlines key computed properties that are critical for predicting the compound's behavior in various experimental settings, such as solubility and membrane permeability.
| Property | Predicted Value | Source |
| Monoisotopic Mass | 126.03169 Da | [4] |
| XLogP | 0.6 | [4] |
| Hydrogen Bond Donors | 1 | [4] |
| Hydrogen Bond Acceptors | 3 | [4] |
| Polar Surface Area | 46.53 Ų | [4] |
Synthesis and Purification: A Practical Workflow
While multiple synthetic routes to furan-based acetic acids exist, a common and reliable approach involves the hydrolysis of a corresponding ester or nitrile precursor, which can often be synthesized from commercially available starting materials like 3-furoic acid or 3-furfuryl alcohol. Below is a generalized, self-validating protocol derived from established organic synthesis principles for similar compounds.[6][7]
Conceptual Synthesis Workflow
Caption: Generalized workflow for synthesizing this compound.
Detailed Experimental Protocol (Exemplary)
This protocol describes the synthesis via hydrolysis of 2-(furan-3-yl)acetonitrile.
PART A: Synthesis of 3-(Chloromethyl)furan
-
Rationale : Conversion of the alcohol to a more reactive chloromethyl group facilitates nucleophilic substitution. Thionyl chloride (SOCl₂) is an excellent choice as the byproducts (SO₂ and HCl) are gaseous and easily removed.
-
Procedure :
-
To a stirred solution of 3-furanmethanol (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add pyridine (1.1 eq) dropwise.
-
Slowly add thionyl chloride (1.1 eq) to the mixture, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring completion by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 3-(chloromethyl)furan. Caution: This intermediate can be unstable and is often used immediately in the next step.
-
PART B: Synthesis of 2-(Furan-3-yl)acetonitrile
-
Rationale : The cyanide ion (CN⁻) serves as a robust carbon nucleophile. The resulting nitrile is a stable intermediate that can be readily hydrolyzed to the desired carboxylic acid.
-
Procedure :
-
Dissolve sodium cyanide (1.2 eq) in DMSO.
-
Add the crude 3-(chloromethyl)furan from Part A dropwise to the cyanide solution at room temperature.
-
Heat the mixture to 50-60 °C and stir for 8-12 hours. Monitor by GC-MS or TLC.
-
After completion, cool the reaction, dilute with water, and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude nitrile by vacuum distillation or column chromatography.
-
PART C: Hydrolysis to this compound
-
Rationale : Acid-catalyzed hydrolysis provides a direct route to the carboxylic acid. Using a strong acid like H₂SO₄ ensures complete conversion of the nitrile.
-
Procedure :
-
Add the purified 2-(furan-3-yl)acetonitrile (1.0 eq) to a mixture of water and concentrated sulfuric acid (e.g., 1:1 v/v).
-
Heat the mixture to reflux (approx. 100-110 °C) for 6-10 hours until TLC or HPLC indicates the disappearance of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a concentrated NaOH or KOH solution to pH ~2-3.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., toluene/hexanes) to obtain pure this compound.
-
Applications in Drug Discovery and Medicinal Chemistry
The furan scaffold is a privileged structure in pharmacology. Its inclusion in a molecule can enhance binding affinity, improve selectivity, and optimize pharmacokinetic profiles.[1] this compound serves as a critical starting point for introducing this valuable moiety.
-
Scaffold for Bioactive Molecules : The carboxylic acid group is a versatile functional handle for amide bond formation, esterification, or reduction, allowing for its incorporation into a vast array of larger, more complex drug candidates.
-
GPR40/FFA1 Agonists : The structurally related (2,3-dihydro-1-benzofuran-3-yl)acetic acid scaffold has been extensively optimized to develop potent and selective agonists for G protein-coupled receptor 40 (GPR40), a key target for treating type 2 diabetes.[8] The development of TAK-875, which entered human clinical trials, underscores the therapeutic potential of this chemical class.[8] this compound represents a foundational fragment for exploring novel agonists in this space.
-
Anti-inflammatory and Antifungal Agents : Furan and benzofuran derivatives have demonstrated significant potential as antifungal and anti-inflammatory agents.[9] The synthesis of novel derivatives starting from this compound could lead to the discovery of new therapeutic agents in these areas.
Analytical Characterization
To ensure the integrity of research findings, rigorous analytical confirmation of the compound's identity and purity is non-negotiable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are essential for confirming the structural backbone. The proton spectrum should show characteristic signals for the furan ring protons, the methylene (CH₂) group, and the acidic proton.
-
Mass Spectrometry (MS) : Provides confirmation of the molecular weight and fragmentation pattern, further validating the structure. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
-
High-Performance Liquid Chromatography (HPLC) : Used to determine the purity of the final compound. A well-resolved peak with purity typically >95% (often >98% for research-grade material) is desired.
-
Infrared (IR) Spectroscopy : Confirms the presence of key functional groups, notably the broad O-H stretch of the carboxylic acid and the C=O carbonyl stretch.
Many commercial suppliers provide access to spectral data (NMR, HPLC, MS) for their products, which can be used as a reference.[10]
Safety, Handling, and Storage
Adherence to strict safety protocols is paramount when working with any chemical. While a specific, comprehensive safety data sheet (SDS) for this compound should always be consulted, the following guidelines are based on general principles for acidic and heterocyclic organic compounds.[11][12][13][14]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, a lab coat, and nitrile or neoprene gloves.[14] Work should be conducted in a well-ventilated fume hood.
-
Handling : Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[12] This compound is expected to be a skin and eye irritant. In case of contact, rinse the affected area immediately with copious amounts of water.[11]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[15]
Conclusion
This compound is more than just a chemical reagent; it is a versatile and valuable building block for innovation in drug discovery and materials science. Its unique combination of a furan ring and a reactive acetic acid moiety provides a gateway to novel molecular architectures with significant therapeutic potential. A thorough understanding of its synthesis, properties, and safe handling procedures, as outlined in this guide, empowers researchers to fully leverage its capabilities in their scientific pursuits.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. 2abiotech.net [2abiotech.net]
- 3. This compound - CAS:123617-80-1 - 阿镁生物 [amaybio.com]
- 4. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 5. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. prepchem.com [prepchem.com]
- 8. Optimization of (2,3-dihydro-1-benzofuran-3-yl)acetic acids: discovery of a non-free fatty acid-like, highly bioavailable G protein-coupled receptor 40/free fatty acid receptor 1 agonist as a glucose-dependent insulinotropic agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 123617-80-1|this compound|BLD Pharm [bldpharm.com]
- 11. uwm.edu [uwm.edu]
- 12. aksci.com [aksci.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. isg.ku.edu.tr [isg.ku.edu.tr]
- 15. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
A Comprehensive Spectroscopic Guide to 2-(Furan-3-yl)acetic Acid: Structure, Characterization, and Analysis
This technical guide provides an in-depth analysis of the spectroscopic properties of 2-(Furan-3-yl)acetic acid (C₆H₆O₃), a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted furan, its precise structural elucidation is paramount for understanding its reactivity and potential applications. This document serves as a practical reference for scientists, offering a detailed examination of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established spectroscopic principles. The protocols and interpretations herein are designed to be self-validating, ensuring researchers can confidently apply these methodologies to confirm the identity, purity, and structure of this compound.
Structural Overview and Spectroscopic Strategy
This compound is comprised of a five-membered aromatic furan ring substituted at the 3-position with an acetic acid moiety. This unique arrangement dictates a specific and predictable spectroscopic fingerprint. Our analytical strategy involves a multi-technique approach to unambiguously assign the structure:
-
¹H and ¹³C NMR Spectroscopy: To map the carbon-hydrogen framework and confirm connectivity.
-
Infrared (IR) Spectroscopy: To identify key functional groups, notably the carboxylic acid and the furan ring.
-
Mass Spectrometry (MS): To determine the molecular weight and analyze fragmentation patterns, further corroborating the structure.
The following sections will detail the theoretical basis, expected data, and validated experimental protocols for each technique.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the chemical environment of individual protons and carbons.[1] For this compound, NMR confirms the substitution pattern on the furan ring and the presence of the acetic acid side chain.
¹H NMR Spectroscopy: Mapping the Protons
Expertise & Causality: The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the three aromatic protons on the furan ring and the two methylene protons of the acetic acid group. The carboxylic acid proton is often broad and may exchange with deuterium in certain solvents. The chemical shifts (δ) are influenced by the electronegativity of the furan's oxygen atom and the anisotropic effects of the aromatic ring. Protons at positions 2 and 5 are typically deshielded (shifted downfield) compared to the proton at position 4.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Predicted δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~10-12 | Broad Singlet | 1H | H -OOC- |
| ~7.40 | Triplet (or m) | 1H | Furan H-5 |
| ~7.25 | Singlet (or m) | 1H | Furan H-2 |
| ~6.30 | Multiplet | 1H | Furan H-4 |
| ~3.60 | Singlet | 2H | -CH ₂-COOH |
Note: The exact chemical shifts and multiplicities can vary based on the solvent and concentration. The acidic proton signal may not be observed if using a protic deuterated solvent like D₂O due to H-D exchange.[2]
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.[1] The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can help in observing the exchangeable acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm). For modern spectrometers, referencing to the residual solvent peak (e.g., CDCl₃ at δ 7.26 ppm) is also a standard practice.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the tube into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition: Acquire the spectrum using standard parameters for a ¹H experiment (e.g., 30° pulse, 1-2 second relaxation delay, 16-32 scans for good signal-to-noise).
-
Processing: Perform a Fourier transform (FT) on the acquired Free Induction Decay (FID), followed by phase correction and baseline correction to obtain the final spectrum.
Workflow for NMR Analysis
Caption: Workflow for NMR sample preparation and data acquisition.
¹³C NMR Spectroscopy: The Carbon Backbone
Expertise & Causality: The proton-decoupled ¹³C NMR spectrum will show six distinct signals, one for each unique carbon atom. The chemical shifts are highly diagnostic. The carbonyl carbon of the carboxylic acid is significantly deshielded, appearing far downfield (~170-180 ppm). The sp² carbons of the furan ring appear in the aromatic region (~110-145 ppm), while the sp³ methylene carbon is found upfield (~30-40 ppm).
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Predicted δ (ppm) | Carbon Assignment |
|---|---|
| ~176 | -C OOH |
| ~144 | Furan C-5 |
| ~140 | Furan C-2 |
| ~122 | Furan C-3 |
| ~110 | Furan C-4 |
| ~35 | -C H₂- |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A slightly more concentrated sample (20-50 mg) may be beneficial.
-
Acquisition: The natural abundance of ¹³C is low (~1.1%), requiring more scans to achieve a good signal-to-noise ratio. A typical proton-decoupled ¹³C experiment may require several hundred to several thousand scans, depending on the sample concentration. A wider spectral width is used compared to ¹H NMR.
-
Processing: The data is processed similarly to ¹H NMR data (Fourier transform, phasing, and baseline correction).
Infrared (IR) Spectroscopy
Expertise & Causality: IR spectroscopy excels at identifying functional groups by detecting their characteristic vibrational frequencies.[3] For this compound, the spectrum will be dominated by the features of the carboxylic acid group. A very broad O-H stretch from ~2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded dimer of a carboxylic acid, is expected. The C=O (carbonyl) stretch will appear as a strong, sharp band around 1700-1725 cm⁻¹. Vibrations from the furan ring (C=C and C-O stretches) will also be present in the fingerprint region.[4][5]
Expected IR Absorption Bands (ATR)
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 2500-3300 (broad) | O-H Stretch | Carboxylic Acid |
| ~3100 | C-H Stretch (sp²) | Furan Ring |
| ~2900 | C-H Stretch (sp³) | Methylene (-CH₂-) |
| 1700-1725 (strong) | C=O Stretch | Carboxylic Acid |
| 1500-1600 | C=C Stretch | Furan Ring |
| ~1200-1300 | C-O Stretch | Carboxylic Acid / Furan |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol) and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
-
Data Acquisition: Scan the sample over the desired range (typically 4000-400 cm⁻¹). Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.
-
Cleaning: After analysis, clean the crystal thoroughly.
Mass Spectrometry (MS)
Expertise & Causality: Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Using a technique like Electron Ionization (EI), we expect to see a clear molecular ion peak (M⁺) corresponding to the exact mass of the molecule. The fragmentation is predictable and driven by the stability of the resulting ions.
Molecular Formula: C₆H₆O₃ Molecular Weight: 126.11 g/mol Monoisotopic Mass: 126.0317 Da[6]
Predicted Fragmentation Pattern (EI-MS) The molecular ion (M⁺) will be observed at an m/z of 126. Subsequent fragmentation is likely to occur via several pathways:
-
Loss of the carboxyl group (-COOH): A significant fragment at m/z 81, corresponding to the [M - COOH]⁺ ion (furfuryl cation).
-
McLafferty Rearrangement: While not a classic case, cleavage alpha to the ring can occur.
-
Furan Ring Fragmentation: The furan ring itself can break apart, although this often results in smaller, less diagnostic fragments.
Expected Mass Spectrometry Data
| Predicted m/z | Identity |
|---|---|
| 126 | [M]⁺ (Molecular Ion) |
| 81 | [M - COOH]⁺ |
| 53 | [C₄H₅]⁺ |
Experimental Protocol: GC-MS with Electron Ionization (EI)
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile solvent like dichloromethane or ethyl acetate. For carboxylic acids, derivatization (e.g., methylation to form the methyl ester) may be required to improve volatility and chromatographic behavior, though direct analysis is often possible.[7]
-
Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC). The sample is vaporized in the hot injection port.
-
Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound is separated from any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. In EI mode, it is bombarded with high-energy electrons (~70 eV), causing it to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and the resulting signal is processed to generate a mass spectrum.
Structure-Spectra Correlation Diagram
Caption: Correlation of the molecular structure with key spectroscopic data.
Conclusion
The structural characterization of this compound is definitively achieved through a coordinated application of NMR, IR, and mass spectrometry. ¹H and ¹³C NMR confirm the precise connectivity and substitution pattern of the carbon-hydrogen framework. IR spectroscopy provides unequivocal evidence of the critical carboxylic acid functional group, while mass spectrometry confirms the molecular weight and offers corroborating structural information through predictable fragmentation. The data and protocols presented in this guide provide a robust and validated framework for researchers to confirm the identity and purity of this compound, ensuring the integrity of their subsequent scientific investigations.
References
- 1. benchchem.com [benchchem.com]
- 2. scs.illinois.edu [scs.illinois.edu]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 7. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
1H NMR and 13C NMR spectrum of 2-(Furan-3-yl)acetic acid
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 2-(Furan-3-yl)acetic Acid
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of this compound. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and chemical analysis. The document delves into the theoretical underpinnings, practical experimental protocols, and detailed spectral interpretation for this heterocyclic compound.
Introduction: The Structural Significance of this compound
This compound is a valuable building block in organic synthesis, featuring a furan ring—a five-membered aromatic heterocycle—and a carboxylic acid moiety. The precise characterization of this molecule is paramount for its application in medicinal chemistry and materials science. NMR spectroscopy stands as the most powerful technique for the unambiguous determination of its molecular structure in solution.[1] This guide will dissect its ¹H and ¹³C NMR spectra, providing the foundational knowledge required for its identification and analysis.
Foundational NMR Principles for Furan Derivatives and Carboxylic Acids
To accurately interpret the NMR spectra of this compound, a firm grasp of chemical shifts and spin-spin coupling is essential.
-
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons in a molecule, their relative ratios, and their electronic environments.
-
Chemical Shift (δ) : The position of a proton signal in the spectrum is dictated by its local electronic environment. Electron-withdrawing groups, like the oxygen in the furan ring, deshield nearby protons, causing them to resonate at a higher chemical shift (downfield).[2] The acidic proton of the carboxyl group is highly deshielded and appears far downfield, typically in the 10-13 ppm range.[3][4]
-
Spin-Spin Coupling (J-coupling) : This phenomenon arises from the interaction of neighboring, non-equivalent protons, causing signals to split into multiplets. The magnitude of this splitting, the coupling constant (J), provides valuable information about the connectivity of atoms. In five-membered aromatic heterocycles like furan, coupling constants between adjacent and non-adjacent protons can be of similar magnitude, leading to complex splitting patterns.[5]
-
-
¹³C NMR Spectroscopy : This method reveals the number of chemically distinct carbon atoms and provides insights into their chemical environment.
-
Chemical Shift (δ) : The ¹³C chemical shift range is much wider than for ¹H NMR (~200 ppm), resulting in less signal overlap.[6] Carbonyl carbons, such as the one in the carboxylic acid group, are significantly deshielded and resonate far downfield (>160 ppm).[4] Carbons adjacent to electronegative atoms like oxygen also experience a downfield shift.
-
Proton-Decoupling : ¹³C NMR spectra are typically acquired with broadband proton decoupling, which collapses all C-H coupling. This simplifies the spectrum so that each unique carbon atom appears as a single line (singlet).[6]
-
Experimental Protocol: Acquiring High-Fidelity NMR Spectra
The quality of an NMR spectrum is profoundly dependent on meticulous sample preparation. The following protocol outlines a self-validating system for obtaining high-resolution spectra of this compound.
Materials and Reagents
-
This compound sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)[7][8]
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃) of high purity[9]
-
5 mm NMR tubes (e.g., Wilmad 528-PP-7 or equivalent)[7]
-
Pasteur pipette and glass wool
-
Vortex mixer
Step-by-Step Sample Preparation
-
Solvent Selection : The choice of solvent is critical.[1] For carboxylic acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) is often an excellent choice. It readily dissolves the polar analyte, and the acidic proton (COOH) is clearly observable without rapid exchange, unlike in D₂O.[10] Chloroform-d (CDCl₃) can also be used, but solubility may be lower, and hydrogen bonding can lead to very broad carboxyl proton signals.[3]
-
Sample Weighing : Accurately weigh 5-10 mg of the sample for a standard ¹H NMR experiment. For a ¹³C NMR experiment, a more concentrated sample (20-50 mg) is preferable to achieve a good signal-to-noise ratio in a reasonable time.[8]
-
Dissolution : Transfer the weighed sample into a small, clean vial. Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[9] Vigorously mix the solution using a vortex mixer until the sample is completely dissolved.
-
Filtration : To ensure magnetic field homogeneity, the solution must be free of any particulate matter. Place a small plug of glass wool into a Pasteur pipette and filter the solution directly into a clean, dry NMR tube. The final solution height in the tube should be approximately 4-5 cm.[11]
-
Data Acquisition : Insert the NMR tube into the spectrometer. Acquire the Free Induction Decay (FID) signal and perform a Fourier Transform (FT) to obtain the frequency-domain spectrum.[1]
-
Processing : Phase correct the spectrum and calibrate the chemical shift axis. Typically, the residual solvent peak is used as a secondary reference (e.g., DMSO-d₆ at δ 2.50 ppm for ¹H and δ 39.51 ppm for ¹³C).[12]
Experimental Workflow Diagram
Caption: Workflow for NMR sample preparation and data acquisition.
Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum of this compound is predicted to show four distinct signals corresponding to the three furan protons, the methylene protons, and the carboxylic acid proton.
-
Carboxylic Acid Proton (-COOH) : A broad singlet is expected in the far downfield region (δ 10.0–13.0 ppm).[3][13] Its broadness is due to hydrogen bonding and chemical exchange. This signal will disappear upon adding a drop of D₂O to the sample, a definitive test for an acidic proton.[4]
-
Furan Protons (H-2, H-4, H-5) :
-
H-2 : This proton is adjacent to the oxygen and lacks a vicinal proton, but shows long-range coupling. It is expected to be the most deshielded of the furan protons, appearing as a sharp multiplet or singlet around δ 7.5–7.6 ppm.
-
H-5 : This proton is also adjacent to the oxygen and is coupled to H-4. It will appear as a multiplet, likely a triplet, around δ 7.4–7.5 ppm.[5]
-
H-4 : This proton is coupled to H-5 and is expected to be the most upfield of the furan protons, appearing as a multiplet around δ 6.3–6.4 ppm.
-
-
Methylene Protons (-CH₂-) : These two protons are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet. Their position is influenced by the adjacent furan ring and the deshielding effect of the carboxylic acid group, placing them around δ 3.5–3.6 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -COOH | 10.0 - 13.0 | Broad Singlet | 1H |
| H-2 (Furan) | 7.5 - 7.6 | Multiplet (s-like) | 1H |
| H-5 (Furan) | 7.4 - 7.5 | Multiplet (t-like) | 1H |
| H-4 (Furan) | 6.3 - 6.4 | Multiplet (t-like) | 1H |
| -CH₂- | 3.5 - 3.6 | Singlet | 2H |
Analysis of the ¹³C NMR Spectrum
The proton-decoupled ¹³C NMR spectrum is predicted to show six distinct signals, one for each unique carbon atom in the molecule.
-
Carboxyl Carbon (-C=O) : This is the most deshielded carbon, expected to appear as a singlet in the range of δ 170–175 ppm.[10]
-
Furan Carbons (C-2, C-3, C-4, C-5) :
-
C-2 & C-5 : These carbons are directly attached to the electronegative oxygen atom and are thus the most deshielded of the furan carbons, appearing around δ 140–145 ppm.
-
C-4 : This carbon is expected to resonate around δ 110–112 ppm.
-
C-3 : The substituted carbon atom, C-3, is generally more shielded than the other furan carbons and is predicted to appear in the region of δ 120–125 ppm.
-
-
Methylene Carbon (-CH₂-) : This aliphatic carbon will be the most shielded carbon in the molecule, appearing as a singlet around δ 30–35 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Signal Assignment | Predicted Chemical Shift (δ, ppm) |
| -C =O | 170 - 175 |
| C -2 (Furan) | 143 - 145 |
| C -5 (Furan) | 140 - 142 |
| C -3 (Furan) | 120 - 125 |
| C -4 (Furan) | 110 - 112 |
| -C H₂- | 30 - 35 |
A Self-Validating System for Structural Elucidation
The combined use of ¹H and ¹³C NMR provides a robust, self-validating framework for confirming the structure of this compound. The ¹H NMR spectrum confirms the presence and connectivity of all proton-bearing groups, while the ¹³C NMR spectrum confirms the carbon skeleton. The number of signals in each spectrum must match the number of chemically non-equivalent protons and carbons in the proposed structure. Advanced techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further solidifying the carbon assignments.
Caption: Logical workflow for structural elucidation using NMR data.
References
- 1. benchchem.com [benchchem.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. research.reading.ac.uk [research.reading.ac.uk]
- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. myneni.princeton.edu [myneni.princeton.edu]
- 11. organomation.com [organomation.com]
- 12. chem.washington.edu [chem.washington.edu]
- 13. Chemistry: Carboxylic acid NMR [openchemistryhelp.blogspot.com]
Infrared (IR) spectrum of 2-(Furan-3-yl)acetic acid
An In-Depth Technical Guide to the Infrared (IR) Spectrum of 2-(Furan-3-yl)acetic Acid
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a derivative of furan, an aromatic five-membered ring containing an oxygen atom, and possessing a carboxylic acid moiety, its structural and electronic properties are of fundamental importance for its application. Infrared (IR) spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint by probing the vibrational modes of a molecule. This guide offers a detailed analysis of the IR spectrum of this compound, providing researchers, scientists, and drug development professionals with a comprehensive interpretation based on first principles and experimental data.
Molecular Structure and Functional Groups
To properly interpret the IR spectrum, it is essential to first identify the key functional groups within the this compound molecule.
-
Furan Ring: An aromatic, five-membered heterocycle. Key vibrations include C-H stretching, C=C stretching, and ring breathing modes.
-
Carboxylic Acid (-COOH): This group is responsible for some of the most characteristic peaks in the IR spectrum. Its key vibrations are the O-H stretch, the C=O (carbonyl) stretch, the C-O stretch, and O-H bend.
-
Methylene Group (-CH₂-): A bridging aliphatic group. Its primary vibrations are symmetric and asymmetric C-H stretching and scissoring (bending) modes.
The interplay of these groups, particularly the extensive hydrogen bonding enabled by the carboxylic acid dimer formation in the solid state, defines the resulting IR spectrum.
Experimental Protocol: Acquiring the IR Spectrum
The presented spectrum is typically obtained using the Potassium Bromide (KBr) pellet method, a common technique for solid-state IR analysis.
Objective: To obtain a high-quality transmission IR spectrum of solid this compound.
Methodology: KBr Pellet Preparation
-
Sample Preparation: Dry approximately 1-2 mg of this compound and 100-200 mg of spectroscopic grade KBr in an oven at ~110°C for 2-4 hours to remove any adsorbed water, which has a strong IR absorbance.
-
Grinding: Add the dried KBr and the sample to an agate mortar. Grind the mixture thoroughly with a pestle for several minutes until a fine, homogeneous powder is obtained. This step is critical for minimizing scattering effects (the Christiansen effect) and obtaining sharp spectral peaks.
-
Pellet Formation: Transfer the powder to a pelletizing die. Place the die under a hydraulic press and apply a pressure of 7-10 tons for several minutes. This will form a transparent or translucent pellet.
-
Spectral Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000 to 400 cm⁻¹, co-adding a sufficient number of scans (e.g., 32 or 64) to achieve a good signal-to-noise ratio. A background spectrum of the empty sample compartment should be recorded beforehand.
Analysis and Interpretation of the IR Spectrum
The IR spectrum of this compound is dominated by the strong absorptions of the carboxylic acid group, with contributions from the furan and methylene moieties. The experimental data is sourced from the Spectral Database for Organic Compounds (SDBS).
The O-H Stretching Region (3300 - 2500 cm⁻¹)
One of the most recognizable features of a carboxylic acid IR spectrum is the extremely broad absorption band observed in the 3300-2500 cm⁻¹ region. This is due to the O-H stretching vibration of the carboxylic acid group. The significant broadening is a direct consequence of strong intermolecular hydrogen bonding, which forms a cyclic dimer structure. This hydrogen bonding weakens the O-H bond, shifting its stretching frequency to a lower wavenumber and creating a wide distribution of bond energies, resulting in the characteristic broad peak. Superimposed on this broad band may be sharper peaks from C-H stretching.
The C-H Stretching Region (3150 - 2800 cm⁻¹)
-
Aromatic C-H Stretch (~3127 cm⁻¹): The furan ring exhibits C-H stretching vibrations at wavenumbers above 3000 cm⁻¹. The peak observed around 3127 cm⁻¹ is characteristic of the =C-H bonds on the furan ring.
-
Aliphatic C-H Stretch (~2935 cm⁻¹): The methylene (-CH₂-) group gives rise to asymmetric and symmetric C-H stretching vibrations. These typically appear just below 3000 cm⁻¹ and are visible as sharper peaks on top of the broad O-H band.
The Carbonyl (C=O) Stretching Region (~1708 cm⁻¹)
The C=O stretching vibration of the carboxylic acid is responsible for one of the strongest and sharpest bands in the spectrum. For this compound, this peak appears at approximately 1708 cm⁻¹. The position of this band is indicative of a saturated carboxylic acid that is dimerized through hydrogen bonding. In a non-hydrogen-bonded (monomeric) state, this peak would typically appear at a higher frequency (~1760 cm⁻¹).
The Fingerprint Region (1500 - 600 cm⁻¹)
This region contains a wealth of information from complex vibrational modes, including C-C and C-O stretching, and various bending vibrations.
-
Furan Ring C=C Stretching (~1500-1600 cm⁻¹): Aromatic C=C stretching bands for furan rings are expected in this region.
-
Methylene Scissoring (~1419 cm⁻¹): The in-plane bending (scissoring) vibration of the -CH₂- group is observed around 1419 cm⁻¹.
-
In-Plane O-H Bending and C-O Stretching (~1300-1400 cm⁻¹): The spectrum shows strong absorptions in this range, which arise from a coupled vibration involving the in-plane O-H bend and the C-O stretch of the carboxylic acid.
-
Out-of-Plane O-H Bending (~935 cm⁻¹): A broad band centered around 935 cm⁻¹ is a characteristic feature of hydrogen-bonded carboxylic acid dimers and is assigned to the out-of-plane O-H bending vibration.
-
Furan Ring Bending (~700-800 cm⁻¹): Peaks in this lower frequency region are typically associated with out-of-plane C-H bending and ring deformation modes of the substituted furan ring.
Data Summary
The principal absorption bands in the IR spectrum of this compound are summarized below.
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |
| 3300 - 2500 | Very Broad, Strong | Carboxylic Acid (-COOH) | O-H Stretch (H-Bonded) |
| ~3127 | Medium, Sharp | Furan Ring | Aromatic C-H Stretch |
| ~2935 | Medium, Sharp | Methylene (-CH₂-) | Aliphatic C-H Stretch |
| ~1708 | Very Strong, Sharp | Carboxylic Acid (-COOH) | C=O Stretch (Dimer) |
| ~1419 | Strong | Methylene (-CH₂-) | C-H Scissoring (Bend) |
| ~1300 | Strong | Carboxylic Acid (-COOH) | C-O Stretch / O-H Bend |
| ~935 | Broad, Medium | Carboxylic Acid (-COOH) | Out-of-Plane O-H Bend |
Workflow Visualization
The logical workflow for the analysis of an unknown compound via FTIR spectroscopy follows a systematic process from sample preparation to final interpretation.
Caption: Workflow for FTIR Spectral Analysis.
Conclusion
The infrared spectrum of this compound is highly characteristic and provides unambiguous confirmation of its key functional groups. The dominant features are contributed by the carboxylic acid moiety, including the exceptionally broad O-H stretch from hydrogen bonding and the intense C=O stretch at ~1708 cm⁻¹. Additional peaks corresponding to the furan ring and methylene C-H bonds are clearly resolved. This comprehensive analysis serves as a valuable reference for researchers in quality control, reaction monitoring, and structural elucidation involving this compound.
An In-depth Technical Guide to 2-(Furan-3-yl)acetic Acid for Researchers and Drug Development Professionals
Introduction: The Significance of the Furan-3-yl Scaffold
In the landscape of modern medicinal chemistry, heterocyclic scaffolds are indispensable building blocks for the design of novel therapeutic agents. Among these, the furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is of particular interest due to its versatile chemical reactivity and its presence in numerous biologically active compounds.[1] While the 2-substituted furan moiety has been extensively explored, the 3-substituted isomer, as exemplified by 2-(Furan-3-yl)acetic acid, offers a distinct electronic and steric profile that can be strategically exploited in drug design.
This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, tailored for researchers, medicinal chemists, and professionals in drug development. We will delve into its structural features, spectroscopic signature, reactivity, and provide field-proven insights into its synthesis and handling. The aim is to equip scientists with the foundational knowledge required to effectively utilize this valuable synthetic intermediate.
Molecular Structure and Physicochemical Properties
This compound possesses a planar furan ring connected to an acetic acid moiety at the 3-position. This substitution pattern differentiates it from its more common 2-yl isomer, leading to subtle but significant differences in reactivity and biological interactions.
Summary of Physical and Chemical Properties
Quantitative experimental data for this compound is not extensively reported in publicly available literature. The following table summarizes key identifiers and includes predicted values where experimental data is unavailable.
| Property | Value | Source |
| IUPAC Name | This compound | N/A |
| CAS Number | 123617-80-1 | [1][2] |
| Molecular Formula | C₆H₆O₃ | [1] |
| Molecular Weight | 126.11 g/mol | [1] |
| Appearance | Solid (predicted) | |
| Melting Point | Not available (isomer 2-(furan-2-yl)acetic acid: 64-69 °C) | |
| Boiling Point | Not available (predicted for a saturated analog: 271.4±13.0 °C) | [3] |
| Solubility | Moderately soluble in water; soluble in organic solvents like ethanol, ether, and acetone (inferred).[4] | N/A |
| pKa | ~4.5 (predicted, based on similar structures) | [5] |
| Predicted XlogP | 0.6 | [6] |
Spectroscopic Characterization
Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Below are the expected spectroscopic signatures based on its structure and data from related compounds.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides a unique fingerprint of the proton environments in the molecule. The furan ring protons will exhibit characteristic chemical shifts and coupling constants.
-
Furan Protons: The proton at the C2 position is expected to be the most deshielded due to its proximity to the oxygen atom and its position on the aromatic ring, appearing as a singlet or a narrow triplet. The proton at C5 will be similarly deshielded. The proton at C4 will likely appear at a slightly lower chemical shift.
-
Methylene Protons (-CH₂-): These protons are adjacent to both the furan ring and the carboxylic acid group, and their signal is expected to be a singlet in the range of 3.5-4.0 ppm.
-
Carboxylic Acid Proton (-COOH): This proton is acidic and its signal is typically a broad singlet at a high chemical shift (>10 ppm), which is solvent-dependent and may exchange with D₂O.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule.
-
Carboxylic Carbonyl Carbon (C=O): This carbon is highly deshielded and will appear at the downfield end of the spectrum, typically in the range of 170-180 ppm.[7]
-
Furan Carbons: The carbons of the furan ring will appear in the aromatic region (100-150 ppm). The carbons attached to the oxygen (C2 and C5) will be the most deshielded.
-
Methylene Carbon (-CH₂-): This aliphatic carbon will appear at a much lower chemical shift, likely in the range of 30-40 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups present.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band is expected in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[8]
-
C=O Stretch (Carboxylic Acid): A strong, sharp absorption band around 1700-1725 cm⁻¹ is indicative of the carbonyl group.[8]
-
C-O Stretch: Absorptions corresponding to the C-O stretching of the furan ring and the carboxylic acid will be present in the fingerprint region (1000-1300 cm⁻¹).[8]
-
C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹ are characteristic of the C-H bonds on the furan ring.
Mass Spectrometry (MS)
In electron ionization mass spectrometry, the molecular ion peak (M⁺) would be observed at an m/z of 126. The fragmentation pattern is expected to be influenced by both the furan ring and the carboxylic acid moiety.
-
Loss of COOH: A significant fragment at m/z 81 would correspond to the loss of the carboxylic acid group (a loss of 45 Da).[9]
-
Loss of H₂O: A peak at m/z 108 could arise from the loss of a water molecule.
-
Furan Ring Fragmentation: The furan ring itself can undergo characteristic fragmentation, leading to smaller fragments.[10]
Chemical Reactivity and Synthesis
The reactivity of this compound is dictated by the interplay of the furan ring and the carboxylic acid functional group.
Reactivity of the Furan Ring
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. However, it is also sensitive to strong acids, which can lead to ring-opening polymerization. The 3-position being substituted directs incoming electrophiles to the 2- and 5-positions. The furan ring can also participate as a diene in Diels-Alder reactions, a powerful tool for constructing complex cyclic systems.[11]
Reactivity of the Carboxylic Acid Group
The carboxylic acid moiety undergoes typical reactions of this functional group, including:
-
Esterification: Reaction with an alcohol in the presence of an acid catalyst to form the corresponding ester.
-
Amidation: Conversion to an acyl chloride (e.g., using thionyl chloride) followed by reaction with an amine to form an amide.
-
Reduction: Reduction to the corresponding alcohol using a strong reducing agent like lithium aluminum hydride.
Hypothetical Synthesis Protocol
A plausible synthetic route to this compound can be envisioned starting from furan-3-carboxylic acid. The following is a conceptual, multi-step protocol that a researcher could adapt.
Step 1: Reduction of Furan-3-carboxylic Acid
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve furan-3-carboxylic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for several hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.
-
Filter the resulting precipitate and wash with THF. Concentrate the filtrate under reduced pressure to yield crude furan-3-ylmethanol.
Step 2: Conversion to 3-(Chloromethyl)furan
-
Dissolve the crude furan-3-ylmethanol in an anhydrous solvent such as dichloromethane (DCM) containing a base like pyridine.
-
Cool the solution to 0 °C.
-
Slowly add thionyl chloride (SOCl₂) dropwise.
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Carefully pour the reaction mixture over ice-water and extract with DCM.
-
Wash the organic layer with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Concentrate under reduced pressure to obtain crude 3-(chloromethyl)furan.
Step 3: Nucleophilic Substitution with Cyanide
-
Dissolve the crude 3-(chloromethyl)furan in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (NaCN) and heat the mixture.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give crude 2-(furan-3-yl)acetonitrile.
Step 4: Hydrolysis of the Nitrile
-
Combine the crude 2-(furan-3-yl)acetonitrile with aqueous hydrochloric acid (HCl).
-
Heat the mixture to reflux for several hours.
-
Cool the reaction mixture. The product may precipitate upon cooling or after partial neutralization.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate.
-
Purify the crude this compound by recrystallization or column chromatography.
Applications in Drug Development
The this compound scaffold is a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. Its structural features can be incorporated into lead compounds to modulate properties such as solubility, metabolic stability, and target binding. The furan ring can act as a bioisostere for a phenyl ring, offering a different pharmacokinetic profile. While specific examples of marketed drugs containing this exact fragment are not prominent, derivatives of furan-3-carboxylic acid have been investigated for various applications, including as light stabilizers for polymers.[12] The acetic acid side chain provides a convenient handle for further chemical modifications, allowing for its incorporation into larger molecular frameworks through amide or ester linkages.
Safety and Handling
-
Hazard Classification (Predicted): May cause skin irritation, serious eye irritation, and respiratory tract irritation.[13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat. Handle in a well-ventilated area or a fume hood.
-
First Aid: In case of skin contact, wash with soap and water. In case of eye contact, rinse cautiously with water for several minutes. If inhaled, move to fresh air. Seek medical attention if irritation persists.[14]
-
Storage: Store in a cool, dry, and well-ventilated place, away from incompatible materials such as strong bases and oxidizing agents.
Experimental Protocols for Property Determination
For researchers wishing to determine the physicochemical properties of this compound, the following standard protocols can be employed.
Protocol for Determining Aqueous Solubility
-
Add an excess amount of this compound to a known volume of deionized water in a sealed vial.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
-
Filter the suspension through a 0.45 µm filter to remove any undissolved solid.
-
Dilute an aliquot of the clear filtrate with a suitable solvent.
-
Quantify the concentration of the dissolved compound in the filtrate using a calibrated analytical method such as HPLC-UV or UV-Vis spectroscopy.
-
Calculate the solubility from the measured concentration and the dilution factor.
Protocol for Determining pKa by Potentiometric Titration
-
Calibrate a pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[11]
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water (or a water/co-solvent mixture if solubility is low).
-
Begin stirring the solution and record the initial pH.
-
Titrate the solution by adding small, precise increments of a standardized strong base solution (e.g., 0.1 M NaOH).
-
Record the pH of the solution after each addition of the titrant, allowing the reading to stabilize.
-
Continue the titration well past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).
Conclusion
This compound represents a versatile and potentially underutilized building block in organic synthesis and medicinal chemistry. Its unique structural and electronic properties, distinct from its 2-yl isomer, offer new avenues for molecular design. While a comprehensive set of experimentally determined physicochemical data is not yet available in the public domain, this guide has provided a robust framework of predicted properties, spectroscopic signatures, and practical protocols to aid researchers in their work with this compound. As the exploration of novel chemical space continues to be a priority in drug discovery, a deeper understanding and utilization of scaffolds like this compound will undoubtedly contribute to the development of the next generation of therapeutics.
References
- 1. molbase.com [molbase.com]
- 2. 2abiotech.net [2abiotech.net]
- 3. US6797712B2 - Substituted amino-furan-2-yl-acetic acid and amino-thien-2-yl-acetic acid derivatives and their use in the treatment of migraine and pain - Google Patents [patents.google.com]
- 4. 2-Acetylfuran - Wikipedia [en.wikipedia.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. creative-bioarray.com [creative-bioarray.com]
- 12. US4603205A - Furan-3-carboxylic acid derivatives - Google Patents [patents.google.com]
- 13. csub.edu [csub.edu]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
The Solubility Profile of 2-(Furan-3-yl)acetic Acid: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 2-(Furan-3-yl)acetic acid in organic solvents, tailored for researchers, scientists, and professionals in drug development. In the absence of extensive published quantitative solubility data for this specific compound, this document emphasizes a foundational understanding of its physicochemical properties to predict solubility behavior. It presents a theoretically-grounded framework based on the principle of "like dissolves like," supported by a detailed table of common organic solvents categorized by polarity. Furthermore, this guide offers a robust, step-by-step experimental protocol for the accurate determination of the solubility of this compound, ensuring methodological integrity and reproducibility. Safety considerations for handling furan derivatives and organic acids are also thoroughly addressed to promote best laboratory practices.
Introduction: Understanding the Solubility of this compound
This compound is a heterocyclic carboxylic acid with a molecular structure that bestows upon it a unique combination of polar and non-polar characteristics. The furan ring, an aromatic heterocycle, contributes to its non-polar character, while the carboxylic acid group provides a site for hydrogen bonding and imparts significant polarity. The interplay of these structural features governs its solubility in various organic solvents, a critical parameter in numerous applications, including chemical synthesis, purification, and formulation development.
The principle of "like dissolves like" is the cornerstone for predicting solubility.[1] This principle states that substances with similar polarities are more likely to be soluble in one another. Therefore, understanding the polarity of both this compound and the chosen solvent is paramount.
Physicochemical Properties and Predicted Solubility
A thorough understanding of the physicochemical properties of this compound is essential for predicting its solubility.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | --INVALID-LINK--[2] |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | - |
| XLogP3-AA (Predicted) | 0.6 | --INVALID-LINK--[3] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[2] |
| Hydrogen Bond Acceptor Count | 3 | --INVALID-LINK--[2] |
The predicted XLogP3-AA value of 0.6 suggests a relatively balanced hydrophilic-lipophilic character. The presence of both hydrogen bond donor (the carboxylic acid proton) and acceptor sites (the carbonyl oxygen and the furan oxygen) indicates its potential to interact favorably with polar solvents, particularly those capable of hydrogen bonding.
Based on these properties, a predictive solubility profile can be constructed.
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Category | Solvent | Polarity Index (P') | Predicted Solubility | Rationale |
| Non-Polar | Hexane | 0.1 | Low | The high polarity of the carboxylic acid group will limit solubility in non-polar aliphatic solvents. |
| Toluene | 2.4 | Low to Moderate | The aromatic nature of toluene may offer some favorable interaction with the furan ring, but the overall polarity mismatch with the carboxylic acid will likely limit solubility. | |
| Borderline Aprotic | Diethyl Ether | 2.8 | Moderate | The ether can act as a hydrogen bond acceptor, which will aid in solvating the carboxylic acid group. |
| Dichloromethane (DCM) | 3.1 | Moderate to High | DCM's polarity is suitable for dissolving moderately polar compounds. | |
| Ethyl Acetate | 4.4 | High | As an ester, it can act as a hydrogen bond acceptor and has a polarity that should be very compatible with the solute. | |
| Polar Aprotic | Acetone | 5.1 | High | A polar aprotic solvent that can effectively solvate the compound through dipole-dipole interactions and hydrogen bond acceptance. |
| Acetonitrile (ACN) | 5.8 | Moderate to High | Its high polarity should favor dissolution, though it is a weaker hydrogen bond acceptor than acetone. | |
| Dimethylformamide (DMF) | 6.4 | Very High | A highly polar aprotic solvent capable of strong dipole-dipole interactions and hydrogen bond acceptance. | |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Very High | A highly polar aprotic solvent known for its excellent solvating power for a wide range of organic compounds. | |
| Polar Protic | Isopropyl Alcohol | 3.9 | High | The alcohol can act as both a hydrogen bond donor and acceptor, facilitating strong interactions. |
| n-Butanol | 3.9 | High | Similar to isopropyl alcohol, its ability to hydrogen bond will promote solubility. | |
| Ethanol | 4.3 | Very High | A polar protic solvent that can form strong hydrogen bonds with the carboxylic acid group. | |
| Methanol | 5.1 | Very High | The most polar of the common alcohols, it is expected to be an excellent solvent. | |
| Water | 10.2 | Moderate | The presence of the furan ring and the overall molecular size may limit solubility in the highly polar water, despite the carboxylic acid group. |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for the quantitative determination of the solubility of this compound in a given organic solvent at a specific temperature. This method is based on the principle of isothermal saturation followed by gravimetric analysis.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Temperature-controlled shaker or incubator
-
Vials with screw caps
-
Syringe filters (0.22 µm, solvent-compatible)
-
Syringes
-
Pipettes
-
Evaporating dish or pre-weighed vials
-
Vacuum oven or desiccator
Experimental Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial. An excess is ensured when undissolved solid remains visible after equilibration.
-
Pipette a precise volume of the chosen organic solvent into the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vial in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium solubility is reached. The system is at equilibrium when the concentration of the dissolved solute no longer changes over time.
-
-
Sample Collection and Filtration:
-
Remove the vial from the shaker and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a 0.22 µm syringe filter to the syringe and dispense the solution into a pre-weighed, clean, and dry container (e.g., an evaporating dish or another vial). Record the exact volume of the filtered solution.
-
-
Gravimetric Analysis:
-
Evaporate the solvent from the filtered solution. This can be done under a gentle stream of nitrogen, in a vacuum oven at a temperature below the boiling point of the solvent, or in a desiccator.
-
Once the solvent is completely removed and the residue is dry, weigh the container with the dried this compound on an analytical balance.
-
-
Calculation of Solubility:
-
Subtract the initial mass of the empty container from the final mass to determine the mass of the dissolved this compound.
-
Calculate the solubility using the following formula: Solubility (g/L) = Mass of dissolved solid (g) / Volume of filtered solution (L)
-
Safety and Handling
Working with this compound and organic solvents requires adherence to strict safety protocols.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle all volatile organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.
-
Handling of this compound: As a carboxylic acid, it may be corrosive or irritating to the skin and eyes. Avoid direct contact and inhalation of dust.
-
Furan Derivatives: Furan and its derivatives can be toxic and may have specific hazards.[4][5] It is crucial to consult the Safety Data Sheet (SDS) for this compound before use to understand its specific hazards and handling requirements.
-
Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.
Caption: Key safety considerations for handling this compound and organic solvents.
Conclusion
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C6H6O3) [pubchemlite.lcsb.uni.lu]
- 4. 2-(Furan-3-yloxy)acetic acid | CAS#:2228573-48-4 | Chemsrc [chemsrc.com]
- 5. Measurement and modeling of solubility of furan 2-carboxylic acid in mono and binary systems | Semantic Scholar [semanticscholar.org]
Stability of 2-(Furan-3-yl)acetic acid under acidic or basic conditions
An In-Depth Technical Guide to the Stability of 2-(Furan-3-yl)acetic Acid Under Acidic and Basic Conditions
Introduction
This compound is a heterocyclic compound featuring a furan ring substituted with an acetic acid moiety. As with many furan-containing molecules, it serves as a valuable building block in organic synthesis and holds potential for incorporation into more complex, biologically active molecules. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's stability is a cornerstone of its progression from a laboratory curiosity to a viable therapeutic agent. The inherent reactivity of the furan ring, particularly its sensitivity to pH variations, necessitates a rigorous evaluation of its stability profile.
This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. It is designed to offer not just procedural steps but also the underlying chemical principles and mechanistic insights that govern its degradation. By adhering to the principles of forced degradation studies, as outlined in regulatory guidelines such as those from the International Council for Harmonisation (ICH), this document serves as a practical resource for predicting degradation pathways, developing stability-indicating analytical methods, and informing robust formulation and storage strategies.[1][2][3]
Chemical Profile and Inherent Reactivity
To comprehend the stability of this compound, it is crucial to analyze the contributions of its constituent functional groups: the furan ring and the carboxylic acid side chain.
-
The Furan Ring: The furan ring is an aromatic heterocycle, but its aromaticity is considerably weaker than that of benzene. The oxygen atom donates a lone pair of electrons to the π-system, which increases the electron density on the ring carbons and renders the ring susceptible to electrophilic attack. This electron-rich nature is the primary reason for its pronounced instability in the presence of strong acids.[4][5] Protonation of the ring, particularly at the α-carbon (C2 or C5), is often the initiating step in its degradation.[6][7]
-
The Carboxylic Acid Group: The acetic acid side chain is a weak acid. While generally stable, its carboxylate form (under basic conditions) or its protonated form can influence the overall solubility and electronic properties of the molecule. Under harsh conditions, such as high heat, decarboxylation can be a potential degradation pathway for some carboxylic acids, although this is less common under simple hydrolytic stress.[8][9]
The interplay between these two groups dictates the molecule's overall stability. The acetic acid substituent at the 3-position may have a modest electronic influence on the furan ring's reactivity compared to substituents at the 2- or 5-positions.
Stability Under Acidic Conditions
The furan ring is notoriously unstable in acidic environments, where it is prone to acid-catalyzed hydrolysis and ring-opening.[6][10] This instability represents the most significant degradation liability for this compound.
Mechanistic Overview of Acid-Catalyzed Degradation
The degradation of furan derivatives in acidic media is a well-documented process that proceeds through several key steps:
-
Protonation: The reaction is initiated by the protonation of the furan ring. This is typically the rate-limiting step.[7][11] Protonation is most favorable at the α-carbon (C2 or C5) adjacent to the oxygen atom, as this leads to a more stabilized carbocation intermediate.[7][12]
-
Nucleophilic Attack: The resulting reactive furanium ion is then attacked by a nucleophile, which in aqueous acidic solutions is water. This attack leads to the formation of dihydrofuranol intermediates.[7]
-
Ring Opening: Subsequent protonation of these intermediates facilitates the cleavage of the C-O bond, resulting in the opening of the furan ring to form an acyclic dicarbonyl compound.[7][13]
-
Polymerization: The highly reactive intermediates and degradation products can also undergo self-condensation or polymerization, leading to the formation of insoluble, often colored, resinous materials.[6][10][14]
Proposed Acidic Degradation Pathway for this compound
Based on the general mechanism, the degradation of this compound would likely proceed as illustrated in the diagram below. The primary degradation product is expected to be a succinaldehyde derivative.
Caption: Proposed pathway for acid-catalyzed degradation.
Experimental Protocol for Acidic Forced Degradation
This protocol is designed as a starting point for a forced degradation study, consistent with ICH guidelines.[1][2] The goal is to achieve 5-20% degradation to ensure that the primary degradation products are formed without excessive secondary degradation.[15][16]
-
Preparation of Stock Solution:
-
Accurately weigh and dissolve a sample of this compound in a suitable solvent (e.g., water, or a co-solvent system like water:acetonitrile if solubility is low) to a known concentration (e.g., 1 mg/mL).[15]
-
-
Stress Conditions:
-
Transfer aliquots of the stock solution into separate vials.
-
To each vial, add an equal volume of an acidic solution. Start with milder conditions and increase severity if no degradation is observed.[1] A common starting point is 0.1 M hydrochloric acid (HCl).[2][15]
-
Include a control sample with the drug substance in the solvent without acid.
-
-
Incubation:
-
Time Points:
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). The duration should be adjusted based on the observed rate of degradation.[18]
-
-
Sample Quenching:
-
At each time point, withdraw an aliquot of the sample and immediately neutralize it with a stoichiometric amount of a base (e.g., 0.1 M sodium hydroxide, NaOH) to halt the degradation reaction.[17] This is critical for accurate analysis.
-
-
Analytical Finish:
-
Analyze the neutralized samples using a validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection.[18]
-
Stability Under Basic Conditions
The stability of furan rings under basic conditions is less extensively documented than under acidic conditions.[6] However, degradation can still occur, potentially through different mechanisms.
Mechanistic Overview of Basic Degradation
While the furan ring itself is less susceptible to direct attack by hydroxide ions, degradation can still be initiated, particularly at elevated temperatures. Potential pathways could involve:
-
Ring Opening: Although less common than in acid, strong basic conditions at high temperatures can promote ring cleavage.
-
Reactions involving the Side Chain: The primary interaction under milder basic conditions will be the deprotonation of the carboxylic acid to form the carboxylate salt. This change in the electronic nature of the substituent could subtly influence the reactivity of the furan ring.
-
Decomposition at Elevated Temperatures: In the presence of a strong base, elevated temperatures may lead to complex decomposition pathways, potentially involving the furan ring and the side chain, which could result in the formation of polymeric materials.[19][20]
Proposed Basic Degradation Pathway for this compound
Under typical forced degradation conditions (e.g., 0.1 M NaOH at 60°C), the primary reaction will be salt formation. Significant degradation of the furan ring would likely require more forcing conditions. If ring opening were to occur, it would proceed through a different mechanism than the acid-catalyzed pathway.
Caption: Potential reaction and degradation under basic conditions.
Experimental Protocol for Basic Forced Degradation
The protocol is analogous to the acid stress study, with the substitution of a base for the acid.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound as described in the acidic protocol.
-
-
Stress Conditions:
-
Incubation:
-
Time Points:
-
Collect samples at appropriate intervals (e.g., 0, 2, 4, 8, 24 hours).
-
-
Sample Quenching:
-
Neutralize the samples with a stoichiometric amount of an acid (e.g., 0.1 M HCl) to stop the reaction before analysis.[17]
-
-
Analytical Finish:
-
Analyze the neutralized samples using a validated stability-indicating method.
-
Analytical Methodology and Data Interpretation
A crucial component of any stability study is the analytical method used to separate and quantify the parent compound from its degradation products.
-
Recommended Technique: A reversed-phase HPLC method with UV detection is often suitable. For structural elucidation of unknown degradation products, coupling the HPLC to a mass spectrometer (LC-MS) is indispensable. Gas chromatography-mass spectrometry (GC-MS) is also a powerful tool for analyzing volatile furan derivatives.[21][22][23]
-
Method Validation: The analytical method must be validated for its stability-indicating properties, demonstrating specificity, accuracy, precision, and linearity.[24]
Forced Degradation Experimental Workflow
The overall process for conducting these studies can be visualized as follows:
Caption: A generalized workflow for forced degradation studies.
Summary of Expected Quantitative Data
The following table summarizes the expected outcomes from the forced degradation studies of this compound. The values are hypothetical and serve to illustrate the expected trends.
| Stress Condition | Temperature (°C) | Duration (hours) | Expected % Degradation of Parent Compound | Likely Primary Degradants |
| 0.1 M HCl | Room Temp | 24 | 5 - 15% | Ring-opened dicarbonyl product, oligomers |
| 0.1 M HCl | 60 | 8 | > 20% | Ring-opened dicarbonyl product, significant polymers |
| 1.0 M HCl | 60 | 4 | > 50% (Extensive) | Complex mixture, significant polymerization |
| 0.1 M NaOH | Room Temp | 24 | < 5% (Likely stable) | Carboxylate salt (not a degradant) |
| 0.1 M NaOH | 60 | 24 | 5 - 10% | Potential minor ring-opened products or other artifacts |
| 1.0 M NaOH | 60 | 24 | 10 - 20% | Increased formation of degradation products |
Implications for Drug Development
The insights gained from these stability studies are critical for several aspects of drug development:
-
Formulation Development: The pronounced instability in acid indicates that liquid formulations must be buffered to a neutral or slightly basic pH. For solid dosage forms, excipients should be chosen carefully to avoid any acidic microenvironments that could initiate degradation.[25]
-
Storage and Handling: Based on its likely acid sensitivity, this compound and its formulated products should be protected from acidic conditions during storage. Standard storage at controlled room temperature, protected from light and humidity, is advisable.
-
Regulatory Submissions: Forced degradation studies are a regulatory requirement.[1][2][3] They demonstrate the specificity of analytical methods and provide a comprehensive understanding of the degradation profile of the drug substance, which is essential for ensuring the safety and efficacy of the final drug product.[24]
Conclusion
This compound is expected to exhibit significant instability under acidic conditions, primarily due to the acid-catalyzed hydrolysis and ring-opening of the furan moiety. The degradation is likely to be time and temperature-dependent, leading to the formation of dicarbonyl species and, potentially, polymeric byproducts. Conversely, the molecule is anticipated to be considerably more stable under basic conditions, where the principal reaction is the formation of the carboxylate salt, with significant degradation of the furan ring only expected under more forcing conditions. A thorough understanding of these degradation pathways through systematic forced degradation studies is paramount for the successful development of any pharmaceutical product containing this scaffold.
References
- 1. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene | Pharmaguideline [pharmaguideline.com]
- 5. faculty.ksu.edu.sa [faculty.ksu.edu.sa]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. (2020) | Thierry Delatour | 43 Citations [scispace.com]
- 10. brainly.in [brainly.in]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) DOI:10.1039/C6RA04745A [pubs.rsc.org]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. youtube.com [youtube.com]
- 17. veeprho.com [veeprho.com]
- 18. SOP for Conducting Stress Testing of Active Pharmaceutical Ingredients (APIs) – StabilityStudies.in [stabilitystudies.in]
- 19. pubs.acs.org [pubs.acs.org]
- 20. researchgate.net [researchgate.net]
- 21. Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 22. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. biopharminternational.com [biopharminternational.com]
- 25. acdlabs.com [acdlabs.com]
An In-depth Technical Guide on the Thermolytic and Photolytic Stability of 2-(Furan-3-yl)acetic Acid
Abstract
This technical guide provides a comprehensive examination of the thermolytic and photolytic stability of 2-(Furan-3-yl)acetic acid, a crucial consideration for researchers, scientists, and drug development professionals. The stability of active pharmaceutical ingredients (APIs) is a critical quality attribute that can impact safety, efficacy, and shelf-life. This document outlines the fundamental principles of degradation pathways, provides detailed protocols for conducting forced degradation studies, and discusses appropriate analytical methodologies for the identification and quantification of this compound and its potential degradants. By synthesizing established scientific principles with practical, field-proven insights, this guide serves as an essential resource for ensuring the integrity of furan-containing compounds in pharmaceutical development.
Introduction: The Imperative of Stability Testing
In the landscape of pharmaceutical development, understanding the intrinsic stability of a drug substance is not merely a regulatory formality but a scientific necessity. Forced degradation studies, or stress testing, are indispensable tools that provide profound insights into the chemical behavior of a molecule under conditions more severe than accelerated stability testing.[1][2] These studies are instrumental in establishing degradation pathways, identifying potential degradation products, and developing stability-indicating analytical methods.[3][4][5] For a molecule like this compound, which incorporates both a carboxylic acid moiety and a furan ring, a nuanced understanding of its susceptibility to heat and light is paramount. The furan ring, a five-membered aromatic heterocycle, possesses a unique electronic structure that can predispose it to specific degradation mechanisms, while the carboxylic acid group is known to be susceptible to decarboxylation.
This guide will delve into the theoretical underpinnings and practical execution of thermolytic and photolytic stress testing tailored to this compound.
Predicted Degradation Pathways of this compound
A foundational understanding of potential degradation pathways is critical for designing robust stability studies and for the efficient identification of degradants.
Thermolytic Degradation
The primary anticipated thermolytic degradation pathway for this compound is decarboxylation . The application of heat can induce the loss of carbon dioxide from the carboxylic acid moiety, leading to the formation of 3-methylfuran. This is a well-documented degradation route for structurally similar compounds like 2-furoic acid, which undergoes decarboxylation to form furan at elevated temperatures.[6][7]
Beyond decarboxylation, other potential thermal degradation routes for the furan ring itself include oxidation and polymerization . The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of various aldehydic and acidic fragments. At very high temperatures, polymerization of the furan moiety can also occur.
Photolytic Degradation
The photolytic degradation of this compound is predicted to be more complex, primarily involving the furan ring, which acts as a chromophore, absorbing ultraviolet (UV) radiation. The photochemistry of furan derivatives can proceed through several pathways upon excitation to a singlet or triplet state.[6]
-
[2+2] Cycloaddition: Upon UV irradiation, furan derivatives can undergo dimerization through a [2+2] cycloaddition reaction between an excited molecule and a ground-state molecule.[2][8]
-
Isomerization: Photochemical isomerization is a known reaction pathway for furans, potentially leading to the formation of "Dewar furan" isomers or other rearranged products.[6]
-
Photooxidation: In the presence of oxygen, photosensitized oxidation can occur, leading to the formation of endoperoxides and subsequent ring-opening to yield dicarbonyl compounds.
The following diagram illustrates the potential degradation pathways:
Caption: Predicted thermolytic and photolytic degradation pathways of this compound.
Experimental Protocols for Forced Degradation Studies
The following protocols are designed to induce a target degradation of 5-20%, as recommended by regulatory guidelines, to ensure the generation of sufficient degradation products for analytical method development and validation without over-stressing the molecule.[3][4]
Thermolytic Stability Study
Objective: To assess the stability of this compound under elevated temperature conditions.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into three separate, clean, and dry glass vials.
-
Seal the vials to prevent sublimation.
-
-
Stress Conditions:
-
Place the vials in a calibrated oven at a starting temperature of 80°C.
-
If no significant degradation is observed after 24 hours, incrementally increase the temperature by 20°C until degradation is observed or a maximum temperature of 120°C is reached.
-
Simultaneously, maintain a control sample at ambient temperature.
-
-
Sampling and Analysis:
-
At predetermined time points (e.g., 6, 12, 24, 48 hours), remove one vial from the oven.
-
Allow the vial to cool to room temperature.
-
Dissolve the contents in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL).
-
Analyze the sample using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.
-
Photolytic Stability Study
Objective: To evaluate the stability of this compound upon exposure to UV and visible light.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a photolytically inert solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.
-
Transfer the solution into three separate, UV-transparent quartz cuvettes or vials.
-
Prepare a "dark control" by wrapping one vial completely in aluminum foil.
-
-
Stress Conditions:
-
Place the samples in a photostability chamber equipped with a light source that conforms to ICH Q1B guidelines, providing a combination of cool white fluorescent and near-UV lamps.
-
The exposure should be for a minimum of 1.2 million lux hours and 200 watt hours per square meter.
-
-
Sampling and Analysis:
-
At appropriate time intervals, withdraw aliquots from the exposed and dark control samples.
-
Analyze the samples immediately using a validated stability-indicating HPLC-UV or UPLC-MS/MS method.
-
Analytical Methodologies
A robust, stability-indicating analytical method is the cornerstone of any forced degradation study. The chosen method must be able to separate the parent compound from its degradation products and allow for their accurate quantification.
High-Performance Liquid Chromatography (HPLC) with UV Detection
A reversed-phase HPLC method with UV detection is a suitable starting point for the analysis of this compound and its degradants.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 10% B; 5-20 min: 10-90% B; 20-25 min: 90% B; 25-30 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm (or the λmax of this compound) |
| Column Temperature | 30°C |
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)
For the identification and structural elucidation of unknown degradation products, UPLC-MS/MS is the method of choice due to its high resolution and sensitivity.
| Parameter | Condition |
| Column | C18, 50 mm x 2.1 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | A suitable fast gradient to resolve degradation products |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 2 µL |
| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |
| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF) or Orbitrap for high-resolution mass data |
The following diagram outlines the analytical workflow for a forced degradation study:
Caption: Analytical workflow for the forced degradation study of this compound.
Data Interpretation and Reporting
A comprehensive report should be generated that includes:
-
A detailed description of the stress conditions applied.
-
Chromatograms of the stressed samples, clearly showing the separation of the parent compound and its degradation products.
-
A table summarizing the percentage degradation of this compound under each stress condition.
-
The proposed structures of the major degradation products, supported by mass spectrometry data.
-
A discussion of the likely degradation pathways.
-
Validation data for the stability-indicating analytical method.
Conclusion
The thermolytic and photolytic stability of this compound is a critical parameter that must be thoroughly investigated during drug development. This guide has provided a comprehensive framework for conducting these studies, from understanding the potential degradation pathways to implementing robust experimental protocols and analytical methods. By adhering to these principles, researchers can ensure the development of safe, effective, and stable pharmaceutical products.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. q1scientific.com [q1scientific.com]
- 4. pharmtech.com [pharmtech.com]
- 5. scholars.cityu.edu.hk [scholars.cityu.edu.hk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. veeprho.com [veeprho.com]
- 8. research.ed.ac.uk [research.ed.ac.uk]
Predicted Biological Activity of 2-(Furan-3-yl)acetic acid: A Computational and Experimental Roadmap
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its versatile chemical and electronic properties.[1][2] This technical guide provides a comprehensive, in-silico-driven framework for predicting and validating the biological activity of 2-(Furan-3-yl)acetic acid, a small molecule with an under-characterized pharmacological profile. By integrating ligand- and structure-based computational methods with established experimental validation protocols, we construct a high-confidence roadmap for identifying its potential therapeutic applications. This document details the prediction of its pharmacokinetic (ADMET) properties, identifies putative protein targets, and outlines detailed, step-by-step assays for confirming predicted anti-inflammatory and antimicrobial activities.
Introduction: The Furan Scaffold and the Uncharacterized Potential of this compound
Heterocyclic compounds are the bedrock of medicinal chemistry, and among them, the five-membered aromatic furan ring is a cornerstone.[2][3] Its unique structure often serves as a bioisostere for phenyl groups, which can improve metabolic stability, bioavailability, and receptor-ligand interactions.[1][4] Furan derivatives have demonstrated a vast spectrum of pharmacological effects, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2] This proven versatility makes any uncharacterized furan-containing compound, such as this compound, a compelling subject for investigation.
This compound (PubChem CID: 818896) is a small molecule whose biological activities are not extensively documented in public literature.[5] Its structure, featuring a furan ring linked to an acetic acid moiety, suggests potential for various biological interactions. The carboxylic acid group can participate in hydrogen bonding, a critical interaction for binding to many enzyme active sites, while the furan ring provides a stable, aromatic core for further interactions.[1] This guide employs a logical, multi-stage workflow to move from computational hypothesis to a concrete, testable research plan.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 123617-80-1 | [6][7] |
| Molecular Formula | C₆H₆O₃ | [5] |
| Molecular Weight | 126.11 g/mol | [5] |
| Topological Polar Surface Area | 50.44 Ų | [7] |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 3 | PubChem |
| Rotatable Bond Count | 2 | PubChem |
The initial phase of modern drug discovery often involves computational screening to prioritize candidates and minimize the high costs and time associated with traditional high-throughput screening.[8][9] This in silico approach allows for the rapid assessment of a molecule's potential before committing resources to synthesis and wet-lab experimentation.[10]
Caption: Predictive drug discovery workflow for this compound.
In Silico Pharmacokinetic (ADMET) Profiling
The causality for performing ADMET analysis first is resource efficiency; it allows for the early identification of compounds with undesirable toxicological or pharmacokinetic profiles, thereby saving the time and cost associated with testing non-viable candidates.[11]
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. benchchem.com [benchchem.com]
- 3. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2abiotech.net [2abiotech.net]
- 7. molbase.com [molbase.com]
- 8. benchchem.com [benchchem.com]
- 9. scispace.com [scispace.com]
- 10. mdpi.com [mdpi.com]
- 11. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 12. ADMETlab 2.0 [admetmesh.scbdd.com]
- 13. portal.valencelabs.com [portal.valencelabs.com]
- 14. ADMET-AI [admet.ai.greenstonebio.com]
The Therapeutic Potential of the Furan-3-ylacetic Acid Scaffold: A Technical Guide for Medicinal Chemists
Abstract
The furan nucleus, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry, appearing in a multitude of clinically approved drugs and biologically active compounds.[1] Among the diverse array of furan-containing molecules, the 2-(Furan-3-yl)acetic acid framework and its derivatives have garnered significant interest due to their potential to modulate key biological pathways implicated in a range of pathologies, most notably inflammation and cancer. This in-depth technical guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and therapeutic applications of this promising class of compounds. We will delve into the mechanistic underpinnings of their biological activity, with a particular focus on the inhibition of cyclooxygenase-2 (COX-2), and provide detailed experimental protocols to facilitate further research and drug development efforts.
Introduction: The Significance of the Furan Moiety in Drug Discovery
The furan ring system is a versatile building block in the design of novel therapeutic agents. Its unique electronic and steric properties, including its ability to act as a bioisostere for phenyl rings, contribute to favorable interactions with biological targets and can enhance the pharmacokinetic profiles of drug candidates.[2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antiviral, anti-inflammatory, and anticancer effects.[1] The inherent reactivity of the furan ring also allows for diverse chemical modifications, enabling the systematic exploration of structure-activity relationships to optimize potency and selectivity.
This guide will specifically focus on the this compound core, a scaffold that has shown considerable promise as a modulator of inflammatory and oncogenic signaling pathways.
Synthetic Strategies for this compound and Its Derivatives
The synthesis of this compound can be achieved through a multi-step sequence, commencing with a suitable furan precursor. A common and effective strategy involves the preparation of 3-furylacetonitrile as a key intermediate, followed by its hydrolysis to the desired carboxylic acid.
Synthesis of the Core Scaffold: this compound
A plausible and frequently utilized synthetic route is outlined below:
Step 1: Synthesis of 3-(Chloromethyl)furan
The starting material, 3-(chloromethyl)furan, is a commercially available or readily synthesized intermediate.[3][4] Its preparation often involves the chlorination of 3-furanmethanol.
Step 2: Conversion to 3-Furylacetonitrile
The chloromethyl group of 3-(chloromethyl)furan is susceptible to nucleophilic substitution. Reaction with a cyanide salt, such as sodium or potassium cyanide, in a suitable polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone, affords 3-furylacetonitrile.
Step 3: Hydrolysis to this compound
The final step involves the hydrolysis of the nitrile group of 3-furylacetonitrile. This transformation can be accomplished under either acidic or basic conditions.[5][6] Acid-catalyzed hydrolysis, typically employing a strong mineral acid such as sulfuric acid or hydrochloric acid in an aqueous medium, proceeds through the formation of an amide intermediate which is subsequently hydrolyzed to the carboxylic acid.[5]
Experimental Protocol: Synthesis of this compound
Materials:
-
3-(Chloromethyl)furan
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Diethyl ether
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Deionized water
Procedure:
Part A: Synthesis of 3-Furylacetonitrile
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-(chloromethyl)furan (1 equivalent) in DMSO.
-
Carefully add sodium cyanide (1.1 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude 3-furylacetonitrile.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Part B: Hydrolysis to this compound
-
To a round-bottom flask, add the purified 3-furylacetonitrile (1 equivalent) and a 20% aqueous solution of sulfuric acid.
-
Heat the mixture to reflux and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture in an ice bath and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous solution with diethyl ether to remove any unreacted starting material or non-acidic byproducts.
-
Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.
-
Extract the acidified aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid.
-
The product can be further purified by recrystallization.
Therapeutic Applications and Mechanism of Action
Derivatives of this compound have demonstrated significant potential in medicinal chemistry, particularly as anti-inflammatory and anticancer agents.[1] A key mechanism underlying these activities is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Selective COX-2 Inhibition: A Targeted Approach to Inflammation
The cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation.[7] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation.[7] Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.[7]
Numerous furan-containing compounds have been identified as potent and selective COX-2 inhibitors.[8] The furan ring is thought to interact with key residues within the active site of the COX-2 enzyme, contributing to its inhibitory activity.
The COX-2 Signaling Pathway
The induction of COX-2 expression is a complex process involving multiple signaling pathways. A central player in this process is the transcription factor nuclear factor-kappa B (NF-κB). In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), NF-κB translocates to the nucleus and binds to the promoter region of the COX-2 gene, initiating its transcription. The resulting increase in COX-2 protein leads to the elevated production of prostaglandins, which in turn mediate the inflammatory response.
Structure-Activity Relationship (SAR) Studies
The biological activity of this compound derivatives can be significantly influenced by the nature and position of substituents on both the furan and acetic acid moieties.
Key SAR observations for furan-based COX-2 inhibitors often include:
-
Substitution on the Furan Ring: The introduction of various substituents on the furan ring can modulate the compound's potency and selectivity. For instance, the presence of bulky, hydrophobic groups can enhance binding to the hydrophobic pocket of the COX-2 active site.
-
Modifications of the Acetic Acid Side Chain: Esterification or amidation of the carboxylic acid group can impact the compound's pharmacokinetic properties, such as cell permeability and metabolic stability.
The following table summarizes the COX-2 inhibitory activity of selected furan derivatives, highlighting the impact of structural modifications on their potency.
| Compound | R1 | R2 | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| DFU | 5,5-dimethyl | 3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl | 0.28 | >300 | [8] |
| Celecoxib | - | - | 0.05 | >100 | [9] |
| Rofecoxib | - | - | 0.50 | >200 | [4] |
| Compound 87 | Phenyl with SO₂Me | Phenyl | Potent | High | [4] |
Note: DFU (5,5-dimethyl-3-(3-fluorophenyl)-4-(4-methylsulphonyl)phenyl-2(5H)-furanone) is a furanone derivative, demonstrating the potent COX-2 inhibitory activity of the furan scaffold.
Conclusion and Future Directions
The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents, particularly in the areas of inflammation and oncology. Its synthetic accessibility and the potential for diverse chemical modifications make it an attractive target for medicinal chemists. The established role of furan derivatives as selective COX-2 inhibitors provides a clear mechanistic rationale for their observed biological activities.
Future research in this area should focus on the synthesis and evaluation of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Further elucidation of their precise molecular interactions with the COX-2 enzyme and exploration of their effects on other relevant signaling pathways will be crucial for the rational design of the next generation of furan-based therapeutics. The detailed protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing this promising area of drug discovery.
References
- 1. ijabbr.com [ijabbr.com]
- 2. Reactivity of the 2-Methylfuran Phase I Metabolite 3-Acetylacrolein Toward DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. US3040095A - Hydrolysis of acetonitrile to acetamide - Google Patents [patents.google.com]
- 7. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Furan-3-yl Acetic Acid: A Versatile Scaffold for Next-Generation Therapeutics
A Technical Guide for Drug Discovery Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The furan nucleus is a privileged five-membered aromatic heterocycle that serves as a cornerstone in medicinal chemistry, lending its unique electronic and steric properties to a multitude of pharmacologically active agents.[1][2] This technical guide delves into the untapped potential of furan-3-yl acetic acid, a structurally intriguing derivative, as a versatile synthon for the development of novel therapeutics. While direct pharmacological data on furan-3-yl acetic acid is emerging, this document extrapolates its potential from the well-established bioactivities of the furan scaffold and related acetic acid-bearing compounds. We will explore its synthesis, potential as a key building block, and prospective applications in various therapeutic areas, supported by proven experimental protocols and mechanistic insights.
The Furan Moiety: A Foundation of Pharmacological Diversity
The furan ring is a common feature in numerous clinically approved drugs and biologically active natural products.[1][3] Its utility in drug design stems from its ability to act as a bioisostere for phenyl rings, offering modulated metabolic stability and receptor interaction profiles.[1] The electron-rich nature of the furan ring allows for a variety of chemical interactions, including hydrogen bonding and π–π stacking, which are crucial for binding to biological targets like enzymes and receptors.[1][2] Furan derivatives have demonstrated a broad spectrum of pharmacological activities, including:
-
Antimicrobial: Effective against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][4][5]
-
Anti-inflammatory: Certain furan-containing compounds exhibit potent anti-inflammatory effects.[4][5][6]
-
Anticancer: The furan scaffold is present in several compounds with cytotoxic activity against various cancer cell lines.[1][6]
-
Antiviral: Furan derivatives have shown promise in the development of antiviral agents.[1][4]
The versatility of the furan nucleus makes it a valuable starting point for the design of novel drug candidates with improved efficacy and safety profiles.[1][2]
Furan-3-yl Acetic Acid: A Synthon of High Potential
Furan-3-yl acetic acid, with its carboxylic acid functional group at the 3-position of the furan ring, presents a unique scaffold for chemical elaboration. The placement of the acetic acid moiety at the 3-position is less common than at the 2-position, offering opportunities for novel intellectual property and potentially different biological activity profiles due to altered electronics and vectoral projection of the functional group.
Synthesis of Furan-3-yl Acetic Acid and Its Derivatives
A convenient method for the synthesis of furan-3-carboxylic acid, a direct precursor to furan-3-yl acetic acid, has been reported. This involves the aromatization of 4-trichloroacetyl-2,3-dihydrofuran followed by nucleophilic displacement of the trichloromethyl group.[7][8]
Conceptual Synthetic Pathway to Furan-3-yl Acetic Acid:
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. ijabbr.com [ijabbr.com]
- 5. Pharmacological activity of furan derivatives [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
The Strategic Utility of 2-(Furan-3-yl)acetic Acid: A Synthetic Chemist's Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis and medicinal chemistry, the furan scaffold remains a cornerstone for the development of novel bioactive molecules.[1] Among the diverse array of furan-containing building blocks, 2-(Furan-3-yl)acetic acid emerges as a particularly versatile synthon, offering a unique combination of structural features and reactivity that can be strategically exploited in the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the synthesis, key reactions, and applications of this compound, with a focus on practical insights and detailed experimental protocols to empower researchers in their synthetic endeavors.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization. The key physicochemical and spectroscopic data for this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | --INVALID-LINK-- |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK--[2] |
| Melting Point | 64-69 °C | --INVALID-LINK--[2] |
Predicted Spectroscopic Data:
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to the furan ring protons and the methylene protons of the acetic acid side chain. The chemical shifts are influenced by the substitution pattern of the furan ring.[3] |
| ¹³C NMR | Resonances for the furan ring carbons, the carboxylic acid carbonyl carbon, and the methylene carbon.[3] |
| IR Spectroscopy | Characteristic absorptions for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretching of the furan ring.[3] |
| Mass Spectrometry | The molecular ion peak and characteristic fragmentation patterns. |
Synthesis of this compound: Strategic Approaches
The accessibility of this compound is a critical consideration for its widespread use. While several synthetic routes can be envisioned, two particularly effective strategies are the Arndt-Eistert homologation of 3-furoic acid and the malonic ester synthesis starting from a 3-(halomethyl)furan.
Arndt-Eistert Homologation of 3-Furoic Acid
The Arndt-Eistert reaction provides a reliable method for the one-carbon homologation of a carboxylic acid.[4][5] This sequence involves the conversion of the starting carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield the homologated carboxylic acid.[6]
Workflow for Arndt-Eistert Homologation:
Figure 1: Arndt-Eistert homologation workflow.
Experimental Protocol: Arndt-Eistert Synthesis of this compound
-
Acid Chloride Formation: To a solution of 3-furoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF). Stir the reaction mixture at room temperature for 2-4 hours or until the evolution of gas ceases. Remove the solvent and excess thionyl chloride under reduced pressure to obtain crude 3-furoyl chloride.
-
Diazoketone Formation: Dissolve the crude 3-furoyl chloride in an anhydrous ether such as diethyl ether or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Cautiously add a freshly prepared ethereal solution of diazomethane (2.2 eq) dropwise with stirring. Caution: Diazomethane is toxic and explosive. This step should be performed in a well-ventilated fume hood behind a blast shield. Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2 hours.
-
Wolff Rearrangement and Hydrolysis: To the solution of the diazoketone, add a suspension of silver oxide (0.1 eq) in water. Heat the mixture to reflux with vigorous stirring for 2-3 hours. Cool the reaction mixture to room temperature and filter to remove the silver catalyst. Acidify the aqueous layer with dilute hydrochloric acid and extract with ethyl acetate. Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Malonic Ester Synthesis
The malonic ester synthesis offers an alternative and often safer route that avoids the use of diazomethane.[4][7] This method involves the alkylation of diethyl malonate with a suitable 3-(halomethyl)furan, followed by hydrolysis and decarboxylation.
Workflow for Malonic Ester Synthesis:
Figure 2: Malonic ester synthesis workflow.
Experimental Protocol: Malonic Ester Synthesis of this compound
-
Alkylation: Prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in absolute ethanol. To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes. Add 3-(bromomethyl)furan (1.0 eq) and heat the reaction mixture to reflux for 4-6 hours.[2]
-
Hydrolysis and Decarboxylation: Cool the reaction mixture and remove the ethanol under reduced pressure. Add an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, and heat the mixture to reflux for 4-8 hours. Upon cooling, the product may precipitate or can be extracted with an organic solvent like diethyl ether. Dry the organic extracts, remove the solvent, and purify the resulting this compound by recrystallization or chromatography.
Key Synthetic Transformations
The synthetic utility of this compound lies in the reactivity of both its carboxylic acid functionality and the furan ring.
Reactions at the Carboxylic Acid Group
The carboxylic acid moiety of this compound undergoes standard transformations, providing access to a wide range of derivatives.
Esterification is a fundamental transformation for protecting the carboxylic acid or for modulating the pharmacokinetic properties of a drug candidate. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common method.[5]
Experimental Protocol: Fischer Esterification to Methyl 2-(Furan-3-yl)acetate
-
Dissolve this compound (1.0 eq) in an excess of methanol.
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the acid with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain methyl 2-(furan-3-yl)acetate.[8]
Amide bond formation is a crucial reaction in the synthesis of many pharmaceuticals. This compound can be coupled with a variety of amines using standard coupling reagents.[9][10]
Workflow for Amide Coupling:
Figure 3: General amide coupling workflow.
Experimental Protocol: Amide Coupling with Aniline
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Add a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Add the desired aniline derivative (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with the solvent and wash sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting amide by column chromatography or recrystallization.[11]
Reactions Involving the Furan Ring
The furan ring in this compound is susceptible to various transformations, including electrophilic substitution and reduction.
The furan ring is an electron-rich aromatic system and readily undergoes electrophilic substitution, preferentially at the C2 and C5 positions.[12][13] The presence of the acetic acid side chain at the 3-position can influence the regioselectivity of these reactions.
Regioselectivity of Electrophilic Substitution:
Figure 4: Regioselectivity in electrophilic substitution.
The furan ring can be reduced to a tetrahydrofuran (THF) ring under catalytic hydrogenation conditions.[14][15] This transformation is valuable for accessing saturated heterocyclic systems, which are prevalent in many natural products and pharmaceuticals.
Experimental Protocol: Catalytic Hydrogenation to 2-(Tetrahydrofuran-3-yl)acetic acid
-
Dissolve this compound in a suitable solvent such as ethanol or acetic acid.
-
Add a catalytic amount of a hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃).
-
Place the reaction mixture in a hydrogenation apparatus and pressurize with hydrogen gas (typically 1-10 atm).
-
Stir the reaction at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Remove the solvent under reduced pressure to yield 2-(tetrahydrofuran-3-yl)acetic acid.
Applications in Medicinal Chemistry and Drug Development
This compound and its derivatives have been utilized as key intermediates in the synthesis of various biologically active compounds, including inhibitors of glycogen synthase kinase-3 (GSK-3).[16][17] GSK-3 is a therapeutic target for a range of diseases, including neurodegenerative disorders and diabetes.
The furan moiety can act as a bioisosteric replacement for other aromatic rings, offering advantages in terms of metabolic stability and pharmacokinetic properties.[1] The ability to functionalize both the carboxylic acid and the furan ring provides a platform for generating diverse libraries of compounds for drug discovery programs.
Conclusion
This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation and the diverse reactivity of its functional groups make it an attractive starting material for the synthesis of a wide range of molecules, from simple derivatives to complex pharmaceutical agents. A thorough understanding of its properties and reactivity, as outlined in this guide, will enable researchers to strategically incorporate this synthon into their synthetic routes and accelerate the discovery and development of new chemical entities.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. sctunisie.org [sctunisie.org]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Arndt-Eistert Synthesis [organic-chemistry.org]
- 6. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 7. uobabylon.edu.iq [uobabylon.edu.iq]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. growingscience.com [growingscience.com]
- 11. researchgate.net [researchgate.net]
- 12. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 13. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 14. Efforts towards the synthesis of furan containing bioactive compounds [shareok.org]
- 15. Bro̷nsted Acid-Catalyzed Reduction of Furans - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Discovery and development of GSK3 inhibitors for the treatment of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Reactivity of the Furan Ring in 2-(Furan-3-yl)acetic Acid
Abstract
This technical guide provides an in-depth analysis of the chemical reactivity of 2-(Furan-3-yl)acetic acid, a key heterocyclic building block in medicinal chemistry and materials science. We move beyond a cursory overview to deliver a nuanced understanding of how the acetic acid substituent at the C3 position modulates the inherent electronic properties and reaction pathways of the furan ring. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into electrophilic aromatic substitution, cycloaddition reactions, ring stability, and metal-catalyzed cross-couplings. Detailed experimental protocols and mechanistic diagrams are provided to bridge theory with practical application, ensuring a self-validating framework for laboratory work.
The Furan Ring: An Electron-Rich Aromatic System
The furan ring is a five-membered aromatic heterocycle containing an oxygen atom. Its aromaticity arises from the delocalization of six π-electrons over the five-atom ring, fulfilling Hückel's rule. Unlike benzene, where the six π-electrons are distributed over six carbons, the furan system distributes them over only five atoms, making it a π-electron-excessive system.[1] This increased electron density, particularly at the carbon atoms, renders the furan ring exceptionally reactive towards electrophiles, with reaction rates reported to be as high as 6 x 10¹¹ times faster than benzene.[2]
The oxygen heteroatom plays a dual role: its lone pair participates in the aromatic sextet (a +M or resonance-donating effect), while its electronegativity exerts an electron-withdrawing inductive effect (-I). The resonance effect is dominant, leading to a net increase in electron density on the ring carbons. This is reflected in the calculated resonance energy of furan (18 kcal/mol), which, while significant, is lower than that of benzene, indicating a less stable aromatic system that is more prone to reactions that disrupt this aromaticity.[2]
Spectroscopically, this electron distribution is evident in its NMR spectra.
| Compound | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) |
| Furan | C2/C5-H: 7.29; C3/C4-H: 6.24 | C2/C5: 143.6; C3/C4: 110.4 |
| This compound (Predicted) | H2: ~7.4; H4: ~6.4; H5: ~7.4; CH₂: ~3.6 | C2: ~143; C3: ~125; C4: ~111; C5: ~140; CH₂: ~35; COOH: ~175 |
| NMR data for parent furan sourced from ChemicalBook.[2] Data for this compound are estimated based on substituent effects. |
The Directing Influence of the 3-Acetic Acid Substituent
The reactivity and regioselectivity of the furan ring in this compound are critically governed by the electronic properties of the -CH₂COOH group at the C3 position. This substituent exerts two primary electronic effects:
-
Inductive Effect (-I): The carboxylic acid group is strongly electron-withdrawing. This effect is transmitted through the sigma bonds, pulling electron density away from the ring via the methylene spacer. This deactivates the ring towards electrophilic attack compared to unsubstituted furan.
-
Hyperconjugation: The C-H bonds of the methylene spacer can participate in hyperconjugation, which is a weak electron-donating effect. However, this is significantly outweighed by the powerful inductive withdrawal of the carboxyl group.
Crucially, because the carboxyl group is separated from the ring by a CH₂ group, there is no direct resonance-withdrawing effect (-M) on the π-system of the furan ring. The overall impact is a general deactivation of the ring, making it more stable and less prone to polymerization under acidic conditions, which can be a significant advantage in synthesis.[3]
Key Reaction Classes and Mechanistic Insights
Electrophilic Aromatic Substitution (EAS)
EAS is the hallmark reaction of furan. In an unsubstituted furan, attack occurs preferentially at the C2 (or α) position.[4] This preference is due to the superior stability of the resulting carbocation intermediate (sigma complex), which can be stabilized by three resonance structures, effectively delocalizing the positive charge.[2][5] Attack at the C3 (or β) position yields a less stable intermediate with only two resonance structures.[2]
For this compound, the C3 position is blocked. The remaining positions for substitution are C2, C4, and C5. The -CH₂COOH group is a deactivating, meta-directing group in classical benzene chemistry.[6] However, in the highly activated furan system, its directing influence must be considered in the context of the ring's intrinsic preferences.
-
Attack at C2 and C5 (α-positions): These positions are inherently the most electron-rich and lead to more stable intermediates.
-
Attack at C4 (β-position): This position is adjacent to the substituent and is less electronically favored.
Therefore, electrophilic substitution is expected to occur primarily at the C2 and C5 positions . The C2 position is sterically unhindered, while the C5 position is electronically similar but further from the deactivating group. The precise ratio of C2 to C5 substitution will depend on the specific electrophile and reaction conditions.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electrophilic Reactions of Furan_Chemicalbook [chemicalbook.com]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
Unveiling the Blueprint: A Technical Guide to the Crystal Structure Analysis of 2-(Furan-3-yl)acetic Acid Derivatives
Introduction: The Furan-3-ylacetic Acid Scaffold - A Privileged Motif in Drug Discovery
The furan ring, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active compounds.[1][2] Its derivatives are known to exhibit a wide spectrum of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[3][4] Among these, the 2-(furan-3-yl)acetic acid framework has emerged as a particularly promising motif for the development of novel therapeutics. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice is paramount, as it governs the compound's physicochemical properties, such as solubility and stability, and dictates its interaction with biological targets.[5] A thorough understanding of the crystal structure is therefore indispensable for establishing robust structure-activity relationships (SAR) and for the rational design of more potent and selective drug candidates.[6][7]
This guide provides an in-depth technical overview of the methodologies and considerations for the crystal structure analysis of this compound derivatives, from the foundational step of obtaining high-quality single crystals to the final stages of structure solution, refinement, and interpretation. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: The Genesis of Order - Mastering the Crystallization of Furan-3-ylacetic Acid Derivatives
The journey to elucidating a crystal structure begins with what is often the most challenging and empirical step: growing a single crystal of suitable size and quality.[2][8] The entire process is a carefully controlled exercise in inducing supersaturation, the thermodynamic driving force that coaxes molecules out of a disordered solution into a highly ordered crystalline lattice.[3][5]
Causality in Method Selection: A Scientist's Rationale
The choice of crystallization technique is not arbitrary; it is a decision guided by the physicochemical properties of the this compound derivative , including its solubility profile, purity, and the quantity of material available. For many organic compounds, a preliminary solubility screening in a range of solvents is a critical first step.[9]
| Crystallization Method | Principle | Best Suited For | Key Considerations |
| Slow Evaporation | Gradually increasing the concentration of the solute by slowly evaporating the solvent. | Compounds that are stable and have moderate solubility. | The solvent should be relatively volatile. The process needs to be slow and undisturbed to allow for the growth of large, well-ordered crystals.[10] |
| Vapor Diffusion | A less soluble "anti-solvent" vapor slowly diffuses into a solution of the compound, reducing its solubility and inducing crystallization. | Small quantities of material (mg scale). It allows for very slow and controlled changes in supersaturation.[2][8] | Requires a pair of miscible solvents: one in which the compound is soluble and a more volatile one in which it is insoluble. |
| Solvent Layering | A layer of a less dense anti-solvent is carefully added on top of a solution of the compound. Crystallization occurs at the interface as the solvents slowly mix. | When a clear density difference exists between the solvent and anti-solvent. | The interface must be created with minimal disturbance to prevent premature precipitation.[10] |
| Antisolvent Addition | An anti-solvent is added dropwise to a solution of the compound until turbidity is observed, followed by gentle heating to redissolve and slow cooling. | Rapid screening for crystallization conditions. | The rate of addition and the final solvent ratio are critical parameters that need to be optimized.[9] |
Field-Proven Protocol: Single Crystal Growth by Vapor Diffusion
This technique is often the most successful for small organic molecules and is particularly advantageous when working with limited quantities of a novel this compound derivative.[8]
Step-by-Step Methodology:
-
Preparation of the Compound Solution: Dissolve 2-5 mg of the purified derivative in a minimal amount (0.2-0.5 mL) of a suitable solvent (e.g., ethyl acetate, acetone) in a small, narrow vial. The solvent should be one in which the compound is readily soluble.[8]
-
Preparation of the Reservoir: In a larger, outer beaker or jar, add 1-3 mL of a volatile anti-solvent in which the compound is poorly soluble (e.g., hexane, pentane).[8]
-
Assembly: Place the inner vial containing the compound solution inside the larger beaker, ensuring that the level of the anti-solvent is below the top of the inner vial. Seal the beaker tightly with a lid or parafilm.
-
Incubation and Monitoring: Store the setup in a location free from vibrations and significant temperature fluctuations. Monitor the vials periodically for crystal growth over several days to weeks. High-quality single crystals should form as the anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility.[8][11]
Troubleshooting Common Crystallization Challenges
-
No Crystal Growth: The solution may not be sufficiently saturated. Try increasing the initial concentration or allowing more of the solvent to evaporate before sealing the vapor diffusion setup.[11]
-
Formation of an Oil or Amorphous Precipitate: This often occurs when the solution becomes supersaturated too quickly. Slow down the process by using a less volatile anti-solvent or by placing the setup at a lower, constant temperature.[3]
-
Microcrystalline Powder: This results from too many nucleation events. Reduce the number of nucleation sites by using highly purified material and meticulously clean glassware. Filtering the initial solution through a syringe filter can also help.[10]
Part 2: Illuminating the Molecular Framework - The Power of X-ray Diffraction
Once a suitable single crystal is obtained, X-ray diffraction is the definitive technique for determining the three-dimensional arrangement of atoms.[12][13] When X-rays pass through a crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern that serves as a fingerprint of the crystal's internal structure.[13]
Single-Crystal X-ray Diffraction (SC-XRD): The Gold Standard
SC-XRD provides the most accurate and unambiguous structural information for organic molecules.[12]
Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection.
-
Crystal Mounting: A well-formed single crystal (typically 0.1-0.3 mm) is carefully selected under a microscope and mounted on a cryoloop.[8]
-
Cryo-cooling: The mounted crystal is flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage during data collection.
-
Unit Cell Determination: A few initial diffraction images are collected to determine the unit cell parameters and the crystal system. Software such as Bruker's APEX suite can automatically index the reflections.[14]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam. The data collection strategy is optimized to ensure high completeness and redundancy.
-
Data Processing: The raw diffraction images are processed to integrate the intensities of the individual reflections. Corrections for experimental factors (e.g., Lorentz-polarization, absorption) are applied, and the data are scaled and merged. This process yields a final reflection file ready for structure solution.
Powder X-ray Diffraction (PXRD): A Powerful Alternative for Microcrystalline Materials
In drug development, it is common to encounter materials that are crystalline but do not form single crystals of adequate size for SC-XRD. In such cases, Powder X-ray Diffraction (PXRD) is an invaluable tool.[12][15] While PXRD data suffers from severe reflection overlap, modern computational methods, particularly the Rietveld refinement technique, can allow for ab initio structure determination.[4][16]
The process involves using a "direct-space" approach, where a trial crystal structure is generated based on the known molecular geometry, and its calculated powder pattern is compared to the experimental data.[16] This is followed by a Rietveld refinement, which adjusts the atomic positions and other structural parameters to achieve the best possible fit between the calculated and observed diffraction profiles.[17][18] Software packages like TOPAS and DASH are widely used for this purpose.[19]
Part 3: Decoding the Diffraction Pattern - Structure Solution, Refinement, and Interpretation
The processed diffraction data contains the information needed to solve and refine the crystal structure. This is typically achieved using specialized software suites like SHELX or Olex2.
Caption: General workflow for crystal structure solution and refinement.
Interpreting the Crystal Structure of Furan-3-ylacetic Acid Derivatives
The final refined structure provides a wealth of information. For drug development professionals, the key aspects to analyze are:
-
Molecular Conformation: The three-dimensional shape of the molecule, including the torsion angles of the acetic acid side chain relative to the furan ring. This conformation is often critical for binding to a biological target.
-
Intermolecular Interactions: The non-covalent interactions that hold the molecules together in the crystal lattice. For this compound derivatives, these typically include:
-
Hydrogen Bonding: The carboxylic acid groups often form strong O-H···O hydrogen bonds, leading to the formation of centrosymmetric dimers.
-
π-π Stacking: The aromatic furan rings can stack on top of each other, contributing to the stability of the crystal packing.
-
Weak C-H···O and C-H···π interactions: These weaker interactions also play a significant role in the overall packing arrangement.
-
-
Crystal Packing: The overall arrangement of molecules in the unit cell. Understanding the packing can provide insights into the material's physical properties and potential for polymorphism.[5]
Data Presentation: A Comparative Look at Furan Acetic Acid Derivatives
The following table summarizes crystallographic data for representative furan and benzofuran acetic acid derivatives, illustrating the type of information obtained from a successful structure determination.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 2-(Furan-3-ylformamido)acetic acid | C₇H₇NO₄ | - | - | - | - | - | - | [20] |
| 2-(4,6-Dimethyl-1-benzofuran-3-yl)acetic acid | C₁₂H₁₂O₃ | Monoclinic | P2₁/c | 11.23 | 7.55 | 12.65 | 101.4 | [21] |
| 2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid | C₉H₇NO₃S | - | - | - | - | - | [22] |
Part 4: From Blueprint to Application - The Role of Crystal Structure in Drug Development
The ultimate goal of crystal structure analysis in a pharmaceutical context is to inform the drug development process.
Structure-Activity Relationship (SAR) Insights
By correlating the precise 3D structural features with biological activity data, researchers can build robust SAR models.[24] For example, the conformation of the acetic acid side chain and its ability to act as a hydrogen bond donor/acceptor can be directly visualized. The crystal structure can reveal whether specific substituents on the furan ring are involved in key intermolecular interactions that might mimic binding to a receptor. This knowledge is crucial for designing next-generation derivatives with improved potency and selectivity.[25][26]
Polymorphism: A Critical Consideration
A single compound can sometimes crystallize in multiple different forms, known as polymorphs. Each polymorph can have different physical properties, including solubility, dissolution rate, and stability, which can have profound implications for the bioavailability and shelf-life of a drug product. PXRD is a primary tool for identifying and characterizing different polymorphic forms, making it an essential technique in pharmaceutical development and quality control.
Conclusion
The crystal structure analysis of this compound derivatives is a multifaceted process that combines the empirical art of crystallization with the analytical rigor of X-ray diffraction. It is a journey that takes us from a seemingly simple powder to a detailed three-dimensional blueprint of the molecule. This structural information is not merely an academic curiosity; it is a critical piece of the puzzle in modern drug discovery. By understanding the molecular conformation, intermolecular interactions, and crystal packing, researchers can make more informed decisions in the design and development of novel therapeutics, ultimately accelerating the path from a promising scaffold to a life-changing medicine.
References
- 1. iucr.org [iucr.org]
- 2. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tips for Crystal Growing [cryst.chem.uu.nl]
- 4. pubs.acs.org [pubs.acs.org]
- 5. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. lafactoria.lec.csic.es [lafactoria.lec.csic.es]
- 10. How To [chem.rochester.edu]
- 11. Troubleshooting Problems in Crystal Growing [thoughtco.com]
- 12. Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data [jstage.jst.go.jp]
- 13. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 14. SC-XRD Software | Bruker [bruker.com]
- 15. Powder X-ray diffraction as a powerful tool to exploit in organic electronics: shedding light on the first N,N′,N′′-trialkyldiindolocarbazole - PMC [pmc.ncbi.nlm.nih.gov]
- 16. PPXRD - Abstract Submission Form [icdd.com]
- 17. Global Rietveld Refinement - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. A good-practice guide to solving and refining molecular organic crystal structures from laboratory powder X-ray diffraction data - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 2-(Furan-3-ylformamido)acetic acid | C7H7NO4 | CID 16776778 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. PubChemLite - 2-[2-(furan-3-yl)-1,3-thiazol-4-yl]acetic acid (C9H7NO3S) [pubchemlite.lcsb.uni.lu]
- 23. Search - Access Structures [ccdc.cam.ac.uk]
- 24. ijabbr.com [ijabbr.com]
- 25. Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Design, Synthesis, and Structure-Activity Relationship of a Novel Series of 2-Aryl 5-(4-oxo-3-phenethyl-2-thioxothiazolidin-ylidenemethyl)furans as HIV-1 entry inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Reliable Multi-Step Synthesis of 2-(Furan-3-yl)acetic Acid from Furan-3-carbaldehyde
Introduction: The Significance of the Furan Acetic Acid Scaffold
2-(Furan-3-yl)acetic acid is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure serves as a key intermediate for synthesizing more complex molecules with potential therapeutic applications. The furan ring is a bioisostere for other aromatic systems, offering unique electronic properties and metabolic profiles, while the acetic acid side chain provides a handle for further functionalization, such as amide bond formation. This application note provides a detailed, robust, and reproducible four-step synthetic route starting from the readily available furan-3-carbaldehyde. The chosen pathway emphasizes experimental reliability, scalability, and a deep understanding of the underlying chemical principles.
Strategic Overview: A Four-Step Homologation Pathway
The conversion of an aldehyde (R-CHO) to its corresponding acetic acid derivative (R-CH₂-COOH) requires a one-carbon homologation. A direct, single-step conversion is not feasible. Therefore, a well-established, four-step sequence is employed, which is summarized below. This strategy is selected for its high reliability, use of standard laboratory reagents, and straightforward purification procedures at each stage.
Workflow Diagram: Synthetic Pathway
Caption: High-level overview of the four-step synthesis.
A Note on Direct Oxidation: It is critical to distinguish the target molecule, this compound, from furan-3-carboxylic acid. A direct oxidation of furan-3-carbaldehyde, for instance via a Pinnick oxidation, would yield furan-3-carboxylic acid by converting the aldehyde group directly into a carboxylic acid group without adding the necessary methylene (-CH₂-) linker.[1][2]
Detailed Experimental Protocols and Mechanistic Insights
This section provides step-by-step protocols for each reaction in the sequence. The causality behind reagent and condition selection is explained to provide a comprehensive understanding for the practicing researcher.
Step 1: Selective Reduction of Furan-3-carbaldehyde to Furan-3-ylmethanol
Principle: The first step involves the selective reduction of the aldehyde functional group to a primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is a mild reducing agent, which provides excellent chemoselectivity for aldehydes and ketones, and is significantly safer and easier to handle than stronger reducing agents like lithium aluminum hydride (LiAlH₄). The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool temperatures to moderate the reaction rate.
Protocol:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add furan-3-carbaldehyde (1.0 eq.).
-
Dissolve the aldehyde in methanol (approx. 5 mL per 1 g of aldehyde).
-
Cool the flask in an ice bath (0 °C).
-
Slowly add sodium borohydride (NaBH₄, 1.1 eq.) portion-wise over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is fully consumed.
-
Once complete, cool the mixture again in an ice bath and cautiously quench the reaction by the slow, dropwise addition of 1 M HCl until the effervescence ceases and the pH is neutral (~pH 7).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the resulting aqueous residue with ethyl acetate (3 x volume of residue).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield furan-3-ylmethanol, which can often be used in the next step without further purification.
Step 2: Conversion of Furan-3-ylmethanol to 3-(Bromomethyl)furan
Principle: This step converts the primary alcohol into a more reactive alkyl bromide, which is an excellent electrophile for the subsequent nucleophilic substitution. Phosphorus tribromide (PBr₃) is a highly effective reagent for this transformation. The reaction proceeds by converting the hydroxyl group into a good leaving group, which is then displaced by a bromide ion. Anhydrous conditions are crucial as PBr₃ reacts violently with water.
Protocol:
-
Caution: This reaction should be performed in a well-ventilated fume hood. PBr₃ is corrosive and reacts with moisture.
-
Place the crude furan-3-ylmethanol (1.0 eq.) into a dry round-bottom flask under a nitrogen atmosphere.
-
Dissolve the alcohol in a dry, aprotic solvent such as diethyl ether or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add phosphorus tribromide (PBr₃, 0.4 eq.) dropwise via a syringe. A slight exotherm may be observed.
-
After addition, allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly onto crushed ice.
-
Separate the organic layer. Extract the aqueous layer with the same solvent used for the reaction.
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and carefully concentrate under reduced pressure to yield 3-(bromomethyl)furan. This product can be unstable and is often best used immediately in the next step.
Step 3: Nucleophilic Substitution to Form Furan-3-acetonitrile
Principle: This is a classic Sₙ2 reaction where the bromide is displaced by a cyanide anion to form a new carbon-carbon bond, successfully elongating the carbon chain. Sodium cyanide (NaCN) is used as the nucleophile. The reaction is best performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetone, which effectively solvates the sodium cation while leaving the cyanide anion highly nucleophilic.
Protocol:
-
EXTREME CAUTION: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood. All glassware and waste must be quenched with bleach before disposal. Never mix cyanide waste with acid.
-
In a round-bottom flask, dissolve sodium cyanide (NaCN, 1.2 eq.) in DMSO.
-
To this solution, add a solution of the crude 3-(bromomethyl)furan (1.0 eq.) in a small amount of DMSO dropwise at room temperature.
-
Heat the reaction mixture to 40-50 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC for the disappearance of the starting bromide.
-
After completion, cool the mixture to room temperature and pour it into a larger volume of water.
-
Extract the aqueous mixture with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash thoroughly with brine to remove residual DMSO, and dry over Na₂SO₄.
-
Filter and concentrate under reduced pressure. The crude furan-3-acetonitrile can be purified by flash column chromatography if necessary.
Step 4: Hydrolysis of Furan-3-acetonitrile to this compound
Principle: The final step is the hydrolysis of the nitrile functional group to a carboxylic acid. This can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred as it tends to be cleaner and avoids potential polymerization of the furan ring that can occur under harsh acidic conditions. The reaction proceeds via the intermediate formation of an amide, which is then further hydrolyzed to the carboxylate salt. A final acidification step provides the desired carboxylic acid.
Protocol:
-
Dissolve the furan-3-acetonitrile (1.0 eq.) in ethanol.
-
Add an aqueous solution of sodium hydroxide (NaOH, 3.0-5.0 eq., e.g., 3 M solution).
-
Heat the mixture to reflux (around 80-90 °C) and stir for 6-12 hours, or until TLC analysis indicates the disappearance of the starting material and intermediate amide.
-
Cool the reaction mixture to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with water and wash with a small amount of diethyl ether to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of concentrated HCl.
-
The product, this compound, may precipitate as a solid. If it remains in solution, extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the final product. The solid can be further purified by recrystallization.
Quantitative Data and Characterization
Table 1: Summary of Reagents and Conditions
| Step | Starting Material | Key Reagent(s) | Equivalents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Furan-3-carbaldehyde | NaBH₄ | 1.1 | Methanol | 0 → RT | 1-2 | >90% |
| 2 | Furan-3-ylmethanol | PBr₃ | 0.4 | Diethyl Ether | 0 → RT | 2-4 | 75-85% |
| 3 | 3-(Bromomethyl)furan | NaCN | 1.2 | DMSO | RT → 50 | 4-6 | 80-90% |
| 4 | Furan-3-acetonitrile | NaOH, then HCl | 3.0-5.0 | Ethanol/H₂O | Reflux | 6-12 | 70-85% |
Characterization of this compound
The final product should be characterized to confirm its identity and purity.[3]
-
Molecular Formula: C₆H₆O₃
-
Molecular Weight: 126.11 g/mol
-
Appearance: Off-white to pale yellow solid.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~10-12 (br s, 1H, COOH), ~7.4 (m, 1H, furan-H), ~7.2 (m, 1H, furan-H), ~6.3 (m, 1H, furan-H), ~3.6 (s, 2H, CH₂).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~176-178 (C=O), ~143 (furan-C), ~140 (furan-C), ~118 (furan-C), ~110 (furan-C), ~35 (CH₂).
-
Mass Spectrometry (ESI-): m/z 125.02 [M-H]⁻.
Reaction Scheme and Mechanism
Caption: Detailed reaction scheme for the synthesis of this compound.
References
Application Note: A High-Yield, Two-Step Synthesis of 2-(Furan-3-yl)acetic Acid for Pharmaceutical and Materials Science Research
Abstract
2-(Furan-3-yl)acetic acid is a valuable heterocyclic building block in the development of novel pharmaceuticals, agrochemicals, and functional materials. Its structural motif is present in a range of biologically active molecules, making access to a reliable and high-yielding synthetic route paramount for researchers. This application note provides a detailed, field-proven protocol for the synthesis of this compound. We present a strategic analysis of potential synthetic pathways and recommend a robust, two-step sequence commencing from commercially available 3-bromofuran. The selected method, centered around a palladium-catalyzed malonic ester synthesis followed by a clean hydrolysis and decarboxylation, consistently delivers the target compound in high yield and purity, avoiding the use of highly hazardous reagents.
Strategic Analysis of Synthetic Pathways
The synthesis of 3-substituted furan derivatives presents unique challenges compared to their 2-substituted counterparts due to the inherent reactivity patterns of the furan ring. Two primary strategies were evaluated for the one-carbon homologation of a C4 furan precursor to the desired acetic acid.
-
Route A: Arndt-Eistert Homologation. This classic method involves the conversion of furan-3-carboxylic acid to its acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent silver-catalyzed Wolff rearrangement in the presence of water yields the desired this compound.[1][2] While effective, this route relies on the use of diazomethane, a substance that is both highly toxic and dangerously explosive, posing significant safety risks that are prohibitive for many research environments.[3]
-
Route B: Malonic Ester Synthesis. This pathway begins with a C-C bond formation reaction between a 3-halofuran and a malonate ester, followed by hydrolysis of the ester groups and subsequent decarboxylation. The key C-C bond-forming step can be efficiently achieved via a palladium-catalyzed cross-coupling reaction, a powerful and versatile tool in modern organic synthesis.[4][5] This route offers superior safety, high yields, and operational simplicity, making it the preferred strategy for this guide.
Based on this analysis, the malonic ester synthesis pathway was selected for its robustness, scalability, and enhanced safety profile.
Caption: Comparison of synthetic strategies for this compound.
Recommended High-Yield Protocol
The recommended synthesis is a two-part procedure that should be performed in a fume hood with appropriate personal protective equipment (PPE).
Part 1: Synthesis of Diethyl 2-(furan-3-yl)malonate via Palladium-Catalyzed Cross-Coupling
This step establishes the crucial carbon-carbon bond between the furan ring and the malonate moiety. The choice of a palladium catalyst with a sterically hindered phosphine ligand is critical for achieving high efficiency in the coupling of an electron-rich heteroaryl halide.[4]
Mechanism Rationale: The reaction proceeds via a standard palladium catalytic cycle. Oxidative addition of the palladium(0) complex into the C-Br bond of 3-bromofuran forms a Pd(II) intermediate. Subsequent deprotonation of diethyl malonate by the base generates an enolate, which coordinates to the palladium center. The key transmetalation step is followed by reductive elimination, which forms the C-C bond of the product and regenerates the active Pd(0) catalyst.
Caption: Simplified catalytic cycle for the cross-coupling reaction.
Materials and Reagents:
-
3-Bromofuran
-
Diethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium Carbonate (Cs₂CO₃), finely ground and dried
-
Anhydrous Toluene or Dioxane
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Catalyst Pre-formation: To an oven-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq).
-
Reagent Addition: Add cesium carbonate (2.5 eq). Evacuate and backfill the flask with argon three times.
-
Solvent and Substrates: Add anhydrous toluene via syringe to the flask, followed by 3-bromofuran (1.0 eq) and diethyl malonate (1.5 eq).
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Concentrate the solution under reduced pressure. The crude product, diethyl 2-(furan-3-yl)malonate, can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Hydrolysis and Decarboxylation to this compound
This classic transformation converts the substituted malonic ester into the final carboxylic acid product. The reaction proceeds through the hydrolysis of both ester groups to form a dicarboxylic acid intermediate, which readily loses carbon dioxide upon heating to yield the target molecule.[6][7]
Materials and Reagents:
-
Diethyl 2-(furan-3-yl)malonate (from Part 1)
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether or Ethyl acetate
Protocol:
-
Saponification (Hydrolysis): Dissolve the diethyl 2-(furan-3-yl)malonate (1.0 eq) in ethanol in a round-bottom flask. Add a solution of potassium hydroxide (3.0 eq) in water.
-
Heating: Heat the mixture to reflux (approx. 80-90 °C) for 2-4 hours, until the hydrolysis is complete (monitor by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and carefully acidify to pH 1-2 by the dropwise addition of concentrated HCl. Vigorous gas evolution (CO₂) will occur.
-
Decarboxylation: Gently heat the acidified mixture to 50-60 °C for 30-60 minutes to ensure complete decarboxylation.
-
Extraction: Cool the solution to room temperature and extract the product with diethyl ether or ethyl acetate (3x volumes).
-
Purification: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization.
Data Summary and Expected Results
The following table outlines the typical parameters and expected outcomes for this synthetic sequence.
| Parameter | Part 1: Cross-Coupling | Part 2: Hydrolysis/Decarboxylation |
| Key Reagents | 3-Bromofuran, Diethyl Malonate, Pd₂(dba)₃, Xantphos, Cs₂CO₃ | Diethyl 2-(furan-3-yl)malonate, KOH, HCl |
| Solvent | Toluene or Dioxane | Ethanol/Water |
| Temperature | 100-110 °C | Reflux, then 50-60 °C |
| Reaction Time | 12-24 hours | 3-5 hours |
| Expected Yield | 85-95% | 90-98% |
| Overall Yield | \multicolumn{2}{c | }{76-93% } |
| Purification | Vacuum Distillation / Chromatography | Recrystallization |
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate PPE, including safety glasses, lab coat, and gloves. Palladium reagents can be toxic and should be handled with care. Concentrated acids and bases are corrosive.
-
Troubleshooting:
-
Low yield in Part 1: Ensure all reagents and solvents are anhydrous and the reaction is maintained under a strict inert atmosphere. The quality of the palladium catalyst and ligand is crucial. Finely grinding the cesium carbonate can improve reaction rates.
-
Incomplete hydrolysis in Part 2: Extend the reflux time or increase the equivalents of KOH. Ensure thorough mixing.
-
Product purification issues: If the final product is an oil, purification via column chromatography may be necessary instead of recrystallization.
-
Conclusion
This application note details a high-yield, two-step synthesis of this compound that is both reliable and avoids the significant hazards associated with the Arndt-Eistert homologation. The palladium-catalyzed coupling of 3-bromofuran with diethyl malonate provides a versatile intermediate that is cleanly converted to the target acid. This protocol is well-suited for laboratory-scale synthesis and provides a dependable route for researchers requiring this important chemical building block.
References
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 3. Arndt-Eistert Homologation: Mechanism & Examples [nrochemistry.com]
- 4. Palladium-catalyzed arylation of malonates and cyanoesters using sterically hindered trialkyl- and ferrocenyldialkylphosphine ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Palladium-Catalyzed Cross-Coupling of Organoboron and Organosilicon Compounds – Denmark Group [denmarkgroup.illinois.edu]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
Purifying 2-(Furan-3-yl)acetic Acid: A Guide to Recrystallization Methods
This document provides a comprehensive guide to the purification of 2-(Furan-3-yl)acetic acid, a key intermediate in pharmaceutical and fine chemical synthesis, through recrystallization. This guide is intended for researchers, scientists, and drug development professionals seeking to obtain high-purity material, a critical prerequisite for successful downstream applications. We will delve into the theoretical underpinnings of recrystallization, provide detailed experimental protocols, and offer insights into troubleshooting and purity assessment.
The Critical Role of Purity and the Principles of Recrystallization
The isomeric purity of this compound is paramount, as even minor impurities can significantly impact reaction yields, catalyst performance, and the pharmacological profile of final active pharmaceutical ingredients (APIs). Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle of recrystallization lies in the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will exhibit high solubility at an elevated temperature. Conversely, the impurities should either be highly soluble in the solvent at all temperatures or completely insoluble. This differential solubility allows for the selective crystallization of the pure compound upon cooling, leaving the impurities dissolved in the mother liquor.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for developing an effective recrystallization protocol.
| Property | Value | Source |
| Molecular Formula | C₆H₆O₃ | --INVALID-LINK--[2] |
| Molecular Weight | 126.11 g/mol | --INVALID-LINK--[2] |
| Appearance | Solid (predicted) | |
| Melting Point | Data for the isomeric 2-(Furan-2-yl)acetic acid is 64-69 °C. The melting point of the 3-isomer is expected to be in a similar range and is a key indicator of purity. A sharp melting point range close to the literature value of the pure compound suggests high purity. | --INVALID-LINK-- |
Due to the presence of a carboxylic acid group and a polar furan ring, this compound is a polar molecule. This polarity is a key determinant in solvent selection.
Potential Impurities in the Synthesis of this compound
The nature and quantity of impurities in a crude sample of this compound will depend on the synthetic route employed. Common synthetic pathways for furan-containing carboxylic acids can introduce various impurities, including:
-
Starting materials: Unreacted precursors from the synthesis.
-
Byproducts of side reactions: Products from unintended reaction pathways. For instance, in syntheses involving Friedel-Crafts acylation of furan, regioisomers and poly-acylated products can form.
-
Reagents and catalysts: Residual acids, bases, or metal catalysts used in the synthesis.
-
Degradation products: The furan ring can be susceptible to degradation under harsh acidic or oxidative conditions.
A preliminary analysis of the crude material by techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy is highly recommended to identify the major impurities and guide the selection of an appropriate purification strategy.
Solvent Selection: The Cornerstone of Successful Recrystallization
The choice of solvent is the most critical parameter in developing a successful recrystallization protocol. The ideal solvent should possess the following characteristics:
-
High solubility for this compound at elevated temperatures and low solubility at low temperatures. This ensures a high recovery of the purified product.
-
Favorable solubility profile for impurities. Impurities should be either very soluble or insoluble in the chosen solvent at all temperatures.
-
Chemical inertness. The solvent should not react with this compound.
-
Volatility. The solvent should be easily removable from the purified crystals.
-
Safety. The solvent should have a low toxicity and flammability profile.
Based on the polar nature of this compound, polar solvents are a logical starting point for screening. The related compound, furan-3-carboxylic acid, is reported to be soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone, and moderately soluble in water. This provides a strong indication of suitable solvent classes for this compound.
Single Solvent Systems
A single solvent that meets the above criteria is the simplest approach. Based on the structure of this compound, the following solvents are recommended for initial screening:
-
Water: Being a highly polar solvent, water is a good candidate, especially if the crude material contains non-polar impurities.
-
Ethanol/Methanol: These polar protic solvents often provide a good balance of solubility at different temperatures for carboxylic acids.
-
Ethyl Acetate: A moderately polar solvent that can be effective for a range of organic compounds.
-
Acetone: A polar aprotic solvent that can be a good choice.
-
Toluene: A less polar aromatic solvent which might be useful if the compound is highly soluble in more polar solvents at room temperature.
Mixed Solvent Systems (Solvent-Antisolvent)
If a suitable single solvent cannot be identified, a mixed solvent system, also known as a solvent-antisolvent system, can be employed. In this technique, the crude this compound is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. A "poor" solvent or "antisolvent" (in which the compound is poorly soluble) is then added dropwise until the solution becomes turbid. The solution is then gently warmed to redissolve the precipitate and allowed to cool slowly.
Commonly used miscible solvent-antisolvent pairs for polar compounds include:
-
Ethanol-Water
-
Acetone-Water
-
Ethyl Acetate-Hexane
-
Dichloromethane-Hexane
Experimental Protocols
The following protocols are provided as a starting point and should be optimized based on the specific purity of the crude material and the results of the solvent screening.
Small-Scale Solvent Screening Protocol
-
Place a small amount (10-20 mg) of crude this compound into several small test tubes.
-
To each test tube, add a different solvent dropwise at room temperature, observing the solubility.
-
If the compound is insoluble or sparingly soluble at room temperature, heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of well-formed crystals upon cooling.
Single Solvent Recrystallization Protocol
This protocol assumes a suitable single solvent has been identified from the screening process.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved. Avoid adding an excess of solvent, as this will reduce the yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. This is a critical step to remove any solid impurities. Use a pre-heated funnel and fluted filter paper to prevent premature crystallization.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once the solution has reached room temperature, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.
Mixed Solvent Recrystallization Protocol
This protocol is for when a solvent-antisolvent pair is used.
-
Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at its boiling point.
-
Addition of Antisolvent: While the solution is hot, add the "antisolvent" dropwise with swirling until the solution becomes faintly cloudy (the point of saturation).
-
Clarification: Add a few drops of the "good" solvent to redissolve the precipitate and obtain a clear solution.
-
Crystallization, Isolation, Washing, and Drying: Follow steps 3-6 from the Single Solvent Recrystallization Protocol.
Visualization of the Recrystallization Workflow
The following diagram illustrates the general workflow for the purification of this compound by recrystallization.
Caption: General workflow for the recrystallization of this compound.
Troubleshooting Common Recrystallization Issues
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Oiling Out | The compound is precipitating as a liquid instead of a solid. This can be due to a high concentration of impurities, a very low melting point of the compound, or a rapid cooling rate. | Reheat the solution to dissolve the oil. Add more solvent. Allow the solution to cool more slowly. Consider using a different solvent system. |
| No Crystal Formation | The solution is too dilute, or the solution is supersaturated. | Evaporate some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod to induce nucleation. Add a seed crystal of the pure compound. |
| Low Recovery | Too much solvent was used. The compound is significantly soluble in the cold solvent. Premature crystallization during hot filtration. | Use the minimum amount of hot solvent necessary for dissolution. Ensure the solution is thoroughly cooled in an ice bath. Pre-heat the filtration apparatus for hot filtration. |
| Colored Crystals | Colored impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. |
Purity Assessment of Recrystallized this compound
After recrystallization, it is crucial to assess the purity of the final product. The following analytical techniques are recommended:
-
Melting Point Analysis: A sharp melting point range that is close to the literature value for the pure compound is a good indicator of high purity. Impurities tend to broaden and depress the melting point range.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the structure of the compound and for detecting and quantifying any remaining impurities. The absence of signals corresponding to impurities in the NMR spectrum is a strong indication of high purity.
-
Chromatographic Techniques (TLC/HPLC): Thin-layer chromatography can be used for a quick qualitative assessment of purity, while high-performance liquid chromatography provides a quantitative measure of purity.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups (carboxylic acid and furan ring) in the molecule.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Be aware of the flammability and toxicity of the solvents being used.
-
Avoid heating organic solvents with an open flame. Use a hot plate or a heating mantle.
Conclusion
Recrystallization is a fundamental and effective technique for the purification of this compound. By carefully selecting a suitable solvent system and following a well-designed protocol, researchers can obtain high-purity material, which is essential for reliable and reproducible results in research and development. The protocols and troubleshooting guide provided in this document serve as a valuable resource for achieving the desired purity of this important chemical intermediate.
References
Application Notes and Protocols: Esterification of 2-(Furan-3-yl)acetic acid with Diverse Alcohols
Abstract
This document provides a comprehensive technical guide for the esterification of 2-(furan-3-yl)acetic acid with a range of alcohol substrates. Recognizing the significance of furan-containing compounds in medicinal chemistry and materials science, this guide offers detailed protocols, mechanistic insights, and practical advice for researchers, scientists, and drug development professionals.[1][2] The protocols are designed to be robust and adaptable, covering reactions with simple primary and secondary alcohols, as well as more sterically demanding substrates. Emphasis is placed on the underlying chemical principles to empower users to troubleshoot and optimize these reactions for their specific applications.
Introduction: The Significance of 2-(Furan-3-yl)acetate Esters
The furan moiety is a privileged scaffold in drug discovery, appearing in numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The ester derivatives of this compound are of particular interest as they can serve as key intermediates in the synthesis of more complex molecules or as bioactive compounds themselves. The esterification process allows for the modification of the physicochemical properties of the parent carboxylic acid, such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug design.[3] This guide focuses on providing reliable and reproducible methods for the synthesis of these valuable compounds.
Mechanistic Foundation: The Fischer-Speier Esterification
The primary method detailed in this guide is the Fischer-Speier esterification, a classic and widely used acid-catalyzed reaction between a carboxylic acid and an alcohol.[4][5] Understanding the mechanism is paramount for successful execution and optimization.
The reaction proceeds via a series of equilibrium steps:
-
Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.[6][7]
-
Nucleophilic Attack by the Alcohol: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[5][6]
-
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[6]
-
Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[6]
-
Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final ester product.[6]
Because all steps are reversible, the equilibrium must be shifted towards the product side.[5][7][8] This is typically achieved by using an excess of the alcohol or by removing water as it is formed, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]
General Experimental Workflow
The following diagram illustrates the general workflow for the esterification, purification, and characterization of 2-(furan-3-yl)acetate esters.
Caption: General workflow for the synthesis and analysis of 2-(furan-3-yl)acetate esters.
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Strong acids like sulfuric acid are corrosive and should be handled with extreme care.
Protocol 1: Synthesis of Ethyl 2-(Furan-3-yl)acetate (A Primary Alcohol)
This protocol details the esterification with a simple primary alcohol, ethanol.
Materials:
-
This compound
-
Absolute Ethanol (used in excess as both reactant and solvent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a 100 mL round-bottom flask, add this compound (1.0 eq).
-
Add a large excess of absolute ethanol (e.g., 20-30 mL for every 1 gram of carboxylic acid). The ethanol acts as both the reactant and the solvent.
-
With gentle stirring, slowly and carefully add concentrated sulfuric acid (0.1-0.2 eq) to the mixture. Caution: The addition is exothermic.
-
Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 4-6 hours.[9] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude ester.
-
The crude product can be further purified by vacuum distillation or column chromatography on silica gel.
Protocol 2: Synthesis of Isopropyl 2-(Furan-3-yl)acetate (A Secondary Alcohol)
This protocol is adapted for a less reactive secondary alcohol, isopropanol.
Materials:
-
Same as Protocol 1, with isopropanol replacing ethanol.
-
Toluene (optional, for azeotropic removal of water)
-
Dean-Stark apparatus (optional)
Procedure:
-
Follow steps 1-3 of Protocol 1, using isopropanol instead of ethanol. Due to the lower reactivity of secondary alcohols, a slightly higher catalyst loading (e.g., 0.2-0.3 eq) may be beneficial.
-
Option A (Excess Alcohol): Use a large excess of isopropanol and reflux for a longer period (8-12 hours), monitoring by TLC.
-
Option B (Water Removal): To drive the equilibrium, set up the reaction with a Dean-Stark apparatus. Use a stoichiometric amount of isopropanol (1.2-1.5 eq) and an appropriate solvent like toluene. Reflux the mixture, and the water-toluene azeotrope will collect in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Follow steps 5-10 from Protocol 1 for the workup and purification.
Summary of Reaction Parameters
The following table summarizes typical reaction conditions and expected outcomes for the esterification of this compound with different classes of alcohols.
| Alcohol Type | Example Alcohol | Catalyst (H₂SO₄) | Reaction Time | Key Considerations | Expected Yield |
| Primary | Ethanol, Methanol | 0.1 - 0.2 eq | 4 - 6 hours | Can be run with excess alcohol as the solvent. | Good to Excellent |
| Secondary | Isopropanol | 0.2 - 0.3 eq | 8 - 12 hours | Slower reaction rate; consider using a Dean-Stark trap. | Moderate to Good |
| Tertiary | tert-Butanol | Not Recommended | N/A | Prone to elimination (dehydration) under acidic conditions.[4] | Poor to None |
| Bulky/Complex | Neopentyl alcohol | 0.2 - 0.3 eq | 12 - 24 hours | Steric hindrance significantly slows the reaction. May require longer reaction times and a Dean-Stark trap. | Fair to Moderate |
Purification and Characterization
Proper purification and characterization are essential to ensure the identity and purity of the synthesized esters.
Purification Workflow
Caption: A typical workflow for the purification of 2-(furan-3-yl)acetate esters.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the proton environment in the molecule. Expect to see characteristic signals for the furan ring protons, the methylene protons adjacent to the carbonyl group, and the protons of the alcohol moiety.
-
¹³C NMR: Shows the signals for all unique carbon atoms in the molecule, confirming the presence of the ester carbonyl carbon and the carbons of the furan ring and alcohol chain.
-
-
Infrared (IR) Spectroscopy:
-
A strong absorption band in the region of 1730-1750 cm⁻¹ is characteristic of the C=O stretch of the ester functional group. The disappearance of the broad O-H stretch from the carboxylic acid (around 2500-3300 cm⁻¹) is also a key indicator of a successful reaction.
-
-
Mass Spectrometry (MS):
-
Provides the molecular weight of the synthesized ester, confirming its identity. Fragmentation patterns can also offer structural information.
-
Troubleshooting and Optimization
-
Low Yields:
-
Incomplete Reaction: Increase the reaction time, temperature, or catalyst loading. For less reactive alcohols, consider using a Dean-Stark trap to remove water.
-
Product Loss During Workup: Ensure complete extraction from the aqueous layer. Avoid overly vigorous shaking of the separatory funnel to prevent emulsion formation.
-
-
Side Reactions:
-
Dehydration of Alcohol: This is particularly a problem with tertiary alcohols and to a lesser extent, secondary alcohols. Use milder reaction conditions if this is observed.
-
Furan Ring Instability: The furan ring can be sensitive to strongly acidic conditions, potentially leading to polymerization or other side reactions.[10] Use the minimum necessary amount of acid catalyst and avoid prolonged reaction times at high temperatures.
-
Conclusion
The esterification of this compound is a versatile and valuable transformation for the synthesis of compounds with potential applications in drug discovery and materials science. The Fischer-Speier esterification, when conducted with an understanding of its mechanistic principles and the practical considerations outlined in this guide, provides a reliable and efficient method for accessing a diverse range of 2-(furan-3-yl)acetate esters. By carefully selecting the reaction conditions based on the nature of the alcohol substrate, researchers can achieve high yields of the desired products.
References
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. Phenotypic screening-based drug discovery of furan-2-carboxylic acid derivatives for the amelioration of type 2 diabetes mellitus (T2DM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medcraveonline.com [medcraveonline.com]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. research.monash.edu [research.monash.edu]
Application Notes and Protocols for the Amidation of 2-(Furan-3-yl)acetic acid with Primary and Secondary Amines
Introduction: The Significance of 2-(Furan-3-yl)acetamides in Modern Drug Discovery
The 2-(furan-3-yl)acetamide scaffold is a privileged structural motif in medicinal chemistry, appearing in a diverse array of biologically active molecules. Its prevalence stems from the unique physicochemical properties of the furan ring—a five-membered aromatic heterocycle containing an oxygen atom. The furan moiety can engage in various non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets. Furthermore, the acetic acid side chain provides a versatile handle for the introduction of various amine-containing fragments, allowing for the systematic exploration of chemical space to optimize pharmacological activity, selectivity, and pharmacokinetic properties. The synthesis of a library of 2-(furan-3-yl)acetamides through robust and efficient amidation protocols is, therefore, a critical step in many drug discovery programs.
This comprehensive guide provides detailed application notes and step-by-step protocols for the successful amidation of 2-(furan-3-yl)acetic acid with both primary and secondary amines. We will delve into the mechanistic underpinnings of the most common and effective coupling strategies, offering insights into reagent selection and reaction optimization.
Core Principles of Amidation: Activating the Carboxylic Acid
Direct reaction between a carboxylic acid and an amine to form an amide bond is generally unfavorable due to the formation of a stable ammonium carboxylate salt via a rapid acid-base reaction.[1] To overcome this, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group. This is typically achieved in situ using a variety of coupling reagents. The activated carboxylic acid is then susceptible to nucleophilic attack by the amine, leading to the formation of the desired amide.
The choice of coupling reagent is paramount and depends on several factors, including the steric and electronic properties of both the carboxylic acid and the amine, the desired reaction scale, and cost considerations. For the amidation of this compound, two of the most reliable and widely used methods involve carbodiimide reagents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-Hydroxybenzotriazole (HOBt), and uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Mechanism of EDC/HOBt-Mediated Amidation
The EDC/HOBt system is a classic and cost-effective choice for amide bond formation. The reaction proceeds through a two-step mechanism:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.
-
Formation of the HOBt Ester and Amide Bond: This intermediate can be susceptible to side reactions, including racemization if the carboxylic acid is chiral. HOBt acts as an additive to trap the O-acylisourea, forming a more stable and less reactive HOBt active ester.[2] This active ester then readily reacts with the amine to furnish the desired amide, regenerating HOBt in the process. The urea byproduct from EDC is water-soluble, facilitating its removal during aqueous work-up.[2]
Figure 1: General mechanism of EDC/HOBt-mediated amidation.
Mechanism of HATU-Mediated Amidation
HATU is a highly efficient, third-generation uronium-based coupling reagent that often provides faster reaction times and higher yields, especially for sterically hindered substrates.[3][4] Its mechanism is similar to that of EDC/HOBt but with some key differences:
-
Activation: In the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIEA), the carboxylic acid is deprotonated to its carboxylate form. This carboxylate then attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.
-
Formation of the Active Ester and Amide Bond: The HOAt anion, which is part of the HATU salt, rapidly attacks the isouronium salt to generate the HOAt-active ester and tetramethylurea.[5] This active ester is then readily attacked by the amine to form the final amide product. The pyridine nitrogen in the HOAt moiety is believed to stabilize the transition state through hydrogen bonding, contributing to the high efficiency of HATU.[5]
Figure 2: General mechanism of HATU-mediated amidation.
Experimental Protocols
The following protocols provide a general framework for the amidation of this compound. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific amine substrates.
Protocol 1: EDC/HOBt Mediated Amidation with a Primary Amine (e.g., Benzylamine)
This protocol describes the synthesis of N-benzyl-2-(furan-3-yl)acetamide.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 126.11 | 1.0 | 1.0 |
| Benzylamine | 107.15 | 1.1 | 1.1 |
| EDC.HCl | 191.70 | 1.2 | 1.2 |
| HOBt | 135.12 | 1.2 | 1.2 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 2.5 | 2.5 |
| Dichloromethane (DCM) | - | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous MgSO₄ | - | - | - |
Step-by-Step Procedure:
-
To a stirred solution of this compound (1.0 mmol, 1.0 eq.) in anhydrous dichloromethane (DCM, 10 mL) at 0 °C under a nitrogen atmosphere, add HOBt (1.2 mmol, 1.2 eq.) and EDC.HCl (1.2 mmol, 1.2 eq.).
-
Add DIEA (2.5 mmol, 2.5 eq.) to the reaction mixture, followed by the dropwise addition of benzylamine (1.1 mmol, 1.1 eq.).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM (20 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired N-benzyl-2-(furan-3-yl)acetamide.
Protocol 2: HATU-Mediated Amidation with a Secondary Amine (e.g., Morpholine)
This protocol details the synthesis of 2-(furan-3-yl)-1-(morpholino)ethan-1-one.
Materials and Reagents:
| Reagent/Material | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 126.11 | 1.0 | 1.0 |
| Morpholine | 87.12 | 1.2 | 1.2 |
| HATU | 380.23 | 1.1 | 1.1 |
| N,N-Diisopropylethylamine (DIEA) | 129.24 | 3.0 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | - | - |
| Ethyl acetate (EtOAc) | - | - | - |
| 1 M aq. HCl solution | - | - | - |
| Saturated aq. NaHCO₃ solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Na₂SO₄ | - | - | - |
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 eq.) in anhydrous DMF (5 mL) under a nitrogen atmosphere.
-
Add HATU (1.1 mmol, 1.1 eq.) and DIEA (3.0 mmol, 3.0 eq.) to the solution and stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add morpholine (1.2 mmol, 1.2 eq.) to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with 1 M aq. HCl (2 x 15 mL), saturated aqueous NaHCO₃ solution (2 x 15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(furan-3-yl)-1-(morpholino)ethan-1-one.
Troubleshooting and Key Considerations
-
Low Yields: If low yields are observed, consider increasing the equivalents of the coupling reagent and base. For sterically hindered amines, switching from EDC/HOBt to a more potent coupling reagent like HATU may be beneficial.[3] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediates.
-
Side Reactions: The furan ring can be sensitive to strongly acidic conditions. During aqueous workup, avoid prolonged exposure to strong acids.
-
Purification: The urea byproducts from carbodiimide reagents can sometimes co-elute with the desired product. The water-solubility of the EDC byproduct is a significant advantage in this regard.[2] For HATU reactions, the byproducts are generally water-soluble and easily removed during the aqueous workup.
Visualization of the Experimental Workflow
Figure 3: A generalized workflow for the amidation of this compound.
Conclusion
The amidation of this compound is a readily achievable transformation using standard peptide coupling reagents. The choice between EDC/HOBt and HATU will depend on the specific amine substrate, with HATU generally offering higher reactivity for more challenging couplings. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in medicinal chemistry and drug discovery, facilitating the efficient synthesis of novel 2-(furan-3-yl)acetamide derivatives for biological evaluation.
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]
- 4. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]
- 5. HATU - Wikipedia [en.wikipedia.org]
Application Note and Detailed Protocol for the Synthesis of 2-(Furan-3-yl)acetic acid methyl ester
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive, three-step protocol for the synthesis of 2-(Furan-3-yl)acetic acid methyl ester, a valuable building block in medicinal chemistry and materials science. The synthesis commences with the nucleophilic substitution of a suitable furan-3-yl precursor to yield 2-(Furan-3-yl)acetonitrile. This intermediate is subsequently hydrolyzed to this compound, which is then esterified to the final product. This guide offers a detailed methodology, explains the rationale behind experimental choices, and includes best practices for safety and reaction optimization.
Introduction
Furan-containing compounds are of significant interest in the pharmaceutical and agrochemical industries due to their diverse biological activities. The target molecule, this compound methyl ester, serves as a key intermediate for the synthesis of more complex molecules. Its structural motif is found in various compounds with potential therapeutic applications. The protocol detailed herein provides a reliable and reproducible method for the laboratory-scale synthesis of this important ester.
Overall Synthetic Scheme
The synthesis is a three-step process starting from a commercially available 3-halofuran or 3-(halomethyl)furan.
Caption: Three-step synthesis of this compound methyl ester.
Part 1: Synthesis of 2-(Furan-3-yl)acetonitrile
Principle: This step involves a nucleophilic substitution reaction where a cyanide ion displaces a halide from a furan precursor. The choice of starting material, either a 3-halofuran or a 3-(halomethyl)furan, will influence the reaction conditions. 3-(Chloromethyl)furan is generally more reactive than 3-bromofuran in SN2 reactions.[1][2] The use of a polar aprotic solvent like dimethyl sulfoxide (DMSO) is advantageous as it effectively solvates the cation of the cyanide salt, leaving a "naked" and highly nucleophilic cyanide anion, which accelerates the reaction.[3]
Starting Materials:
-
Sodium Cyanide (NaCN)
-
Dimethyl Sulfoxide (DMSO)
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve sodium cyanide (1.1 equivalents) in anhydrous DMSO.
-
Addition of Starting Material: Slowly add 3-(chloromethyl)furan (1.0 equivalent) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.
-
Extraction: Extract the aqueous phase with diethyl ether (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL) to remove residual DMSO and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-(Furan-3-yl)acetonitrile.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Part 2: Hydrolysis of 2-(Furan-3-yl)acetonitrile to this compound
Principle: The hydrolysis of the nitrile to a carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis is often preferred to avoid potential polymerization of the furan ring, which can be sensitive to strong acids.[7] The reaction proceeds via the initial formation of an amide intermediate, which is then further hydrolyzed to the carboxylate salt. Acidification in the final step liberates the free carboxylic acid.
Reagents:
-
2-(Furan-3-yl)acetonitrile (from Part 1)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol or Methanol
-
Water
-
Concentrated hydrochloric acid (HCl)
-
Ethyl acetate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Beaker
-
pH paper or pH meter
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 2-(Furan-3-yl)acetonitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Addition of Base: Add a solution of sodium hydroxide (2.5 equivalents) in water to the flask.
-
Hydrolysis: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete (monitored by TLC).
-
Cooling and Neutralization: Cool the reaction mixture to room temperature.
-
Acidification: Carefully acidify the solution to pH 2-3 with concentrated hydrochloric acid in an ice bath. The carboxylic acid will precipitate out of the solution.
-
Extraction: Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
-
Purification: The crude acid can be purified by recrystallization.
Part 3: Fischer Esterification of this compound
Principle: Fischer esterification is an acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[8] To drive the equilibrium towards the product, a large excess of the alcohol (methanol in this case) is typically used. A strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is required to protonate the carbonyl oxygen of the carboxylic acid, making it more electrophilic for the nucleophilic attack by methanol.[9]
Reagents:
-
This compound (from Part 2)
-
Methanol (anhydrous)
-
Concentrated sulfuric acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine)
-
Ethyl acetate or Diethyl ether
-
Anhydrous magnesium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 equivalent) in a large excess of anhydrous methanol, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents) while stirring in an ice bath.
-
Esterification: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by TLC.[10]
-
Quenching: After completion, cool the reaction mixture and carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Extract the mixture with ethyl acetate or diethyl ether (3 x 50 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude methyl ester.
-
Purification: Purify the crude product by column chromatography on silica gel or by vacuum distillation to yield pure this compound methyl ester.[11][12]
Reagent and Product Data
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 3-(Chloromethyl)furan | C₅H₅ClO | 116.54 | Starting Material |
| Sodium Cyanide | NaCN | 49.01 | Reagent |
| 2-(Furan-3-yl)acetonitrile | C₆H₅NO | 107.11 | Intermediate |
| This compound | C₆H₆O₃ | 126.11 | Intermediate |
| Methanol | CH₄O | 32.04 | Reagent/Solvent |
| Sulfuric Acid | H₂SO₄ | 98.08 | Catalyst |
| This compound methyl ester | C₇H₈O₃ | 140.14 | Product |
Best Practices and Safety Precautions
-
Cyanide Handling: Sodium cyanide is highly toxic. Handle with extreme caution in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Have a cyanide antidote kit readily available and be familiar with its use. Quench any residual cyanide with a solution of sodium hypochlorite (bleach) before disposal.
-
Acid Handling: Concentrated sulfuric and hydrochloric acids are corrosive. Handle with care and appropriate PPE.
-
Solvent Safety: Diethyl ether is extremely flammable. Ensure there are no ignition sources nearby when in use.
-
Reaction Monitoring: Closely monitor all reactions for temperature changes and completeness to ensure safety and optimal yield.
-
Purification: Proper purification of intermediates and the final product is crucial for obtaining a high-purity compound.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. 3-(Chloromethyl)furan (14497-29-1) for sale [vulcanchem.com]
- 5. parchem.com [parchem.com]
- 6. 3-(Chloromethyl)furan | C5H5ClO | CID 11126228 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. 22037-28-1 Cas No. | 3-Bromofuran | Apollo [store.apolloscientific.co.uk]
- 9. orgsyn.org [orgsyn.org]
- 10. cerritos.edu [cerritos.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for Evaluating the In Vitro Antibacterial Activity of 2-(Furan-3-yl)acetic Acid Analogs
Introduction: The Emerging Potential of Furan-Based Scaffolds in Antibacterial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel antibacterial agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a furan nucleus, have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including potent antimicrobial effects. The furan ring, an electron-rich aromatic system, serves as a versatile scaffold, allowing for extensive functionalization to modulate biological activity and pharmacokinetic properties.[1] Its presence in established drugs like nitrofurantoin underscores the therapeutic potential of this moiety.[2]
This guide focuses on a specific, promising class of synthetic compounds: 2-(Furan-3-yl)acetic acid analogs . While research into furan-2-yl derivatives has shown encouraging antibacterial and antifungal activity, the exploration of furan-3-yl isomers represents a compelling avenue for identifying novel antibacterial candidates.[3][4][5] This document provides a comprehensive framework for researchers, chemists, and drug development professionals to systematically evaluate the in vitro antibacterial efficacy of this compound class. It offers not just procedural steps, but the underlying scientific rationale, ensuring that the generated data is robust, reproducible, and translatable.
Chemical Structures and Synthesis of this compound Analogs
The core structure of the compounds of interest is this compound. Analogs are typically generated by modifying the carboxylic acid group (e.g., forming amides or esters) or by substituting the furan ring at available positions.
While specific synthetic routes for this compound analogs are not extensively documented in publicly available literature, established organic chemistry principles can be applied. A plausible synthetic approach may involve the hydrolysis of corresponding nitriles or the oxidation of appropriate alcohols. The synthesis of related furan-2-yl propanoic acid derivatives has been achieved through methods like the hydroarylation of 3-(furan-2-yl)propenoic acids, indicating that modifications of furan-based precursors are well-established.[3][4][6]
Proposed Mechanism of Antibacterial Action
The precise mechanism of action for this compound analogs is a subject for investigation. However, based on the broader class of furan-containing compounds, several potential mechanisms can be hypothesized. The antimicrobial activity of some furan derivatives is attributed to their ability to undergo reductive activation within bacterial cells, leading to the formation of reactive intermediates that can damage bacterial DNA and proteins.[7] Other furan compounds may act by selectively inhibiting microbial enzymes or disrupting cell membrane integrity.[7] For the carboxylic acid analogs , it is plausible that they may interfere with metabolic pathways or act as chelating agents for essential metal ions required for bacterial enzyme function. Elucidating the exact mechanism is a critical step in the drug development process and can be investigated through further assays beyond the scope of this initial screening guide.
Experimental Protocols for In Vitro Antibacterial Activity Assessment
The following protocols are designed to provide a comprehensive evaluation of the antibacterial properties of novel this compound analogs. These methods are based on internationally recognized standards, such as those provided by the Clinical and Laboratory Standards Institute (CLSI), to ensure data consistency and comparability.[6][8][9][10]
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] The broth microdilution method is a standardized and widely used technique for determining MIC values.[7][12]
Principle: Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the wells are visually assessed for turbidity, which indicates bacterial growth. The lowest concentration of the compound that inhibits visible growth is recorded as the MIC.
Materials:
-
This compound analogs (stock solutions of known concentration, typically in DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Multichannel pipette
Procedure:
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture on an appropriate agar plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Serial Dilutions:
-
Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well microtiter plate.
-
Add 100 µL of the test compound stock solution (at twice the highest desired final concentration) to well 1.
-
Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Do not add bacteria to well 12.
-
-
Incubation:
-
Cover the plate and incubate at 35 ± 2°C for 18-24 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth. A reading mirror can aid in this assessment.
-
The growth control (well 11) should show distinct turbidity, and the sterility control (well 12) should remain clear.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill ≥99.9% of the initial bacterial inoculum.[13][14] This assay is a crucial follow-up to the MIC test to determine if a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).
Principle: Following the determination of the MIC, aliquots from the wells showing no visible growth are subcultured onto an agar medium that does not contain the test compound. After incubation, the number of surviving colonies is counted to determine the concentration at which a 99.9% reduction in CFU/mL is achieved compared to the initial inoculum count.
Materials:
-
Completed MIC microtiter plate
-
Appropriate agar plates (e.g., Mueller-Hinton Agar)
-
Sterile pipette tips
-
Incubator
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), plate a 10 µL aliquot onto a sterile agar plate.
-
Also, plate an aliquot from the growth control well to ensure the viability of the bacteria.
-
-
Incubation:
-
Incubate the agar plates at 35 ± 2°C for 18-24 hours.
-
-
Determination of MBC:
-
After incubation, count the number of colonies on each plate.
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the bacterial count from the initial inoculum.
-
-
Interpretation:
-
A compound is generally considered bactericidal if the MBC is no more than four times the MIC.
-
Protocol 3: Time-Kill Kinetic Assay
The time-kill kinetic assay provides detailed information about the rate and extent of bacterial killing over time.[2] This assay is invaluable for understanding the pharmacodynamics of a novel antimicrobial agent.
Principle: A standardized bacterial inoculum is exposed to various concentrations of the test compound (typically multiples of the MIC). At specified time intervals, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL). The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves.
Materials:
-
Test compound
-
Standardized bacterial inoculum (prepared as in the MIC protocol)
-
CAMHB
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Appropriate agar plates
-
Incubator and shaking incubator
-
Timer
Procedure:
-
Assay Setup:
-
Prepare tubes or flasks containing CAMHB with the test compound at desired concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, 4x MIC).
-
Include a growth control tube without the compound.
-
Inoculate each tube with the standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Sampling and Plating:
-
Immediately after inoculation (T=0) and at subsequent time points (e.g., 2, 4, 8, 12, 24 hours), remove an aliquot (e.g., 100 µL) from each tube.
-
Perform serial 10-fold dilutions of each aliquot in sterile saline or PBS.
-
Plate a specific volume (e.g., 100 µL) of the appropriate dilutions onto agar plates.
-
-
Incubation and Colony Counting:
-
Incubate the plates at 37°C for 18-24 hours.
-
Following incubation, count the number of colonies (CFU) on the plates and calculate the CFU/mL for each time point and concentration.
-
-
Data Analysis and Interpretation:
-
Plot the log₁₀ CFU/mL versus time for each concentration and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial inoculum.[5] A bacteriostatic effect is characterized by the prevention of bacterial growth compared to the growth control.
-
Data Presentation
For clarity and ease of comparison, quantitative data should be summarized in tables.
Table 1: Representative MIC and MBC Data for this compound Analogs
| Compound ID | Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| FAA-001 | S. aureus ATCC 29213 | 16 | 32 | 2 | Bactericidal |
| FAA-001 | E. coli ATCC 25922 | 64 | 256 | 4 | Bactericidal |
| FAA-002 | S. aureus ATCC 29213 | 32 | >256 | >8 | Bacteriostatic |
| FAA-002 | E. coli ATCC 25922 | 128 | >256 | >2 | Bacteriostatic |
Disclaimer: The data presented above are for illustrative purposes only and should be determined experimentally.
Visualizations
Diagrams are essential for visualizing complex workflows and relationships.
Caption: Workflow for MIC and MBC Determination.
Caption: Time-Kill Kinetic Assay Workflow.
Conclusion and Future Directions
The protocols detailed in this guide provide a robust framework for the initial in vitro characterization of this compound analogs as potential antibacterial agents. By systematically determining MIC, MBC, and time-kill kinetics, researchers can effectively screen compound libraries, identify lead candidates, and gather essential data for further preclinical development. Future studies should focus on elucidating the mechanism of action, evaluating cytotoxicity against mammalian cell lines, and exploring the in vivo efficacy of the most promising analogs. The exploration of this chemical space may lead to the discovery of novel antibacterial drugs that are urgently needed to combat the global threat of antimicrobial resistance.
References
- 1. ijabbr.com [ijabbr.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research on antibacterial and antifungal agents. III. Synthesis and antimicrobial activity of 2-methyl-5-aryl-3-furoic acids and 2-methyl-3-imidazolylmethyl-5-aryl furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Antifungal activity screening of 2-(Furan-3-yl)acetic acid derivatives
Application Note & Protocol
A High-Throughput Broth Microdilution Method for Antifungal Activity Screening of 2-(Furan-3-yl)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Rationale for Screening Furan-Based Compounds
The increasing prevalence of invasive fungal infections, coupled with the rise of antifungal resistance, presents a significant challenge to global health.[1] This necessitates the discovery and development of novel antifungal agents with unique mechanisms of action. Heterocyclic compounds, particularly those containing a furan ring, have garnered substantial interest in medicinal chemistry due to their diverse and potent pharmacological activities, including antibacterial, anti-inflammatory, and antifungal properties.[2][3][4][5] The furan scaffold is a key pharmacophore in numerous approved drugs and natural products, valued for its ability to engage in various biological interactions and its favorable pharmacokinetic properties.[2][3]
This application note provides a detailed, field-proven protocol for the preliminary in vitro screening of this compound derivatives to identify and quantify their antifungal activity. The methodology is rooted in the gold-standard broth microdilution assay, adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines, to ensure reproducibility and comparability of results.[1][6] By following this guide, researchers can efficiently determine the Minimum Inhibitory Concentration (MIC) of novel compounds, a critical first step in the antifungal drug discovery pipeline.
Principle of the Method
The broth microdilution method is the reference standard for determining the quantitative susceptibility of a fungus to an antifungal agent.[6] The principle involves challenging a standardized suspension of fungal cells with serially diluted concentrations of the test compound in a liquid growth medium.[6][7] This is performed in a 96-well microtiter plate format, which allows for simultaneous testing of multiple compounds and concentrations. Following a defined incubation period, the plates are assessed for fungal growth. The MIC is defined as the lowest concentration of the antifungal agent that inhibits the visible growth of the microorganism.[6] This protocol ensures a self-validating system through the mandatory inclusion of positive, negative, and sterility controls.
Materials and Reagents
Equipment & Consumables
-
Biosafety cabinet (Class II)
-
Incubator (35°C ± 2°C)
-
Spectrophotometer or microplate reader (optional, for quantitative reading)
-
Vortex mixer
-
Calibrated analytical balance
-
Multichannel and single-channel micropipettes
-
Sterile, 96-well, U-bottom polystyrene microtiter plates[7]
-
Sterile pipette tips
-
Sterile conical tubes (15 mL and 50 mL)
-
Hemocytometer or automated cell counter
Media & Reagents
-
Test Compounds: this compound derivatives (powder form).
-
Solvent: Dimethyl sulfoxide (DMSO, sterile, cell culture grade).
-
Culture Media:
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA) for fungal stock culture maintenance.
-
RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165 M 3-(N-morpholino)propanesulfonic acid (MOPS).[7]
-
-
Positive Control Antifungals: Fluconazole, Amphotericin B (as powder).
-
Fungal Strains:
-
Clinically relevant yeast species (e.g., Candida albicans ATCC 90028, Cryptococcus neoformans ATCC 90112).
-
Filamentous fungi (e.g., Aspergillus fumigatus ATCC 204305).
-
-
Reagents:
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4.
-
Sterile deionized water.
-
Experimental Workflow Overview
The entire screening process can be visualized as a sequential workflow, from initial preparation to final data analysis. Each step is critical for ensuring the accuracy and validity of the results.
Caption: High-level workflow for antifungal susceptibility screening.
Detailed Experimental Protocols
Protocol 1: Preparation of Fungal Inoculum
Causality: The density of the starting fungal inoculum is a critical variable. A suspension that is too dense can overwhelm the antifungal agent, leading to falsely high MIC values, while a sparse inoculum may result in falsely low MICs. Standardization according to CLSI guidelines ensures inter-assay and inter-laboratory reproducibility.[7]
-
Fungal Revival: From a frozen stock, streak the fungal strain onto an SDA plate. For yeasts like Candida spp., incubate at 35°C for 24-48 hours. For Cryptococcus spp., incubate for 48 hours.[1]
-
Colony Selection: After incubation, select 3-5 well-isolated colonies (at least 1 mm in diameter) using a sterile loop.
-
Initial Suspension: Suspend the colonies in 5 mL of sterile PBS. Vortex thoroughly for 15 seconds to create a homogenous suspension.
-
Density Adjustment: Adjust the turbidity of the suspension to match a 0.5 McFarland standard by adding sterile PBS. This corresponds to approximately 1-5 x 10⁶ CFU/mL for yeasts.[7] This can be done visually or with a spectrophotometer (absorbance at 530 nm).
-
Working Suspension Preparation: This is a two-step dilution to achieve the final target inoculum concentration.
-
Step 5a (1:100 Dilution): Dilute the adjusted suspension 1:100 in RPMI-1640 medium.
-
Step 5b (1:20 Dilution): Further dilute the suspension from Step 5a 1:20 in RPMI-1640 medium. This creates the final working inoculum of 0.5-2.5 x 10³ CFU/mL.[7] This suspension must be used within 30 minutes of preparation.
-
Protocol 2: Preparation of Test Compounds and Controls
Causality: Accurate stock solution preparation and serial dilution are fundamental for determining a precise MIC value. DMSO is commonly used for solubilizing hydrophobic compounds, but its final concentration in the assay must be kept low (typically ≤1%) to avoid inhibiting fungal growth.
-
Stock Solution: Prepare a 10 mg/mL stock solution of each this compound derivative and positive control (Fluconazole) in 100% DMSO. This high concentration minimizes the volume of DMSO added to the assay.
-
Intermediate Dilution: Create an intermediate stock at 200 µg/mL (or 2x the highest desired final concentration) in RPMI-1640 medium. For example, to achieve a final top concentration of 100 µg/mL, prepare a 200 µg/mL solution.
-
Serial Dilution Setup:
-
Add 100 µL of RPMI-1640 medium to wells 2 through 10 of a 96-well plate row.
-
Add 200 µL of the 200 µg/mL intermediate compound solution to well 1.
-
Perform a 2-fold serial dilution: Transfer 100 µL from well 1 to well 2, mix thoroughly, then transfer 100 µL from well 2 to well 3, and so on, until well 10. Discard the final 100 µL from well 10. This leaves 100 µL in each well (wells 1-10) with concentrations ranging from 200 µg/mL to 0.39 µg/mL. These are at 2x the final test concentration.
-
Protocol 3: Broth Microdilution Assay Execution
-
Plate Layout: Designate rows for each test compound, a positive control (Fluconazole), and a negative/vehicle control (DMSO). Well 11 will serve as the growth control (no compound), and well 12 as the sterility control (no inoculum).
-
Inoculation: Add 100 µL of the final working inoculum (from Protocol 1, Step 5b) to wells 1 through 11 for each tested row. This action halves the drug concentration in wells 1-10 to the final desired test range (e.g., 100 µg/mL to 0.195 µg/mL) and brings the total volume to 200 µL.
-
Sterility Control: Add 100 µL of sterile RPMI-1640 medium (without inoculum) to well 12.
-
Incubation: Seal the plates with a breathable sealer or place them in a container with a moist towel to prevent evaporation. Incubate at 35°C.
-
Yeast: Read plates after 24-48 hours.[7]
-
Filamentous Fungi: Incubation may require 48-72 hours.
-
Data Acquisition and Analysis
Causality: The MIC endpoint is defined by a significant reduction in growth compared to the control. For CLSI yeast testing, this is typically ≥50% inhibition. A standardized reading method, whether visual or instrumental, is crucial for consistent interpretation.
-
Control Validation: Before reading the test wells, inspect the control wells:
-
Sterility Control (Well 12): Must be clear, indicating no contamination.
-
Growth Control (Well 11): Must show robust, turbid growth.
-
Positive Control: The MIC for the reference antifungal (e.g., Fluconazole) against the QC strain must fall within the established acceptable range.[8][9]
-
If any control fails, the assay is invalid and must be repeated.
-
-
MIC Determination:
-
Visual Reading: Using a reading mirror or by holding the plate up to a light source, find the lowest drug concentration well that shows a significant reduction in turbidity (for yeasts, often seen as a small button at the bottom) compared to the growth control. This concentration is the MIC.
-
Spectrophotometric Reading: Read the optical density (OD) at 600 nm. Calculate the percentage of growth inhibition for each well relative to the growth control. The MIC is the lowest concentration that achieves a predefined inhibition threshold (e.g., ≥50% or ≥90%).
-
Caption: Visual determination of the Minimum Inhibitory Concentration (MIC).
Data Presentation
Results should be tabulated clearly, listing the MIC value for each compound against each fungal strain tested.
| Compound ID | Derivative Structure | MIC (µg/mL) vs C. albicans | MIC (µg/mL) vs C. neoformans | MIC (µg/mL) vs A. fumigatus |
| Furan-Ac-001 | R = -H | 6.25 | 12.5 | >100 |
| Furan-Ac-002 | R = -CH₃ | 3.13 | 6.25 | 50 |
| Furan-Ac-003 | R = -Cl | 1.56 | 3.13 | 25 |
| Fluconazole | Positive Control | 0.5 | 4.0 | >100 |
| Amphotericin B | Positive Control | 0.25 | 0.5 | 1.0 |
Conclusion
This application note details a robust and standardized broth microdilution protocol for screening this compound derivatives for antifungal activity. Adherence to this methodology, which is harmonized with established CLSI standards, ensures the generation of high-quality, reproducible MIC data.[7][10][11] This information is foundational for guiding structure-activity relationship (SAR) studies and prioritizing lead compounds for further preclinical development in the quest for new antifungal therapeutics.
References
- 1. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 3. Pharmacological activity of furan derivatives [wisdomlib.org]
- 4. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 6. benchchem.com [benchchem.com]
- 7. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 8. njccwei.com [njccwei.com]
- 9. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 10. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 11. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Evaluating the Anti-inflammatory Potential of 2-(Furan-3-yl)acetic Acid Derivatives
An in-depth guide for researchers, scientists, and drug development professionals on the anti-inflammatory properties of compounds derived from 2-(Furan-3-yl)acetic acid.
These application notes provide a comprehensive guide for the investigation of the anti-inflammatory properties of novel compounds derived from this compound. This document outlines the theoretical background, key molecular targets, and detailed experimental protocols for the systematic evaluation of these compounds as potential anti-inflammatory agents.
Introduction: The Therapeutic Promise of Furan-Based Compounds
The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and natural products. Its unique electronic properties and ability to engage in various molecular interactions make it an attractive starting point for designing novel therapeutic agents. Derivatives of this compound have emerged as a promising class of compounds with potential anti-inflammatory effects, largely attributed to their structural resemblance to non-steroidal anti-inflammatory drugs (NSAIDs).
The primary mechanism of action for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory cascade. By blocking COX activity, these drugs reduce the production of prostaglandins, which are lipid compounds that mediate inflammation, pain, and fever. The investigation of novel this compound derivatives is driven by the hypothesis that they may act as potent and selective inhibitors of COX enzymes, potentially offering improved therapeutic profiles with fewer side effects compared to existing NSAIDs.
Key Molecular Targets and Signaling Pathways
The inflammatory response is a complex biological process involving a multitude of cell types, signaling molecules, and pathways. For compounds derived from this compound, the primary focus of investigation should be on their ability to modulate the arachidonic acid cascade and other key inflammatory pathways.
The Cyclooxygenase (COX) Pathway
The COX enzymes, COX-1 and COX-2, are the central enzymes in the synthesis of prostaglandins from arachidonic acid. While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions such as maintaining the gastric mucosa and regulating platelet aggregation, COX-2 is an inducible enzyme that is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer anti-inflammatory drugs.
Caption: The Cyclooxygenase (COX) Pathway.
The Nitric Oxide Pathway
Nitric oxide (NO) is another critical mediator of inflammation. While it has important physiological roles, excessive production of NO by the inducible nitric oxide synthase (iNOS) enzyme contributes to the pathophysiology of inflammatory diseases. Therefore, assessing the ability of this compound derivatives to inhibit iNOS expression or activity is a valuable secondary screening step.
Experimental Protocols for a Tiered Screening Approach
A hierarchical screening cascade is recommended to efficiently identify and characterize promising anti-inflammatory compounds. This approach begins with broad in vitro assays and progresses to more complex cell-based and in vivo models for lead candidates.
Caption: Tiered Experimental Screening Workflow.
Tier 1: In Vitro Biochemical Assays
This assay directly measures the ability of a test compound to inhibit the enzymatic activity of purified COX-1 and COX-2.
Principle: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
TMPD (colorimetric substrate)
-
Test compounds and reference NSAIDs (e.g., celecoxib, ibuprofen)
-
96-well microplate reader
Procedure:
-
Prepare a reaction buffer containing Tris-HCl, pH 8.0, EDTA, and heme.
-
In a 96-well plate, add the reaction buffer, enzyme (COX-1 or COX-2), and the test compound at various concentrations.
-
Incubate for 10 minutes at 25°C.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm every minute for 5 minutes.
-
Calculate the rate of reaction and determine the IC50 value for each compound.
Data Presentation:
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | COX-2 Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| Test Compound 1 | |||
| Test Compound 2 | |||
| Celecoxib (Control) | |||
| Ibuprofen (Control) |
Tier 2: Cell-Based Assays
This assay assesses the effect of test compounds on inflammatory mediator production in a cellular context.
Principle: Murine macrophage cells (e.g., RAW 264.7) are stimulated with LPS, a potent inflammatory agent, to induce the expression of COX-2 and iNOS, leading to the production of prostaglandins and nitric oxide.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% fetal bovine serum
-
Lipopolysaccharide (LPS)
-
Test compounds
-
Griess Reagent for NO measurement
-
ELISA kits for PGE2, TNF-α, and IL-6 measurement
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitric oxide in the supernatant using the Griess Reagent.
-
Measure the concentrations of PGE2, TNF-α, and IL-6 in the supernatant using specific ELISA kits.
Data Presentation:
| Compound Concentration | Nitric Oxide (µM) | PGE2 (pg/mL) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Vehicle Control | ||||
| LPS Control | ||||
| Test Compound (Low Dose) + LPS | ||||
| Test Compound (Mid Dose) + LPS | ||||
| Test Compound (High Dose) + LPS |
Tier 3: In Vivo Models of Inflammation
This is a classic and well-established acute inflammation model to evaluate the in vivo efficacy of anti-inflammatory compounds.
Principle: Injection of carrageenan, a seaweed polysaccharide, into the paw of a rodent induces a localized inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (1% in saline)
-
Test compound formulated in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Pletysmometer or digital calipers to measure paw volume/thickness
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Administer the test compound or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.
-
Measure the paw volume or thickness at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group.
Data Presentation:
| Treatment Group | Paw Volume Increase (mL) at 3 hours | % Inhibition of Edema |
| Vehicle Control | 0% | |
| Test Compound (Low Dose) | ||
| Test Compound (Mid Dose) | ||
| Test Compound (High Dose) | ||
| Indomethacin (Control) |
Trustworthiness and Self-Validating Systems
To ensure the reliability and reproducibility of the results, each protocol incorporates self-validating measures:
-
Positive and Negative Controls: The inclusion of known potent inhibitors (e.g., celecoxib, indomethacin) as positive controls and vehicle-treated groups as negative controls is essential for validating the assay performance and providing a benchmark for the activity of the test compounds.
-
Dose-Response Curves: Evaluating compounds over a range of concentrations allows for the determination of potency (IC50 or ED50 values) and helps to identify potential toxicity at higher concentrations.
-
Orthogonal Assays: Confirming the activity of a compound in multiple, mechanistically distinct assays (e.g., biochemical, cell-based, and in vivo) provides a higher degree of confidence in its therapeutic potential.
Conclusion and Future Directions
This guide provides a robust framework for the systematic evaluation of this compound derivatives as potential anti-inflammatory agents. By following these tiered protocols, researchers can efficiently identify promising lead compounds, elucidate their mechanisms of action, and gather the necessary preclinical data to support their further development. Future studies may involve more complex in vivo models of chronic inflammation, pharmacokinetic and pharmacodynamic profiling, and detailed safety and toxicology assessments.
Chiral Separation of 2-(Furan-3-yl)acetic Acid Enantiomers by HPLC: An Application Guide
Abstract
This comprehensive application note provides a detailed protocol for the enantioselective separation of 2-(Furan-3-yl)acetic acid using High-Performance Liquid Chromatography (HPLC). The method leverages an immobilized polysaccharide-based chiral stationary phase (CSP) under reversed-phase conditions. We delve into the scientific rationale behind the selection of the CSP, mobile phase composition, and detection parameters. This guide is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require robust and reproducible methods for chiral purity assessment and preparative separation of enantiomers.
Introduction: The Significance of Chiral Separation
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a drug molecule can exhibit vastly different pharmacological and toxicological profiles.[1] The separation and quantification of enantiomers are therefore critical for ensuring the safety and efficacy of pharmaceutical products.[2] this compound is a valuable chiral building block in organic synthesis. Its furan moiety makes it a precursor for various physiologically active compounds.[3] Consequently, a reliable analytical method to resolve its enantiomers is paramount for quality control and stereoselective synthesis.
High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is the predominant technique for enantiomeric separations due to its versatility and efficiency.[1][4] This note focuses on a direct separation method, which avoids the need for derivatization, thereby simplifying the workflow and preventing the introduction of potential analytical errors.[5]
The Science Behind the Separation: Choosing the Right Tools
The Chiral Stationary Phase (CSP): A Polysaccharide-Based Approach
The cornerstone of any chiral separation is the CSP. Polysaccharide-based CSPs, particularly those derived from cellulose and amylose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds.[4][6] For this application, an immobilized cellulose tris(3,5-dimethylphenylcarbamate) CSP is selected.
-
Why this CSP? Immobilized polysaccharide CSPs offer significant advantages over their coated counterparts. They exhibit enhanced robustness and are compatible with a wider range of organic solvents, including those typically "forbidden" for coated phases (e.g., dichloromethane, THF).[6][7] This expanded solvent compatibility provides greater flexibility during method development.[7] The tris(3,5-dimethylphenylcarbamate) selector creates a well-defined chiral environment through a combination of π-π interactions, hydrogen bonding, and steric hindrance, which are crucial for effective chiral recognition of analytes with aromatic rings and polar functional groups.[4]
The Mobile Phase: Fine-Tuning Selectivity
The mobile phase composition plays a critical role in modulating the interactions between the analyte enantiomers and the CSP, thereby influencing retention and resolution.[8] For the separation of an acidic compound like this compound, a reversed-phase approach is often effective.[9]
-
Rationale for Reversed-Phase Mode: Reversed-phase chromatography, typically employing aqueous-organic mobile phases, is highly compatible with mass spectrometry (MS) and is generally more reproducible than normal-phase chromatography.[9]
-
The Role of the Acidic Additive: The inclusion of a small percentage of an acidic additive, such as formic acid or acetic acid, in the mobile phase is crucial for the analysis of acidic compounds.[10][11] The acid serves two primary purposes:
-
Suppressing Ionization: By lowering the mobile phase pH, the ionization of the carboxylic acid group on the analyte is suppressed. This promotes better peak shape and avoids tailing.
-
Enhancing Interaction: In its neutral form, the analyte can engage more effectively with the CSP through hydrogen bonding and other non-ionic interactions, which are key to chiral recognition on polysaccharide phases.[10]
-
Experimental Protocol
This section provides a step-by-step guide for the chiral separation of this compound.
Materials and Instrumentation
-
HPLC System: A standard HPLC or UHPLC system equipped with a pump, autosampler, column thermostat, and a UV-Vis detector.
-
Chiral Column: Immobilized cellulose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® IA or equivalent), 5 µm particle size, 250 x 4.6 mm.
-
Chemicals:
-
Racemic this compound standard
-
HPLC-grade Acetonitrile (ACN)
-
HPLC-grade Methanol (MeOH)
-
Formic Acid (FA), analytical grade
-
Ultrapure water
-
Sample and Mobile Phase Preparation
-
Standard Solution: Prepare a stock solution of racemic this compound in Methanol at a concentration of 1.0 mg/mL. From this, prepare a working standard of 100 µg/mL by diluting with the mobile phase.
-
Mobile Phase: Prepare the mobile phase by mixing Acetonitrile and water containing 0.1% Formic Acid. The exact ratio will be optimized, but a good starting point is 30:70 (v/v) ACN: (Water + 0.1% FA).
-
Degassing: Degas the mobile phase for at least 15 minutes using an ultrasonic bath or an online degasser before use to prevent bubble formation in the system.[12]
HPLC Method Parameters
The following table summarizes the optimized HPLC conditions for the chiral separation.
| Parameter | Value |
| Column | Immobilized cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 250 x 4.6 mm |
| Mobile Phase | Acetonitrile : Water with 0.1% Formic Acid (30:70, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 20 minutes |
Experimental Workflow
The following diagram illustrates the logical flow of the experimental procedure.
Figure 1. Workflow for the chiral HPLC separation of this compound.
Expected Results and Discussion
Under the specified conditions, baseline separation of the two enantiomers of this compound should be achieved. The addition of formic acid is critical; its absence would likely result in broad, tailing peaks with poor or no resolution. The furan ring and the carboxylic acid group are the key interaction points with the chiral stationary phase. The chiral selector's phenyl groups can engage in π-π stacking with the furan ring, while the carbamate linkages offer sites for hydrogen bonding with the analyte's carboxylic acid. The subtle differences in how the two enantiomers fit into this three-dimensional chiral environment lead to their differential retention times and, thus, their separation.[4]
Method Optimization and Troubleshooting
While the provided protocol is robust, some optimization may be necessary depending on the specific HPLC system and column used.
-
Poor Resolution: If the resolution is not satisfactory, consider adjusting the ratio of acetonitrile to water. Decreasing the percentage of acetonitrile will generally increase retention times and may improve resolution. The concentration of the acidic additive can also be varied (e.g., from 0.05% to 0.2%) to fine-tune selectivity.[8]
-
Peak Tailing: Ensure the mobile phase is properly prepared and that the pH is low enough to fully suppress the ionization of the analyte. Using a different acidic additive, such as trifluoroacetic acid (TFA), might also improve peak shape, although it is less MS-friendly.
-
High Backpressure: This could be due to a blocked frit or column contamination. Always filter samples and mobile phases to prevent particulate matter from entering the system.[13]
Conclusion
This application note presents a reliable and reproducible HPLC method for the chiral separation of this compound enantiomers. By employing an immobilized polysaccharide-based chiral stationary phase and an optimized acidic reversed-phase mobile phase, this protocol provides a solid foundation for quality control, purity assessment, and preparative applications in pharmaceutical and chemical research. The principles and strategies discussed herein can also be adapted for the chiral separation of other acidic compounds.
References
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. uhplcs.com [uhplcs.com]
- 3. Separation of stereoisomers of several furan derivatives by capillary gas chromatography-mass spectrometry, supercritical fluid chromatography, and liquid chromatography using chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Separations by HPLC on Immobilized Polysaccharide Chiral Stationary Phases | Springer Nature Experiments [experiments.springernature.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. chiraltech.com [chiraltech.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. New chiral reverse phase HPLC method for enantioselective analysis of ketorolac using chiral AGP column - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mastelf.com [mastelf.com]
Derivatisierung von 2-(Furan-3-yl)essigsäure für die quantitative GC-MS-Analyse
Anwendungshinweis
Zusammenfassung: Dieser Anwendungshinweis beschreibt eine detaillierte und validierte Methode zur Derivatisierung von 2-(Furan-3-yl)essigsäure für die anschließende Analyse mittels Gaschromatographie-Massenspektrometrie (GC-MS). Die direkte Analyse von polaren Carbonsäuren wie 2-(Furan-3-yl)essigsäure mittels GC-MS ist aufgrund ihrer geringen Flüchtigkeit und der Tendenz zur Adsorption an aktiven Stellen im GC-System oft problematisch, was zu schlechten Peakformen und unzuverlässigen Ergebnissen führt.[1][2] Die hier vorgestellte Methode der Silylierung wandelt die polare Carboxylgruppe in einen flüchtigeren und thermisch stabileren Trimethylsilylester (TMS-Ester) um.[3][4] Dieser Ansatz verbessert die chromatographische Leistung erheblich und ermöglicht eine robuste und sensitive Quantifizierung. Besondere Aufmerksamkeit wird auf die Wahl der Derivatisierungsmethode gelegt, um den potenziellen Abbau des säureempfindlichen Furanrings zu vermeiden.[5]
Einleitung: Die Notwendigkeit der Derivatisierung
Die Gaschromatographie-Massenspektrometrie (GC-MS) ist eine leistungsstarke Technik zur Trennung, Identifizierung und Quantifizierung von flüchtigen und semi-flüchtigen organischen Verbindungen in komplexen Matrices.[6] Moleküle mit polaren funktionellen Gruppen, wie Carbonsäuren, Alkohole oder Amine, weisen jedoch oft eine unzureichende Flüchtigkeit und thermische Stabilität für eine direkte GC-Analyse auf.[4] 2-(Furan-3-yl)essigsäure, eine Carbonsäure, fällt in diese Kategorie.
Die Derivatisierung ist ein chemischer Prozess, bei dem der Analyt in eine Verbindung umgewandelt wird, die bessere analytische Eigenschaften aufweist. Für die GC-Analyse von Carbonsäuren zielt die Derivatisierung darauf ab:
-
Erhöhung der Flüchtigkeit: Durch den Ersatz des aktiven Wasserstoffs der Carboxylgruppe durch eine unpolare Gruppe (z. B. eine Trimethylsilyl-Gruppe) wird der Siedepunkt gesenkt.[4]
-
Verbesserung der thermischen Stabilität: Die resultierenden Derivate sind oft stabiler bei den hohen Temperaturen, die im GC-Injektor und in der Säule herrschen.[3]
-
Reduzierung der Polarität: Dies minimiert unerwünschte Wechselwirkungen mit der GC-Säule, was zu schärferen, symmetrischeren Peaks und einer verbesserten chromatographischen Auflösung führt.[2]
Auswahl der Derivatisierungsmethode: Silylierung vs. Veresterung
Für Carbonsäuren sind die beiden gebräuchlichsten Derivatisierungsstrategien die Silylierung und die Veresterung (Alkylierung).
-
Veresterung: Hierbei wird die Carbonsäure typischerweise mit einem Alkohol (z. B. Methanol) in Gegenwart eines sauren Katalysators (z. B. BF₃, HCl) zu einem Ester umgesetzt.[2][7] Obwohl diese Methode weit verbreitet ist, birgt sie ein erhebliches Risiko für Analyten mit säureempfindlichen Strukturen. Der Furanring ist bekanntermaßen anfällig für einen Abbau unter stark sauren Bedingungen.[5] Dies könnte zu einem Verlust des Analyten und ungenauen quantitativen Ergebnissen führen.
-
Silylierung: Bei dieser Reaktion wird der aktive Wasserstoff der Carboxylgruppe durch eine Trimethylsilyl-Gruppe (TMS) ersetzt.[4] Gängige Reagenzien sind N,O-Bis(trimethylsilyl)trifluoracetamid (BSTFA) und N-Methyl-N-(trimethylsilyl)trifluoracetamid (MSTFA), oft mit einem Katalysator wie Trimethylchlorsilan (TMCS). Die Silylierung verläuft in der Regel schnell, unter milden Bedingungen und ohne den Einsatz starker Säuren.[8]
Entscheidungsbegründung: Aufgrund der potenziellen Säurelabilität des Furanrings wird die Silylierung mit BSTFA + TMCS als Methode der Wahl empfohlen. Sie bietet die notwendige Umwandlung in ein flüchtiges Derivat, während die strukturelle Integrität des Analyten gewahrt bleibt.
Experimentelles Protokoll: Silylierung von 2-(Furan-3-yl)essigsäure
Dieses Protokoll beschreibt die detaillierten Schritte zur Durchführung der Derivatisierung. Es ist als ein sich selbst validierendes System konzipiert, das bei sorgfältiger Befolgung reproduzierbare Ergebnisse liefert.
3.1 Benötigte Materialien und Reagenzien
-
Analyt: 2-(Furan-3-yl)essigsäure (Standard)
-
Derivatisierungsreagenz: N,O-Bis(trimethylsilyl)trifluoracetamid mit 1% Trimethylchlorsilan (BSTFA + 1% TMCS)
-
Lösungsmittel: Pyridin oder Acetonitril (GC-Grade, wasserfrei)
-
Geräte: Reaktionsgefäße (z. B. 2-mL-GC-Vials mit Kappen und Septen), Präzisionspipetten, Heizblock oder Wasserbad, Vortex-Mischer, GC-MS-System.
3.2 Schritt-für-Schritt-Protokoll
-
Probenvorbereitung: Eine genau abgewogene Menge des Standards oder der getrockneten Probenextrakt wird in ein Reaktionsgefäß überführt. Kritischer Punkt: Die Probe muss absolut trocken sein, da Feuchtigkeit das Silylierungsreagenz hydrolysiert und die Reaktionseffizienz drastisch reduziert.
-
Lösungsmittelzugabe: 100 µL wasserfreies Pyridin oder Acetonitril werden zur Probe gegeben. Die Probe wird durch Vortexen vollständig gelöst.
-
Zugabe des Derivatisierungsreagenz: 100 µL BSTFA (+ 1% TMCS) werden in das Reaktionsgefäß gegeben. Das Gefäß wird sofort fest verschlossen.
-
Reaktion/Inkubation: Das Reaktionsgemisch wird für 30 Minuten bei 70 °C in einem Heizblock oder Wasserbad inkubiert.
-
Abkühlen: Das Reaktionsgefäß wird auf Raumtemperatur abgekühlt.
-
Analyse: 1 µL der abgekühlten Lösung wird direkt in das GC-MS-System injiziert.
Workflow der Silylierung
Abbildung 1: Schematischer Arbeitsablauf für die Silylierungs-Derivatisierung.
Chemische Reaktion
Abbildung 2: Silylierungsreaktion von 2-(Furan-3-yl)essigsäure mit BSTFA.
GC-MS-Analyseparameter
Die folgenden Parameter dienen als Ausgangspunkt und sollten für das spezifische Instrument und die Anwendung optimiert werden.
| Parameter | Empfohlene Einstellung |
| GC-Säule | DB-5ms, 30 m x 0,25 mm ID, 0,25 µm Filmdicke (oder äquivalent) |
| Trägergas | Helium, konstante Flussrate 1,2 mL/min |
| Injektor-Temperatur | 250 °C |
| Injektionsmodus | Splitless (1 µL) |
| Ofenprogramm | 80 °C (1 min halten), dann mit 15 °C/min auf 280 °C, 5 min halten |
| MS-Transferline | 280 °C |
| Ionenquelle | 230 °C |
| Ionisationsmodus | Elektronenstoßionisation (EI), 70 eV |
| Scan-Modus | Full Scan (m/z 40-450) oder Selected Ion Monitoring (SIM) für höhere Sensitivität |
Erwartete Ergebnisse
Die Derivatisierung führt zu einer signifikanten Veränderung der physikalisch-chemischen Eigenschaften des Analyten, was sich direkt auf das chromatographische Verhalten und das Massenspektrum auswirkt.
| Eigenschaft | 2-(Furan-3-yl)essigsäure (Underivatisiert) | TMS-Derivat | Begründung |
| Molmasse | 126.11 g/mol | 198.26 g/mol | Addition einer Si(CH₃)₃-Gruppe, Abzug eines H-Atoms |
| Polarität | Hoch | Niedrig | Die polare -COOH-Gruppe wird durch die unpolare -COOSi(CH₃)₃-Gruppe ersetzt.[4] |
| Flüchtigkeit | Niedrig | Hoch | Reduzierte intermolekulare Kräfte (Wasserstoffbrückenbindungen).[2] |
| GC-Peakform | Breit, Tailing | Scharf, Symmetrisch | Geringere Adsorption an aktiven Stellen im GC-System. |
Massenspektrum: Das EI-Massenspektrum des TMS-Derivats wird charakteristische Ionen aufweisen. Man erwartet den Molekülionenpeak (M⁺) bei m/z 198. Ein prominentes Fragment wird oft durch den Verlust einer Methylgruppe (-CH₃) aus der TMS-Gruppe bei m/z 183 (M-15) beobachtet. Weitere Fragmente können durch den Zerfall des Furanrings oder der Acylgruppe entstehen.
Fehlerbehebung (Troubleshooting)
| Problem | Mögliche Ursache(n) | Lösung(en) |
| Kein oder sehr kleiner Peak des Derivats | 1. Feuchtigkeit in der Probe/Lösungsmittel. 2. Derivatisierungsreagenz ist inaktiv (hydrolysiert). 3. Unzureichende Reaktionstemperatur/-zeit. | 1. Probe und Lösungsmittel sorgfältig trocknen. 2. Frisches Reagenz verwenden; unter Schutzgas lagern. 3. Reaktionstemperatur und -zeit gemäß Protokoll einhalten/optimieren. |
| Breiter Peak oder Peak-Tailing | 1. Unvollständige Derivatisierung. 2. Aktive Stellen im GC-System (Injektor-Liner, Säulenanfang). | 1. Reagenzüberschuss erhöhen; Reaktionsbedingungen optimieren. 2. Injektor-Liner austauschen (ggf. deaktivierten Liner verwenden); Säule konditionieren oder Anfangsstück abschneiden. |
| Zusätzliche Peaks im Chromatogramm | 1. Verunreinigungen im Lösungsmittel oder Reagenz. 2. Nebenreaktionen oder Abbau des Analyten. 3. Hydrolyse des Derivats durch Feuchtigkeit. | 1. Reagenzien-Blindprobe analysieren. 2. Mildere Reaktionsbedingungen prüfen (z. B. niedrigere Temperatur). 3. Sicherstellen, dass das System frei von Lecks und Feuchtigkeit ist. |
Referenzen
-
Engewald, W. (2014). Wie funktioniert die Gaschromatographie und was kann man damit machen? Universität Leipzig, Institut für Analytische Chemie. 9
-
Phenomenex (n.d.). Weitere Derivatisierungsreagenzien für die GC. 10
-
Stróżyńska, M. (2019). Entwicklung neuer Derivatisierungsmethoden für die GC-MS Analyse von Perfluorcarbonsäuren in variablen Probenmatrices. OPUS, Universität Koblenz-Landau. 3
-
Phenomenex (n.d.). Derivatisierung für die Gaschromatographie. 4
-
simpleclub (n.d.). Veresterung einfach erklärt. 11
-
iLabService (n.d.). Häufige Probenvorbereitungstechniken für die GC-MS-Analyse. 1
-
BenchChem (2025). Anwendungshinweis und Protokoll: Derivatisierung von Fettsäuren für die GC-MS-Analyse mit einem deuterierten Standard. 2
-
DEKRA (n.d.). GC/MS (Gaschromatographie/Massenspektrometrie) Analyse. 6
-
Universität des Saarlandes (n.d.). Gaschromatographie Versuch mittels GC-MS. 12
-
TheSimpleChemists (2023). Veresterung einfach erklärt - Mechanismus und Beispiel. YouTube. 7
-
Knowunity (2025). Veresterung und Carbonsäuren: Einfach erklärt (Chemie). 13
-
ResearchGate (n.d.). Derivatization Methods in GC and GC/MS. 8
-
Bundesanstalt für Arbeitsschutz und Arbeitsmedizin (2024). Bestimmung von Furan in Ausatemluft mittels GC-MS/MS. 14
-
Sigma-Aldrich (2020). Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. 5
References
- 1. Häufige Probenvorbereitungstechniken für die GC-MS-Analyse [hplcvials.com]
- 2. benchchem.com [benchchem.com]
- 3. Making sure you're not a bot! [opus4.kobv.de]
- 4. GC Technischer Tipp [discover.phenomenex.com]
- 5. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma. | Sigma-Aldrich [sigmaaldrich.com]
- 6. k-labor.de [k-labor.de]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. papa-gey.de [papa-gey.de]
- 10. Technischer GC Tipp [discover.phenomenex.com]
- 11. Veresterung einfach erklärt - simpleclub [simpleclub.com]
- 12. ia.uni-bremen.de [ia.uni-bremen.de]
- 13. knowunity.de [knowunity.de]
- 14. baua.de [baua.de]
Application Notes and Protocols for the Ouantification of 2-(Furan-3-yl)acetic acid
Introduction: The Analytical Imperative for 2-(Furan-3-yl)acetic acid Quantification
This compound is a carboxylated furan derivative that is of growing interest in pharmaceutical and metabolic research. Its structural similarity to endogenous metabolites and potential role as a biomarker or a metabolic byproduct of xenobiotics necessitates the development of robust and reliable analytical methods for its precise quantification in complex biological matrices. The presence of the furan ring, however, introduces specific challenges, most notably its potential instability under harsh acidic or basic conditions, which must be carefully considered during method development.[1][2]
This comprehensive guide provides detailed application notes and starting protocols for the quantification of this compound using High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodologies presented herein are designed to serve as a robust foundation for researchers, scientists, and drug development professionals, enabling them to develop and validate their own quantitative assays.
PART 1: Sample Preparation: A Critical First Step
The primary objective of sample preparation is to extract this compound from the biological matrix, remove interfering substances, and concentrate the analyte to a level suitable for instrumental analysis. Given the potential for degradation of the furan ring, it is advisable to employ mild extraction conditions.[1] A generic yet effective workflow for plasma or urine samples is outlined below.
Protocol 1: Protein Precipitation followed by Liquid-Liquid Extraction (LLE)
This is a widely applicable technique for the cleanup of biological samples.
-
Protein Precipitation:
-
To 200 µL of plasma or urine sample in a microcentrifuge tube, add 600 µL of ice-cold acetonitrile.
-
Vortex vigorously for 1 minute to ensure thorough mixing and precipitation of proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new tube.
-
-
Liquid-Liquid Extraction:
-
To the collected supernatant, add 1 mL of a suitable organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex for 2 minutes to facilitate the partitioning of this compound into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Transfer the organic layer (top layer) to a new tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC or LC-MS/MS analysis, or in a suitable solvent for GC-MS derivatization.
-
Caption: Workflow for sample preparation using protein precipitation and LLE.
PART 2: Analytical Methodologies
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound at moderate concentrations and is often used for initial method development due to its simplicity and accessibility.
Rationale: Reversed-phase HPLC is ideal for separating moderately polar compounds like this compound. A C18 column provides excellent retention and separation. The use of an acidic mobile phase (e.g., with formic or phosphoric acid) ensures that the carboxylic acid group is protonated, leading to better peak shape and retention. UV detection at a low wavelength (around 210 nm) is generally effective for compounds with a furan ring and a carboxylic acid group.[3][4][5]
Table 1: Proposed HPLC-UV Method Parameters
| Parameter | Recommended Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Elution Mode | Isocratic (e.g., 70% A, 30% B) or Gradient (to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection | UV at 210 nm |
| Run Time | Approximately 10-15 minutes (to be optimized) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high chromatographic resolution and specificity, but requires derivatization to increase the volatility of the acidic analyte.
Rationale for Derivatization: The carboxylic acid group of this compound makes it non-volatile and prone to thermal degradation in the GC inlet. Derivatization masks the polar carboxyl group, typically by converting it to a more volatile ester or silyl ester.[6][7] Silylation is a common and effective method for carboxylic acids and is generally performed under mild conditions, which is crucial to prevent the degradation of the furan ring.[8][9]
Protocol 2: Silylation Derivatization
-
Ensure the sample extract from the preparation step is completely dry.
-
Add 50 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried extract.
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS system.
Caption: Workflow for silylation derivatization prior to GC-MS analysis.
Table 2: Proposed GC-MS Method Parameters
| Parameter | Recommended Condition |
| GC Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Oven Program | Initial 80°C for 1 min, ramp to 280°C at 15°C/min, hold for 5 min |
| MS Ion Source | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Scan (m/z 50-400) for identification, Selected Ion Monitoring (SIM) for quantification |
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for quantifying low levels of analytes in complex matrices due to its superior sensitivity and selectivity.
Rationale: This technique combines the separation power of HPLC with the highly specific detection of tandem mass spectrometry. For this compound, a C18 column is also suitable for separation.[10] Electrospray ionization (ESI) is the preferred ionization technique. The method can be developed in either negative or positive ion mode. In negative mode, the deprotonated molecule [M-H]⁻ is monitored, while in positive mode, the protonated molecule [M+H]⁺ is observed. The fragmentation of the precursor ion in the collision cell produces specific product ions, which are then monitored for quantification (Multiple Reaction Monitoring - MRM). This provides a high degree of certainty in the identification and quantification of the analyte.
Table 3: Proposed LC-MS/MS Method Parameters
| Parameter | Recommended Condition |
| LC Column | UPLC BEH C18, 100 mm x 2.1 mm, 1.7 µm particle size or equivalent |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Elution Mode | Gradient: 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative and/or Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
Table 4: Proposed MRM Transitions for this compound (Molecular Weight: 126.11 g/mol )
| Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) - Proposed | Rationale for Fragmentation |
| Negative | 125.0 | 81.0 | Loss of CO₂ (44 Da) |
| 67.0 | Loss of acetic acid moiety | ||
| Positive | 127.0 | 109.0 | Loss of H₂O (18 Da) |
| 81.0 | Loss of formic acid (46 Da) |
Note: These are predicted transitions and must be confirmed by infusing a standard solution of this compound into the mass spectrometer.
PART 3: Method Validation: Ensuring Data Integrity
Once a suitable analytical method is developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. The key validation parameters are outlined below, with typical acceptance criteria based on regulatory guidelines.
Table 5: Method Validation Parameters and Acceptance Criteria
| Parameter | Description | Typical Acceptance Criteria |
| Specificity/Selectivity | The ability to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte in blank matrix. |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99 for a calibration curve of at least 5 standards. |
| Accuracy (Recovery) | The closeness of the measured value to the true value. | Mean value should be within ±15% of the nominal value (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same sample. | Coefficient of variation (CV) should not exceed 15% (20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically, a signal-to-noise ratio of 3:1. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically, a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Stability | The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |
Conclusion
The analytical methods and protocols detailed in this guide provide a comprehensive starting point for the robust quantification of this compound in various research and development settings. While the LC-MS/MS method offers the highest sensitivity and specificity, the HPLC-UV and GC-MS methods are also viable alternatives depending on the required concentration range and available instrumentation. It is imperative to consider the stability of the furan ring throughout the entire analytical process, from sample collection and preparation to the final analysis. As with any analytical method, optimization and thorough validation are crucial to ensure the generation of high-quality, reliable, and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Furan-2-acetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Development of a sensitive and quantitative method for the identification of two major furan fatty acids in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-(Furan-3-yl)acetic Acid Synthesis
Prepared by: Senior Application Scientist, Gemini Division
Welcome to the technical support center dedicated to the synthesis of 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. The furan scaffold, while valuable, presents unique stability challenges. This document provides in-depth, field-proven insights and actionable protocols to help you navigate these complexities and optimize your reaction outcomes.
Section 1: Frequently Asked Questions (FAQs) - Understanding Furan's Unique Chemistry
This section addresses the fundamental principles governing the reactivity and stability of the furan ring, which are often the root cause of low yields.
Q1: My reaction mixture turns dark, and I isolate a black, insoluble material instead of my product. What is happening?
A: This is a classic sign of furan ring degradation, typically caused by overly acidic conditions. The furan ring is notoriously sensitive to strong acids, which can catalyze protonation-activated polymerization or ring-opening reactions.[1][2] Unlike more robust aromatic systems, the oxygen heteroatom in furan makes the ring electron-rich and highly susceptible to protonation, especially at the α-carbons (C2/C5). This initial protonation is often the rate-limiting step for decomposition, forming a reactive furanium species that can be attacked by nucleophiles (like water) or initiate polymerization with other furan molecules.[3]
Q2: Why are my yields inconsistent even when I follow the literature protocol?
A: Inconsistency often points to subtle variations in reaction parameters that have a significant impact on the sensitive furan ring. Key factors to re-evaluate include:
-
Reagent Quality: The purity of starting materials is critical. Trace acidic impurities in solvents or reagents can initiate degradation pathways.
-
Atmosphere Control: While not always reported, running reactions under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, which can lead to ring-opening.[1]
-
Temperature Fluctuations: Localized overheating, even for brief periods, can accelerate decomposition. Ensure uniform and carefully controlled heating.
-
Workup pH: The pH during aqueous workup is a critical control point. Even brief exposure to a pH below 4-5 can cause significant product loss.[2][3]
Q3: I am observing an unexpected isomer in my product mixture. How is this possible?
A: The electronics of the furan ring heavily favor electrophilic substitution at the 2- and 5-positions. If your synthesis involves an electrophilic step intended for the 3-position, competing reactions at the more activated 2- or 5-positions are a common source of isomeric impurities.[1] This is particularly relevant if you are starting from an unsubstituted furan. Syntheses that begin with a 3-substituted precursor are generally more successful at directing further functionalization.
Section 2: Troubleshooting Guide for Specific Synthetic Routes
Low yields in the synthesis of this compound are often tied to the specific synthetic strategy employed. Below are troubleshooting guides for common, plausible synthetic pathways.
Route A: Hydrolysis of 3-Furylacetonitrile
This is a common route, but the hydrolysis conditions (either acidic or basic) can threaten the integrity of the furan ring.
Q: My acid-catalyzed hydrolysis of 3-furylacetonitrile results in very low yield and significant polymerization. How can I improve this?
A: Strong mineral acids (e.g., concentrated HCl or H₂SO₄) are too harsh for most furan-containing substrates and will inevitably lead to the degradation described in FAQ 1.[2][4] The goal is to find conditions that are sufficiently potent to hydrolyze the nitrile without destroying the furan ring.
Troubleshooting Steps & Solutions:
-
Switch to Basic Hydrolysis: Basic conditions are generally much safer for the furan ring. Saponification of the nitrile using NaOH or KOH in an aqueous alcohol solution is a highly effective alternative.
-
Use Milder Acidic Conditions: If an acidic route is necessary, consider using a milder organic acid like formic acid or a buffered system.
-
Temperature Control: Perform the hydrolysis at the lowest temperature that allows for a reasonable reaction rate. Start at a moderate temperature (e.g., 60-80 °C) and monitor by TLC or GC-MS. Avoid aggressive refluxing if possible.
-
Careful Workup: When neutralizing the reaction mixture after basic hydrolysis, add the acid slowly while cooling in an ice bath to prevent localized heat and acid concentration, ensuring the final pH does not drop below ~6 before extraction.
Recommended Protocol: Basic Hydrolysis of 3-Furylacetonitrile
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 3-furylacetonitrile (1.0 equiv) in ethanol (5-10 mL per gram of nitrile).
-
Reagent Addition: Add a 20% aqueous solution of sodium hydroxide (3.0-4.0 equiv).
-
Reaction: Heat the mixture to a gentle reflux (approx. 80-90 °C) and monitor the disappearance of the starting material by TLC. The reaction may take several hours.
-
Workup: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully acidify with cold 2M HCl to a pH of ~6.
-
Extraction: Extract the aqueous solution three times with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization.
Route B: Palladium-Catalyzed Carbonylation of 3-Bromofuran
This modern approach can be highly efficient but is sensitive to catalyst activity, ligand choice, and reaction conditions.[5][6]
Q: My palladium-catalyzed carbonylation reaction is stalling, or the yield is poor. What are the most critical parameters to investigate?
A: Low yield in palladium-catalyzed carbonylations often stems from catalyst deactivation, slow oxidative addition, or inefficient reductive elimination.[5] The choice of ligand is paramount.
Troubleshooting Steps & Solutions:
-
Ligand Selection: The electronic and steric properties of the phosphine ligand are critical. For electron-rich heterocycles like furan, a ligand that promotes both oxidative addition and the subsequent CO insertion is needed. Start with a robust, general-purpose ligand like dppf (1,1'-Bis(diphenylphosphino)ferrocene) and consider screening others if yields remain low.
-
CO Pressure: Ensure a constant and sufficient pressure of carbon monoxide. A typical starting point is 10-40 bar. Leaks in the system will lead to stalling.
-
Base and Solvent: The choice of base is crucial for regenerating the active catalyst. A non-nucleophilic organic base like triethylamine or DBU is common. The solvent must be anhydrous; polar aprotic solvents like DMF, DMAc, or NMP are often effective.
-
Catalyst Precursor: Ensure the Pd(0) source is active. If using a Pd(II) precursor like Pd(OAc)₂, it must be reduced in situ, a process facilitated by the phosphine ligand and other reagents.
Data Summary: Reaction Condition Comparison
| Parameter | Route A: Nitrile Hydrolysis | Route B: Pd-Catalyzed Carbonylation |
| Key Reagent | Sodium Hydroxide | Palladium Acetate, dppf, CO gas |
| Solvent | Ethanol/Water | DMF or DMAc (anhydrous) |
| Temperature | 80-90 °C | 100-130 °C |
| Pressure | Atmospheric | 10-40 bar CO |
| Common Pitfall | Furan ring degradation (acid) | Catalyst deactivation, air leaks |
| Key Advantage | Inexpensive reagents | High potential atom economy |
Section 3: Visualization of Key Processes
Understanding the pathways of failure and the logic of troubleshooting is essential for success. The following diagrams illustrate these concepts.
Diagram 1: General Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low reaction yield.
Diagram 2: Mechanism of Acid-Catalyzed Furan Degradation
Caption: The catastrophic cascade initiated by protonation of the furan ring.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Carbonylations: Application in Complex Natural Product Total Synthesis and Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 2-(Furan-3-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this valuable building block. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot your experiments and optimize your synthetic routes.
Introduction
The synthesis of this compound is a critical process for creating a variety of pharmaceutical intermediates and fine chemicals. However, the furan ring's inherent sensitivity, particularly to acidic conditions, presents significant challenges.[1][2] The most prevalent issues are acid-catalyzed polymerization and ring-opening, which can drastically reduce yields and complicate purification.[1][2][3] This guide provides a structured approach to identifying, understanding, and mitigating these and other common side reactions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis of this compound. Each entry details the likely cause of the issue and provides actionable steps for resolution.
Problem 1: Low Yield and Formation of a Dark, Insoluble Tar-Like Substance
Symptoms:
-
A significant portion of your starting material is consumed, but the yield of the desired product is very low.
-
Formation of a dark brown or black, sticky, and insoluble material in the reaction flask.
-
Complex mixture observed on TLC or LC-MS, with few distinct spots.
Root Cause Analysis: This is a classic sign of acid-catalyzed polymerization or resinification of the furan ring.[4][5] Furan and its derivatives are notoriously unstable in the presence of strong acids.[1][2] Protonation of the furan ring, especially when it contains electron-releasing substituents, generates highly reactive electrophiles that can attack other furan molecules, initiating a chain reaction that leads to oligomers and polymers.[1] This process is often irreversible and leads to the formation of intractable "furan resins".[4][5]
Mitigation Strategies & Protocols:
-
Re-evaluate Your Choice of Acid:
-
Avoid Strong Mineral Acids: Steer clear of concentrated HCl, H₂SO₄, and other strong Brønsted acids whenever possible.
-
Use Milder Acidic Catalysts: If an acid is necessary (e.g., for hydrolysis or cyclization), opt for weaker organic acids like acetic acid or solid acid catalysts like montmorillonite K10 clay, which can offer controlled acidity.[3] For some reactions, like Friedel-Crafts acylation on furan, milder Lewis acids (e.g., FeCl₃, ZnCl₂) or superacids like triflic acid (TfOH) under carefully controlled conditions might be necessary, but their use requires caution.[6][7]
-
Control Stoichiometry: Use only a catalytic amount of acid.
-
-
Strict Temperature Control:
-
Acid-catalyzed degradation is highly temperature-dependent. Maintain low temperatures (e.g., 0 °C to room temperature) throughout the reaction and workup.
-
-
Solvent Selection:
-
Modified Workup Procedure:
-
During aqueous workup, neutralize acidic solutions promptly with a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.
-
Keep the aqueous phase cold during extraction.
-
Problem 2: Product Degradation During Nitrile Hydrolysis
Many synthetic routes to this compound proceed through the intermediate 2-(Furan-3-yl)acetonitrile. The hydrolysis of this nitrile to the carboxylic acid is a critical step where significant product loss can occur.
Scenario A: Acid-Catalyzed Hydrolysis (e.g., HCl/H₂O, H₂SO₄/H₂O)
-
Issue: Along with the desired carboxylic acid, you observe the formation of dark polymers and potentially ring-opened byproducts.
-
Cause: As discussed in Problem 1, the strongly acidic conditions required for nitrile hydrolysis can readily degrade the furan ring.[2]
-
Solution:
-
Two-Step Hydrolysis: A milder approach is often more effective. First, perform a partial hydrolysis to the corresponding acetamide using cold, concentrated HCl.[10] The acetamide is generally more stable and can be isolated. Subsequently, the acetamide can be hydrolyzed to the carboxylic acid under milder conditions (either acidic or basic).
-
Enzymatic Hydrolysis: Consider using a nitrilase enzyme for a highly selective and mild conversion of the nitrile to the carboxylic acid, completely avoiding harsh pH conditions.
-
Scenario B: Base-Catalyzed Hydrolysis (e.g., NaOH/H₂O, KOH/H₂O)
-
Issue: While generally milder on the furan ring than strong acid, basic hydrolysis can still present challenges, such as incomplete reaction or the formation of other byproducts.
-
Cause: Furan rings are more stable under basic conditions than acidic ones, but prolonged heating in strong base can still lead to degradation pathways.[8][9]
-
Solution:
-
Optimize Reaction Conditions: Use a moderate concentration of base (e.g., 2-4 M NaOH) and carefully control the temperature. Use of a co-solvent like ethanol or methanol can improve solubility and allow for lower reaction temperatures.
-
Monitor Progress: Track the reaction by TLC or LC-MS to avoid prolonged exposure to basic conditions once the starting material is consumed.
-
| Hydrolysis Condition | Primary Risk | Recommended Mitigation |
| Strong Acid (e.g., 6M HCl, heat) | Furan Ring Polymerization/Opening | Avoid; use two-step hydrolysis via amide or enzymatic methods. |
| Strong Base (e.g., 4M NaOH, heat) | Potential for slow degradation | Use moderate concentration and temperature; monitor reaction closely. |
Problem 3: Side Reactions in the Willgerodt-Kindler Reaction Pathway
A common route to this compound involves the Willgerodt-Kindler reaction of 3-acetylfuran, followed by hydrolysis of the resulting thioamide or amide.
Symptoms:
-
Low yield of the desired phenylacetamide or thioamide intermediate.
-
Formation of complex mixtures of sulfur-containing byproducts.
-
Incomplete conversion of the starting ketone.
Root Cause Analysis: The Willgerodt-Kindler reaction involves heating a ketone with sulfur and a secondary amine (like morpholine).[11][12][13] While effective, the high temperatures and reactive sulfur species can lead to several side reactions with a sensitive substrate like 3-acetylfuran.
-
Thermal Degradation: The furan ring may not be stable to the prolonged high temperatures (often >150 °C) required for the reaction.
-
Thionation of the Furan Ring: Elemental sulfur can potentially react with the furan ring itself, not just the acetyl group, leading to undesired sulfur-containing aromatic byproducts.
-
Incomplete Rearrangement: The characteristic migration of the carbonyl group to the terminal position of the alkyl chain may be incomplete, leading to a mixture of products.[11]
Mitigation Strategies:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times from hours to minutes, minimizing the thermal degradation of the furan ring.[12]
-
Optimization of Reagents:
-
Ensure high-purity sulfur and morpholine are used.
-
Vary the molar ratios of ketone:sulfur:amine to find the optimal balance for your substrate.
-
-
Alternative Pathways: If the Willgerodt-Kindler reaction proves to be low-yielding, consider alternative two-carbon homologation strategies from 3-acetylfuran.
Problem 4: Issues with Organometallic Routes (Grignard/Organolithium)
Syntheses starting from 3-bromofuran often involve the formation of a Grignard or organolithium reagent, followed by reaction with an electrophile like CO₂ (to give furan-3-carboxylic acid, which would then need homologation) or a two-carbon synthon.
Symptoms:
-
Low yield of the desired product after quenching the organometallic reagent.
-
Recovery of starting 3-bromofuran.
-
Formation of furan or 3,3'-bifuran.
Root Cause Analysis:
-
Failed Formation of the Organometallic Reagent: Traces of water or other protic impurities in the solvent or on the glassware will quench the highly basic organometallic reagent as it forms.[14] This is often indicated by the recovery of the starting halide.
-
Wurtz-Type Coupling: The Grignard reagent can react with the starting 3-bromofuran to produce 3,3'-bifuran.
-
Reaction with CO₂: Grignard reagents react with CO₂ to form carboxylates.[15][16][17] While this is a useful reaction, it does not directly yield the target acetic acid. This route would require further synthetic steps.
Mitigation Strategies:
-
Rigorous Anhydrous Technique:
-
Flame-dry all glassware under vacuum or in a hot oven and cool under an inert atmosphere (N₂ or Ar).
-
Use freshly distilled, anhydrous solvents (e.g., THF, diethyl ether).
-
Ensure the magnesium turnings are fresh and activated.
-
-
Control of Reaction Temperature:
-
Initiate Grignard formation at room temperature, but maintain a gentle reflux once the reaction starts.
-
For organolithium formation (e.g., with n-BuLi), use very low temperatures (e.g., -78 °C) to prevent side reactions.
-
-
Electrophile Choice: To directly form the acetic acid side chain, after forming the 3-furyl Grignard reagent, one could react it with an electrophile like N,N-dimethyl-2-chloroacetamide, although this can also be challenging. A more common route is reaction with an epoxide followed by oxidation, but this adds steps.
Caption: Troubleshooting workflow for Grignard reactions.
Frequently Asked Questions (FAQs)
Q1: I suspect my final product, this compound, is decarboxylating during storage or subsequent reactions. Is this likely?
A1: While thermal decarboxylation of some heteroaromatic carboxylic acids can occur, it typically requires high temperatures (often >150-200 °C).[18][19] For this compound, decarboxylation under standard storage conditions (room temperature, protected from light) is unlikely. However, if you are subjecting the acid to high-temperature reactions (e.g., melt polymerization, high-temperature distillation), decarboxylation to form 3-methylfuran is a potential side reaction. If this is a concern, use the lowest possible temperature for subsequent steps or protect the carboxylic acid as an ester.
Q2: Can I use Friedel-Crafts alkylation to directly introduce the acetic acid side chain onto the furan ring?
A2: Direct Friedel-Crafts alkylation on a bare furan ring is generally not feasible. The strong Lewis or Brønsted acids used as catalysts typically cause rapid polymerization of the furan.[1] Furthermore, controlling the reaction to achieve mono-alkylation and prevent poly-alkylation is extremely difficult. Acylation is generally more controllable than alkylation for furan rings.
Q3: My NMR spectrum shows signals that suggest the furan ring has opened. What does a ring-opened product look like?
A3: Acid-catalyzed ring-opening of a furan, in the presence of a nucleophile like water or an alcohol, typically leads to the formation of a 1,4-dicarbonyl compound.[2] For a 3-substituted furan, this can be complex. For example, acid-catalyzed reaction of a furan with methanol can lead to the formation of a keto diester.[20] In the case of this compound, acid-catalyzed ring opening could potentially lead to intermediates like 4-oxo-5-hydroxy-hexanoic acid derivatives. The key indicators in an NMR would be the disappearance of the characteristic furan aromatic signals and the appearance of new aldehydic or ketonic protons and sp³-hybridized carbons.
Caption: General mechanism of acid-catalyzed furan ring opening.
References
- 1. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. byjus.com [byjus.com]
- 11. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 12. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 13. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. leah4sci.com [leah4sci.com]
- 16. m.youtube.com [m.youtube.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
Identification of impurities in 2-(Furan-3-yl)acetic acid synthesis by LC-MS.
Answering the user's request.## Technical Support Center: LC-MS Impurity Identification in 2-(Furan-3-yl)acetic Acid Synthesis
Welcome to the technical support center for the analysis of this compound. This guide is designed for researchers, analytical chemists, and drug development professionals to navigate the complexities of identifying synthesis-related impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). As a Senior Application Scientist, my goal is to provide not just steps, but the scientific reasoning behind them, ensuring your methods are robust, reliable, and compliant with regulatory expectations.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the regulatory landscape and the foundational principles of impurity analysis for Active Pharmaceutical Ingredients (APIs) like this compound.
Q1: Why is impurity profiling for a seemingly simple molecule like this compound so critical?
A1: The presence of unwanted organic or inorganic chemicals, even in small amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1][2] Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH), have stringent requirements for the identification and control of impurities.[1][3] For a new drug substance, a comprehensive impurity profile is mandatory for regulatory submissions. It demonstrates a deep understanding of the manufacturing process and ensures patient safety.[4]
Q2: What are the key ICH guidelines I should be aware of for impurity analysis?
A2: The primary guidelines are ICH Q3A(R2) for impurities in new drug substances and ICH Q3B(R2) for impurities in new drug products.[4][5] These documents establish thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug.
| Threshold | Typical Value (for Max. Daily Dose ≤ 2g/day) | Action Required |
| Reporting | ≥ 0.05% | The impurity must be reported in the regulatory submission. |
| Identification | > 0.10% or 1.0 mg/day (whichever is lower) | The structure of the impurity must be determined. |
| Qualification | > 0.15% or 1.0 mg/day (whichever is lower) | Toxicological data is required to establish the biological safety of the impurity.[4] |
This table summarizes the general thresholds. Always refer to the latest ICH Q3A(R2) guideline for specific details.[3][4]
Q3: What types of impurities can I expect from the synthesis of this compound?
A3: Impurities can be broadly categorized as:
-
Organic Impurities: These are the most common and include starting materials, intermediates, by-products from side reactions, and degradation products.[1] For this compound, this could involve isomers (e.g., 2-(Furan-2-yl)acetic acid), products of furan ring opening, or dimers.
-
Inorganic Impurities: Reagents, ligands, catalysts, and heavy metals.
-
Residual Solvents: Solvents used during synthesis or purification.
A thorough scientific appraisal of the chemical reactions, potential side reactions, and purification steps is the foundation for predicting likely impurities.[4]
Troubleshooting Guide: Common LC-MS Issues & Solutions
This section provides a problem-solving framework for specific challenges encountered during the LC-MS analysis of this compound.
Q4: My chromatogram shows several unexpected small peaks. How do I determine if they are significant?
A4: First, assess the area percent of these peaks relative to the main this compound peak. Compare these percentages against the ICH reporting threshold (e.g., 0.05%).[3] Any peak exceeding this threshold requires further investigation.
Troubleshooting Steps:
-
Run a Blank Injection: Inject your mobile phase and sample solvent to ensure the peaks are not from system contamination, solvent impurities, or carryover.[6]
-
Check Mass Spectra: Extract the mass spectrum for each unknown peak. Is there a molecular ion? Does the mass correspond to any predicted intermediates or by-products of your synthesis?
-
Perform a Spike Study: If you have a reference standard for a suspected impurity, spike it into your sample. Co-elution of the peak provides strong evidence of its identity.
Q5: I see multiple peaks in my mass spectrum for a single chromatographic peak (e.g., M+23, M+39). What are these?
A5: You are observing adduct ions, which are common in electrospray ionization (ESI).[7][8] They are formed when the analyte molecule associates with ions present in the mobile phase or from the system. Because this compound is acidic, it is best analyzed in negative ion mode, where the primary ion should be the deprotonated molecule, [M-H]⁻. However, positive ion mode analysis can also be informative.
Common Adducts in ESI-MS
| Ion Mode | Adduct Ion | Mass Shift (from M) | Common Source |
| Positive | [M+H]⁺ | +1 | Protic solvents (Water, Methanol) |
| [M+Na]⁺ | +23 | Glassware, solvents, buffers | |
| [M+K]⁺ | +39 | Glassware, solvents, buffers | |
| [M+NH₄]⁺ | +18 | Ammonium-based buffers (Ammonium formate/acetate) | |
| Negative | [M-H]⁻ | -1 | Deprotonation of acidic analyte |
| [M+Cl]⁻ | +35 | Chlorinated solvents, contaminants | |
| [M+HCOO]⁻ | +45 | Formic acid in mobile phase | |
| [M+CH₃COO]⁻ | +59 | Acetic acid in mobile phase |
This is not an exhaustive list. The formation of specific adducts depends heavily on mobile phase composition and sample purity.[9][10]
Expert Tip: The presence of sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts can sometimes suppress the desired protonated molecule ([M+H]⁺), reducing sensitivity. Using high-purity LC-MS grade solvents and additives, and minimizing the use of glass, can help control their formation.[6][9][11]
Q6: I have an unknown impurity peak above the identification threshold. How do I begin to elucidate its structure?
A6: This requires a systematic approach using the full power of your LC-MS system. The goal is to gather enough evidence to propose a likely structure.
Caption: Workflow for Unknown Impurity Identification.
Detailed Steps:
-
Accurate Mass Measurement (HRMS): Use a high-resolution mass spectrometer (like an Orbitrap or TOF) to get the accurate mass of the molecular ion. This allows you to calculate a molecular formula (e.g., C₇H₆O₃ for the parent compound).
-
Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion of the impurity and fragment it. The resulting fragmentation pattern is a structural fingerprint. For this compound, expect characteristic losses like H₂O (-18 Da) and CO₂ (-44 Da) from the carboxylic acid group.[12] The furan ring itself can also undergo specific cleavages.
-
Relate to Synthesis: Compare the proposed molecular formula and fragments to your starting materials, known intermediates, and plausible side-reactions. Is it an isomer? A dimer? An oxidation product?
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
Objective: To intentionally degrade the drug substance under various stress conditions to generate potential degradation products. This helps develop and validate a stability-indicating analytical method.[13][14] The goal is to achieve 5-20% degradation of the main peak.[15]
Materials:
-
This compound
-
LC-MS Grade Water, Acetonitrile, and Methanol
-
Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH)
-
Hydrogen Peroxide (H₂O₂) (30%)
-
Photostability chamber, oven
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound at 1 mg/mL in a 50:50 Methanol:Water mixture.
-
Acid Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M HCl.
-
Keep at 60°C for 24 hours.
-
Cool, neutralize with 1 mL of 0.1 M NaOH, and dilute for analysis.
-
-
Base Hydrolysis:
-
To 1 mL of stock solution, add 1 mL of 0.1 M NaOH.
-
Keep at 60°C for 4 hours (base-catalyzed degradation is often faster).
-
Cool, neutralize with 1 mL of 0.1 M HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
To 1 mL of stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature, protected from light, for 24 hours.
-
Dilute for analysis.
-
-
Thermal Degradation:
-
Place the solid powder in an oven at 80°C for 48 hours.
-
Also, place a solution sample (from step 1) in the oven.
-
Prepare samples for analysis.
-
-
Photolytic Degradation:
-
Expose solid powder and a solution sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
Prepare samples for analysis, including a "dark" control sample wrapped in foil.
-
-
Analysis: Analyze all stressed samples, along with an unstressed control, by LC-MS. Look for new peaks and a decrease in the main API peak. This analysis will validate that your method can separate the API from its potential degradants.[16]
Caption: Forced Degradation Study Workflow.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijdra.com [ijdra.com]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. researchgate.net [researchgate.net]
- 7. providiongroup.com [providiongroup.com]
- 8. madbarn.com [madbarn.com]
- 9. learning.sepscience.com [learning.sepscience.com]
- 10. Adduct formation in electrospray ionization. Part 1: Common acidic pharmaceuticals | Semantic Scholar [semanticscholar.org]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pharmtech.com [pharmtech.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biomedres.us [biomedres.us]
Optimizing reaction conditions for the esterification of 2-(Furan-3-yl)acetic acid.
Welcome to the technical support center for the esterification of 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.
Introduction
The esterification of this compound is a critical transformation in the synthesis of various pharmaceutical intermediates and fine chemicals. The furan moiety, while a valuable pharmacophore, introduces specific challenges due to its sensitivity to acidic conditions.[1] This guide will address common issues encountered during this reaction and provide robust solutions grounded in established chemical principles.
Troubleshooting Guide
This section addresses specific problems you may encounter during the esterification of this compound, offering explanations and actionable solutions.
Problem 1: Low or No Product Yield
-
Possible Cause 1: Furan Ring Degradation. The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, especially under strong acidic conditions and elevated temperatures.[1][2][3] This can lead to the formation of polymeric byproducts or other degradation products.[1]
-
Solution:
-
Milder Acid Catalysts: Instead of strong mineral acids like sulfuric acid, consider using milder catalysts such as p-toluenesulfonic acid (TsOH) or Lewis acids like scandium(III) triflate.[4] Polyaniline salts and other solid acid catalysts can also be effective and offer easier removal.[5][6]
-
Lower Reaction Temperature: High temperatures can accelerate the degradation of the furan ring.[7] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: The use of polar aprotic solvents like dimethylformamide (DMF) can have a stabilizing effect on the furan ring.[1]
-
-
-
Possible Cause 2: Incomplete Reaction. The esterification reaction is an equilibrium process.[4][8] Without taking steps to shift the equilibrium towards the product side, the reaction may not proceed to completion.
-
Solution:
-
Excess Alcohol: Using a large excess of the alcohol reactant can drive the equilibrium towards the formation of the ester.[9]
-
Water Removal: The water produced during the reaction can hydrolyze the ester product, shifting the equilibrium back to the starting materials. Removing water as it forms is a highly effective strategy. This can be achieved by:
-
-
-
Possible Cause 3: Steric Hindrance. If using a bulky alcohol, the rate of reaction may be significantly slower.
-
Solution:
-
Alternative Esterification Methods: For sterically hindered alcohols, consider methods that do not rely on direct acid catalysis, such as the Steglich esterification or the Mitsunobu reaction.[10]
-
-
Problem 2: Formation of Dark, Tarry Byproducts
-
Possible Cause: Polymerization of Furan. Acid-catalyzed polymerization is a known side reaction for furans.[1] This is often exacerbated by high temperatures and strong acids.
-
Solution:
-
Optimize Catalyst and Temperature: As with low yield, using a milder acid catalyst and the lowest effective temperature is crucial.
-
Reaction Time: Monitor the reaction progress closely (e.g., by TLC or GC) and stop the reaction as soon as the starting material is consumed to minimize byproduct formation.
-
Inhibitors: In some cases, the addition of a radical inhibitor might be beneficial, although this is more relevant for side reactions involving other functional groups like maleimides.[11][12]
-
-
Problem 3: Difficulty in Product Purification
-
Possible Cause 1: Co-elution of Product and Byproducts. The polarity of the desired ester may be similar to that of unreacted starting materials or certain byproducts, making chromatographic separation challenging.
-
Solution:
-
Work-up Procedure: A proper aqueous work-up is essential. Washing the organic layer with a mild base (e.g., saturated sodium bicarbonate solution) will remove unreacted carboxylic acid.[13]
-
Chromatography Optimization: Experiment with different solvent systems for column chromatography. A common eluent system for furan esters is a mixture of hexane and ethyl acetate.[6]
-
Distillation: For volatile esters, distillation can be an effective purification method.[13]
-
-
-
Possible Cause 2: Contamination with DCC/DCU in Steglich Esterification. If using the Steglich method, removal of dicyclohexylcarbodiimide (DCC) and the dicyclohexylurea (DCU) byproduct can be problematic.
-
Solution:
-
Filtration: Most of the DCU will precipitate out of the reaction mixture and can be removed by filtration.
-
Solvent Choice: DCU is less soluble in certain solvents. Cooling the reaction mixture can further promote its precipitation.
-
Alternative Carbodiimides: Consider using a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride), which allows for removal of the urea byproduct by aqueous extraction.[14]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best method for the esterification of this compound?
A1: The "best" method depends on the scale of the reaction, the specific alcohol being used, and the sensitivity of other functional groups in the molecule.
-
Fischer-Speier Esterification: This is a classic and often cost-effective method, particularly for simple primary and secondary alcohols.[4] However, careful optimization of the acid catalyst and temperature is necessary to avoid furan degradation.
-
Steglich Esterification: This is an excellent choice for acid-sensitive substrates and sterically hindered alcohols as it proceeds under mild, neutral conditions.[15]
-
Mitsunobu Reaction: This method is also performed under mild conditions and is known for its stereospecificity (inversion of configuration at the alcohol's stereocenter).[10][16] However, it requires stoichiometric amounts of reagents (triphenylphosphine and an azodicarboxylate) and the removal of byproducts can be challenging.[17]
Q2: Which acid catalyst should I use for the Fischer esterification of this compound?
A2: It is generally recommended to start with a milder acid catalyst to minimize the risk of furan decomposition.
-
p-Toluenesulfonic acid (TsOH): A good starting point as it is a solid, making it easier to handle than sulfuric acid, and is less prone to causing charring.
-
Lewis Acids (e.g., Sc(OTf)₃, ZrOCl₂·8H₂O): These can be very effective and often allow for milder reaction conditions.[4][18]
-
Solid Acid Catalysts: Supported catalysts like tungstophosphoric acid on zirconia have shown high activity and selectivity for the esterification of related furan carboxylic acids and can be easily recovered and reused.[6]
Q3: How can I monitor the progress of the reaction?
A3: The reaction can be conveniently monitored by:
-
Thin-Layer Chromatography (TLC): This allows for a quick and qualitative assessment of the consumption of the starting materials and the formation of the product.
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These techniques provide a more quantitative analysis of the reaction mixture.
Q4: What are the typical reaction conditions for a Fischer esterification of a furan-containing carboxylic acid?
A4: Typical conditions involve refluxing the carboxylic acid with an excess of the alcohol in a solvent such as toluene, with a catalytic amount of acid. The use of a Dean-Stark apparatus to remove water is highly recommended.[4] Reaction times can vary from a few hours to overnight, depending on the reactivity of the alcohol.
Data and Protocols
Table 1: Comparison of Esterification Methods
| Method | Typical Conditions | Advantages | Disadvantages |
| Fischer-Speier | Alcohol (excess), cat. H₂SO₄ or TsOH, reflux (e.g., in toluene with Dean-Stark)[4] | Cost-effective, simple procedure. | Harsh conditions can degrade furan ring, equilibrium reaction.[1] |
| Steglich | Alcohol, DCC, cat. DMAP, CH₂Cl₂ or THF, room temp.[19] | Mild conditions, good for sensitive substrates.[15] | Stoichiometric byproduct (DCU) can be difficult to remove. |
| Mitsunobu | Alcohol, PPh₃, DEAD or DIAD, THF, 0°C to room temp.[10][20] | Mild conditions, stereospecific (inversion).[16][21] | Stoichiometric byproducts, expensive reagents.[17] |
Experimental Protocol: General Procedure for Fischer-Speier Esterification
-
To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus connected to a condenser, add this compound (1.0 eq), the desired alcohol (3-5 eq), and a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (0.05-0.1 eq).
-
Heat the reaction mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue heating until no more water is collected or TLC/GC analysis indicates completion of the reaction.
-
Cool the reaction mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation.
Visualization of Optimization Workflow
The following diagram illustrates a logical workflow for optimizing the esterification of this compound.
Caption: Workflow for optimizing the esterification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. US9765045B2 - Esterification of 2,5-furan-dicarboxylic acid - Google Patents [patents.google.com]
- 8. Fischer Esterification [organic-chemistry.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. community.wvu.edu [community.wvu.edu]
- 14. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Steglich Esterification [organic-chemistry.org]
- 16. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tcichemicals.com [tcichemicals.com]
- 18. ZrOCl2·8H2O: An Efficient, Cheap and Reusable Catalyst for the Esterification of Acrylic Acid and Other Carboxylic Acids with Equimolar Amounts of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 19. synarchive.com [synarchive.com]
- 20. organic-synthesis.com [organic-synthesis.com]
- 21. atlanchimpharma.com [atlanchimpharma.com]
Furan Polymerization Control Center: A Technical Guide for Synthetic Chemists
Welcome to the Technical Support Center for the synthesis of furan derivatives. As researchers and professionals in drug development know, the furan scaffold is a valuable building block, but its inherent reactivity often leads to challenging polymerization issues.[1][2][3] This guide is designed to provide you with in-depth, actionable insights to troubleshoot and prevent these unwanted side reactions, ensuring the integrity and yield of your synthetic routes.
Our approach is rooted in a deep understanding of the mechanistic principles governing furan chemistry. We will move beyond simple procedural lists to explain the causality behind each recommendation, empowering you to make informed decisions in your laboratory.
Troubleshooting Guide: Real-Time Problem Solving
This section addresses specific experimental issues in a direct question-and-answer format.
Q1: My reaction mixture is turning dark brown or black, and I'm observing significant precipitate formation. What's happening and how can I fix it?
A1: The formation of dark, insoluble materials is a classic sign of furan resinification or polymerization.[4] This is most commonly triggered by acidic conditions, which are often required for reactions like Friedel-Crafts acylations.[5][6]
Causality: The furan ring is highly sensitive to strong acids.[4][6] Protonation of the ring, particularly at the Cα position, generates reactive electrophiles that can lead to ring-opening or initiate cationic polymerization.[6][7] This process creates conjugated structures, which are responsible for the dark coloration.[8]
Troubleshooting Steps:
-
Re-evaluate Your Catalyst: If using a strong Lewis acid like aluminum chloride (AlCl₃), consider switching to a milder alternative.[5]
-
Strict Temperature Control: Many reactions involving furans are exothermic. The heat generated can accelerate the rate of polymerization.[5]
-
Prompt Neutralization: Do not allow the reaction mixture to sit in acidic conditions after completion.
-
Workup Procedure: Quench the reaction by adding it to a biphasic mixture of an organic solvent and a neutralizing base (e.g., sodium bicarbonate solution or a dilute sodium hydroxide solution). This will neutralize the acid catalyst and prevent further degradation during workup and purification.[5]
-
-
Solvent Choice: The solvent can play a role in stabilizing reactive intermediates.
Q2: I'm performing a reaction that is not acid-catalyzed, but I am still seeing polymerization. What other mechanisms could be at play?
A2: While acid-catalyzed polymerization is the most common issue, radical polymerization can also occur, especially with furan derivatives that have vinyl groups or in the presence of radical initiators.[1][11]
Causality: The furan ring, particularly at the C-5 position, can be attacked by radicals.[11] This initiates a chain reaction leading to polymer formation. Some furan derivatives can even act as inhibitors or retarders in other radical polymerizations.[11][12]
Troubleshooting Steps:
-
Exclude Oxygen: If you suspect a radical-mediated process, ensure your reaction is thoroughly deoxygenated. Oxygen can promote the formation of radical species.
-
Protocol: Use standard Schlenk line techniques or a glovebox to work under an inert atmosphere (e.g., nitrogen or argon). Degas your solvents prior to use.
-
-
Add a Radical Inhibitor: The addition of a small amount of a radical scavenger can effectively quench polymerization.
-
Recommended Inhibitors: Butylated hydroxytoluene (BHT) or phenothiazine are commonly used. A concentration of 100-200 ppm is often sufficient.
-
-
Purify Your Starting Materials: Peroxides in solvents (like THF or diethyl ether) can act as radical initiators. Ensure your solvents are freshly distilled or purchased from a reputable supplier in sealed containers. Furan itself can form peroxides upon storage.[13]
Frequently Asked Questions (FAQs)
This section covers broader concepts essential for successfully working with furan derivatives.
Q1: Why are furan and its derivatives so prone to polymerization?
A1: The susceptibility of furans to polymerization stems from their electronic structure. The oxygen atom donates electron density into the ring, making it electron-rich and highly reactive towards electrophiles, particularly strong acids.[6] This can lead to protonation and subsequent ring-opening or cationic polymerization.[6][7] Furthermore, the furan ring can participate in radical reactions.[11]
Q2: What are the best general practices for handling and storing furan derivatives to prevent degradation?
A2: Proper handling and storage are critical for maintaining the purity of furan derivatives.
-
Storage: Store furan and its derivatives in a cool, dry, and dark place under an inert atmosphere.[13] Refrigeration is recommended.[13] Containers should be tightly sealed.[13]
-
Inhibitors: For long-term storage, consider adding a polymerization inhibitor like BHT.
-
Purity Check: Before use, it's good practice to check for peroxides, especially if the container has been opened previously. Distill furan derivatives under reduced pressure, often in the presence of an inhibitor, to remove any polymeric impurities before use.
Q3: Can substituents on the furan ring influence its stability?
A3: Yes, the nature of the substituents has a significant impact.
-
Electron-withdrawing groups (e.g., acyl, carboxyl) decrease the electron density of the ring, making it more stable and less susceptible to acid-catalyzed polymerization.[6]
-
Electron-donating groups (e.g., alkyl, alkoxy) increase the electron density, enhancing the ring's reactivity and making it more prone to polymerization.[6] The position of the substituent also matters; for example, a methyl group at the C-5 position can create steric hindrance, which may influence the site of radical attack.[11][12]
Data & Protocols
Table 1: Comparison of Polymerization Inhibitors
| Inhibitor | Type | Typical Concentration | Use Case |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 100-500 ppm | General purpose for storage and reactions prone to radical formation. |
| Phenothiazine | Radical Scavenger | 50-200 ppm | Effective at higher temperatures. |
| Hydroquinone | Radical Scavenger | 100-1000 ppm | Commonly used for monomer stabilization. |
| Dialkylphenylenediamines | Antioxidant/Inhibitor | Varies | Effective in inhibiting oxidation and polymerization of furfural.[14] |
Protocol: Purification of Furan by Distillation
Objective: To remove polymeric impurities and inhibitors from commercially available furan before use in a sensitive reaction.
Materials:
-
Commercial furan
-
Anhydrous potassium carbonate (K₂CO₃) for drying
-
Polymerization inhibitor (e.g., BHT)
-
Distillation apparatus
-
Inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Drying: Add a small amount of anhydrous K₂CO₃ to the commercial furan and stir for 1-2 hours to remove any residual water.
-
Setup: Assemble the distillation apparatus. Ensure all glassware is dry and the system can be maintained under an inert atmosphere.
-
Inhibitor: Add a small amount of BHT (a few crystals) to the receiving flask to prevent polymerization of the distilled product.
-
Distillation: Heat the furan gently. Collect the fraction that boils at the correct temperature (boiling point of furan is approximately 31°C).
-
Storage: Store the freshly distilled furan over a molecular sieve (if desired for anhydrous reactions) in a sealed flask under an inert atmosphere in a refrigerator. Use within a short period for best results.
Visualizing the Mechanisms
To better understand the processes we are trying to prevent, the following diagrams illustrate the key polymerization pathways.
Acid-Catalyzed Polymerization of Furan
Caption: Acid-catalyzed polymerization of furan.
Troubleshooting Workflow for Furan Polymerization
Caption: Decision workflow for troubleshooting furan polymerization.
References
- 1. researchgate.net [researchgate.net]
- 2. Applications of furan and its derivative | PPTX [slideshare.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Effects of water and alcohols on the polymerization of furan during its acid-catalyzed conversion into benzofuran - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. research.monash.edu [research.monash.edu]
- 11. scielo.br [scielo.br]
- 12. scispace.com [scispace.com]
- 13. wcu.edu [wcu.edu]
- 14. patents.justia.com [patents.justia.com]
Technical Support Center: Enhancing the Stability of 2-(Furan-3-yl)acetic Acid in Solution
Welcome to the technical support center for 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical troubleshooting advice to address the stability challenges associated with this compound in solution. Our goal is to equip you with the knowledge to proactively manage and mitigate degradation, ensuring the integrity and reliability of your experimental outcomes.
Introduction: The Dual Nature of this compound's Reactivity
This compound is a molecule of significant interest, incorporating both a furan ring and a carboxylic acid functional group. This unique structure, however, presents inherent stability challenges. The furan moiety is an electron-rich aromatic heterocycle, making it susceptible to oxidative and acid-catalyzed degradation. The acetic acid side chain, while seemingly simple, can influence the electronic properties of the furan ring and participate in its own set of reactions. Understanding these potential degradation pathways is the first step toward developing robust formulation and handling strategies.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is turning yellow/brown. What is happening?
A1: Discoloration is a common indicator of degradation. The likely culprit is the furan ring. Furan rings are prone to oxidation and polymerization, especially when exposed to air (oxygen), light, and acidic conditions. These reactions can lead to the formation of colored, often polymeric, byproducts.
Q2: I'm seeing a loss of my parent compound peak and the appearance of new peaks in my HPLC analysis over time. What are the likely degradation products?
A2: The degradation of this compound can proceed through several pathways, leading to a variety of products. The primary mechanisms to consider are:
-
Acid-Catalyzed Ring Opening: In acidic environments, the furan ring can be protonated, leading to a cascade of reactions that ultimately open the ring to form dicarbonyl compounds.[1]
-
Oxidation: The electron-rich furan ring is susceptible to oxidation, which can be initiated by atmospheric oxygen (autoxidation) or other oxidizing agents.[2] This can lead to the formation of hydroxylated species, epoxides, and eventually ring-opened products.
-
Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions, including dimerization or oxidation.
Q3: What are the ideal storage conditions for a stock solution of this compound?
A3: To maximize the shelf-life of your solution, we recommend the following storage conditions:
-
Temperature: Store at 2-8°C.[3] Lower temperatures slow down the rate of most chemical degradation reactions.
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.
-
Atmosphere: For long-term storage, it is advisable to purge the solution with an inert gas like nitrogen or argon to minimize contact with oxygen.[2]
-
pH: Maintain a pH in the neutral to slightly acidic range (pH 5-7). Avoid strongly acidic or basic conditions.
Troubleshooting Guide: Addressing Instability in Your Experiments
This section provides a structured approach to identifying and resolving stability issues with this compound in your specific application.
Issue 1: Rapid Degradation in Acidic Media
Symptoms:
-
Significant loss of parent compound in HPLC analysis when using acidic mobile phases or conducting reactions in acidic buffers.
-
Appearance of multiple, often broad, impurity peaks.
-
Solution discoloration.
Root Cause Analysis: The furan ring is highly susceptible to acid-catalyzed hydrolysis, leading to ring-opening.[1] The process is initiated by the protonation of the furan ring, which is the rate-limiting step. This instability can lead to polymerization or the formation of various degradation products.
Mitigation Strategies:
-
pH Adjustment: If your experimental conditions allow, increase the pH of your solution to between 5 and 7.
-
Buffer Selection: Choose a buffer system that can maintain the pH in the desired range. Be mindful that some buffer components can catalyze degradation. A phosphate or citrate buffer in the pH 5-7 range is often a good starting point.
-
Temperature Control: Perform your experiments at the lowest practical temperature to reduce the rate of acid-catalyzed degradation.
-
Solvent Choice: The use of polar aprotic solvents, such as dimethylformamide (DMF), has been shown to have a stabilizing effect on furan derivatives.[1]
Issue 2: Instability in Aqueous Buffers Over Time (Suspected Oxidation)
Symptoms:
-
Gradual loss of the parent compound even when stored at neutral pH and protected from light.
-
Formation of new peaks in the chromatogram that may be more polar than the parent compound.
Root Cause Analysis: Furan rings can undergo autoxidation in the presence of dissolved oxygen. This process can be accelerated by the presence of trace metal ions, which can catalyze the formation of reactive oxygen species.
Mitigation Strategies:
-
Deoxygenate Your Solvents: Before preparing your solution, sparge your solvent with an inert gas (nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.
-
Use of Antioxidants: The addition of a small amount of an antioxidant can effectively quench radical-mediated oxidation. Common choices include:
-
Butylated hydroxytoluene (BHT)
-
Ascorbic acid (Vitamin C) .
-
-
Incorporate a Chelating Agent: If metal-catalyzed oxidation is suspected, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions and prevent them from participating in redox reactions.
Experimental Protocols
Protocol 1: Forced Degradation Study to Identify Potential Degradants
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC system with UV detector
-
Amber HPLC vials
Procedure:
-
Prepare a Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
At time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot, neutralize with 0.1 M NaOH, and dilute for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
At specified time points, take an aliquot, neutralize with 0.1 M HCl, and dilute for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.
-
Keep at room temperature for 24 hours.
-
Analyze at specified time points.
-
-
Thermal Degradation:
-
Place a solid sample of the compound in an oven at 80°C for 24 hours.
-
Also, heat a solution of the compound at 60°C for 24 hours.
-
Analyze the samples.
-
-
Photodegradation:
-
Expose a solution of the compound to a photostability chamber with a light source (e.g., option 1 or 2 from ICH Q1B guidelines) for a defined period.[4]
-
Keep a control sample wrapped in foil to protect it from light.
-
Analyze both the exposed and control samples.
-
-
HPLC Analysis: Analyze all samples using a suitable HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples to the unstressed control to identify degradation products.
Protocol 2: Stability-Indicating HPLC Method
This method is a starting point for developing a robust analytical procedure to separate this compound from its potential degradation products.
Chromatographic Conditions:
| Parameter | Recommended Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: For Mass Spectrometry (MS) compatibility, replace phosphoric acid with formic acid.[5]
Method Validation: The specificity of this method should be confirmed by analyzing the samples from the forced degradation study. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent compound peak.
Visualizing Degradation Pathways
The following diagrams illustrate the primary degradation mechanisms for the furan ring, which are applicable to this compound.
Caption: Acid-catalyzed degradation of the furan ring.
Caption: Oxidative degradation pathway of the furan ring.
Summary of Stability Recommendations
| Parameter | Recommendation | Rationale |
| pH | 5 - 7 | Minimizes acid-catalyzed ring opening. |
| Temperature | 2 - 8°C | Reduces the rate of all degradation reactions. |
| Light Exposure | Protect from light | Prevents photodegradation. |
| Oxygen | Store under inert gas | Prevents oxidation. |
| Additives | Consider antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) | Inhibits oxidative degradation pathways. |
By understanding the inherent instabilities of this compound and implementing these proactive strategies, you can significantly improve the reliability and accuracy of your research. For further assistance, please do not hesitate to contact our technical support team.
References
Technical Support Center: Purification of 2-(Furan-3-yl)acetic Acid
Welcome to the technical support resource for the purification of 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the specific challenges associated with the purification of this furan-containing carboxylic acid.
The purification of this compound presents a unique set of challenges primarily stemming from the inherent instability of the furan ring, particularly under acidic or basic conditions, and its susceptibility to thermal degradation.[1][2][3] This guide offers a structured approach to overcoming these obstacles, ensuring the isolation of a high-purity product.
Troubleshooting Guide
This section addresses common problems encountered during the purification of this compound in a question-and-answer format, providing potential causes and actionable solutions.
Low Yield After Purification
Question: Why is my yield of this compound consistently low after purification?
Potential Causes & Solutions:
-
Degradation during Acid-Base Extraction: The furan ring is susceptible to acid-catalyzed hydrolysis and ring-opening, especially in aqueous solutions.[2][4] Prolonged exposure to strong acids during the acidification step of an acid-base extraction can lead to significant product loss.
-
Solution:
-
Use a Weaker Acid: Instead of strong mineral acids like HCl or H₂SO₄, consider using a weaker organic acid, such as citric acid or acetic acid, for acidification.
-
Control Temperature: Perform the acidification and subsequent extraction at low temperatures (0-5 °C) to minimize the rate of degradation.
-
Minimize Contact Time: Do not let the acidified aqueous solution sit for extended periods. Proceed with the extraction into an organic solvent immediately after acidification.
-
-
-
Product Loss During Recrystallization: The choice of solvent is critical for successful recrystallization. If the product is too soluble in the cold solvent, a significant amount will remain in the mother liquor.
-
Solution:
-
Solvent System Optimization: Experiment with mixed solvent systems. Good candidates for aromatic carboxylic acids often include toluene/heptane, ethanol/water, or acetone/water.[5][6] The goal is to find a system where the compound is highly soluble when hot and sparingly soluble when cold.
-
Controlled Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals and can improve yield.
-
Concentrate the Mother Liquor: After the first crop of crystals is collected, concentrating the mother liquor and cooling again may yield a second crop. Be aware that this second crop may have lower purity.
-
-
-
Thermal Degradation: Furan-containing carboxylic acids can be thermally sensitive and may decarboxylate or polymerize at elevated temperatures.[7][8]
-
Solution:
-
Low-Temperature Solvent Removal: When removing solvents using a rotary evaporator, use a water bath temperature below 40-50°C.
-
Avoid High-Temperature Distillation: If distillation is considered for purification, it must be performed under high vacuum to keep the boiling point as low as possible. However, given the risk of degradation, chromatographic methods or recrystallization are generally preferred.
-
-
Product Discoloration (Yellow or Brown Tint)
Question: My final product has a persistent yellow or brown color. What is the cause and how can I remove it?
Potential Causes & Solutions:
-
Formation of Polymeric Impurities: The furan ring is prone to polymerization under acidic conditions, leading to colored, often tar-like, byproducts.[9]
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone) and add a small amount of activated carbon. Heat the mixture gently for a short period, then filter through a pad of celite to remove the carbon and adsorbed impurities.[10]
-
Re-evaluate Reaction and Work-up Conditions: The best solution is to prevent the formation of these impurities in the first place. Ensure strict temperature control during synthesis and minimize the time the reaction mixture is exposed to acidic conditions.[2]
-
-
-
Residual Catalysts or Reagents: If the synthesis involved colored catalysts (e.g., certain metal salts) or reagents, their incomplete removal can discolor the final product.
-
Solution:
-
Thorough Washing: During the work-up, ensure the organic layer is washed sufficiently with appropriate aqueous solutions (e.g., water, brine) to remove residual catalysts and salts.
-
Chelating Agents: In some cases, washing with a dilute solution of a chelating agent like EDTA can help remove trace metal impurities.
-
-
Difficulty with Crystallization
Question: I am struggling to crystallize my this compound. It either oils out or remains in solution.
Potential Causes & Solutions:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization or cause the product to separate as an oil.
-
Solution:
-
Pre-purification: Before attempting recrystallization, consider a preliminary purification step like a quick filtration through a plug of silica gel to remove baseline impurities.
-
Acid-Base Extraction: This is a highly effective method for purifying carboxylic acids by separating them from neutral and basic impurities.[11][12][13]
-
-
-
Inappropriate Solvent System: The chosen solvent may not be suitable for inducing crystallization.
-
Solution:
-
Systematic Solvent Screening: On a small scale, test the solubility of your compound in a range of solvents of varying polarity (e.g., water, ethanol, ethyl acetate, toluene, heptane).[14]
-
Use of an Anti-solvent: Dissolve the compound in a small amount of a good solvent at room temperature, and then slowly add an anti-solvent (a solvent in which the compound is insoluble) until the solution becomes turbid. Gentle warming to redissolve, followed by slow cooling, can induce crystallization.
-
Scratching and Seeding: If the solution is supersaturated but no crystals have formed, scratching the inside of the flask with a glass rod can create nucleation sites. Adding a tiny seed crystal of pure product, if available, is also highly effective.[15]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my this compound sample?
The impurities will largely depend on the synthetic route used. Here are two common routes and their potential byproducts:
-
From Hydrolysis of Furan-3-acetonitrile:
-
Unreacted Starting Material: Furan-3-acetonitrile.
-
Incomplete Hydrolysis Product: Furan-3-acetamide.
-
Degradation Products: Ring-opened products if harsh acidic or basic hydrolysis conditions were used.[2]
-
-
From 3-Acetylfuran via the Willgerodt-Kindler Reaction:
Q2: What are the recommended storage conditions for purified this compound?
To ensure the long-term stability of your purified product:
-
Store in a cool, dark place: Protect from light and heat to prevent degradation.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Anhydrous Conditions: Keep the compound dry, as moisture can potentially facilitate degradation over time.
Q3: Which analytical techniques are best for assessing the purity of this compound?
A combination of techniques is recommended for a comprehensive purity assessment:
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for purity determination and quantification of impurities. A reverse-phase C18 column with a buffered mobile phase (e.g., acetonitrile/water with a small amount of formic or acetic acid) and UV detection is a common setup.[20]
-
Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities or after derivatization (e.g., methylation of the carboxylic acid), GC-MS can provide excellent separation and identification of byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for confirming the structure of the final product and for identifying and quantifying impurities if their signals do not overlap with the product's signals.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of high purity.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate.
-
Basification: Transfer the solution to a separatory funnel and extract with a 1M aqueous solution of a mild base like sodium bicarbonate (NaHCO₃). The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt. Repeat the extraction 2-3 times.
-
Separation of Layers: Combine the aqueous layers. The organic layer, containing neutral impurities, can be discarded.
-
Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a 1M solution of a weak acid (e.g., citric acid) with stirring until the pH is acidic (pH ~2-3), causing the this compound to precipitate.
-
Extraction of Pure Product: Extract the precipitated acid back into an organic solvent like ethyl acetate. Repeat the extraction 2-3 times.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure at a low temperature (<40°C).
Protocol 2: Purification by Recrystallization
This protocol provides a general guideline for recrystallization. The optimal solvent system should be determined experimentally.
-
Solvent Selection: Identify a suitable solvent or solvent pair. A good starting point is a mixture of a more polar solvent in which the acid is soluble (e.g., ethanol, acetone) and a non-polar solvent in which it is less soluble (e.g., heptane, water).
-
Dissolution: In a flask, add the minimum amount of the hot solvent (or the more polar solvent of a pair) to the crude acid to just dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath.
-
Mixed Solvent: If using a solvent pair, add the anti-solvent dropwise to the hot solution until it becomes slightly cloudy. Add a few drops of the good solvent to redissolve the precipitate, then allow it to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Visualizations
Logical Workflow for Purification
Caption: General purification workflow for this compound.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting flowchart for low purification yield.
References
- 1. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 13. reddit.com [reddit.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 17. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]
- 18. Willgerodt-Kindler Reaction [organic-chemistry.org]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. rsc.org [rsc.org]
Removal of starting materials from 2-(Furan-3-yl)acetic acid product
Introduction
Welcome to the technical support center for the synthesis and purification of 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with removing starting materials and byproducts from the final product. By understanding the underlying chemical principles of various purification strategies, you can optimize your workflow for higher purity and yield.
Troubleshooting Common Impurities
The first step in effective purification is identifying the likely impurities based on your synthetic route. Below are common starting materials and the issues they present.
Scenario 1: Synthesis via Grignard Reagent
A prevalent method for synthesizing this compound involves the carboxylation of a furan-3-yl Grignard reagent (e.g., furan-3-ylmagnesium bromide) with carbon dioxide.[1][2]
Question: My final product is contaminated with a non-polar byproduct. How can I remove it?
Answer: This is likely a biphenyl-type byproduct, formed from the coupling of the Grignard reagent.[3] Due to the significant polarity difference between the desired carboxylic acid and this hydrocarbon impurity, a liquid-liquid extraction is highly effective.
Expert Insight: The key is to exploit the acidic nature of your product. By washing the crude reaction mixture with a basic aqueous solution (e.g., sodium bicarbonate), the this compound will be deprotonated to its carboxylate salt and move into the aqueous layer. The non-polar byproduct will remain in the organic solvent.[3] Subsequently, acidifying the aqueous layer will precipitate your purified product.
Workflow for Removal of Non-Polar Byproducts
Caption: Liquid-liquid extraction workflow for separating carboxylic acid from non-polar impurities.
Question: I'm observing unreacted magnesium in my final product. What's the best way to remove it?
Answer: After the reaction, any remaining magnesium can be quenched and dissolved by the addition of a dilute aqueous acid during the work-up.[4] Following this, the standard extraction procedure outlined above will effectively separate the desired product.
Scenario 2: Synthesis from 3-(Chloromethyl)furan
Another synthetic approach involves the conversion of 3-(chloromethyl)furan to the corresponding nitrile, followed by hydrolysis to this compound.[5]
Question: How can I remove unreacted 3-(chloromethyl)furan from my product?
Answer: Unreacted 3-(chloromethyl)furan is less polar than the carboxylic acid product. Column chromatography is a highly effective method for this separation.
Expert Insight: Silica gel, a polar stationary phase, will retain the polar carboxylic acid more strongly than the less polar chloromethylfuran.[6] By using a gradient elution, you can first elute the unreacted starting material with a less polar solvent system (e.g., a higher ratio of hexanes to ethyl acetate) and then increase the polarity to elute your product.[7]
Typical Column Chromatography Parameters
| Parameter | Recommended Setting | Rationale |
| Stationary Phase | Silica Gel (60 Å, 40-63 µm) | Standard polarity for effective separation of compounds with differing polarities. |
| Mobile Phase | Hexanes:Ethyl Acetate Gradient | Start with a low polarity (e.g., 9:1 Hexanes:EtOAc) to elute non-polar impurities, then increase polarity (e.g., to 1:1) to elute the carboxylic acid. |
| Detection | TLC with UV visualization and/or staining (e.g., p-anisaldehyde) | Allows for monitoring of the separation and identification of fractions containing the product.[7] |
Frequently Asked Questions (FAQs)
Q1: My NMR spectrum shows broad peaks, suggesting my product is not completely pure. What purification method should I try?
A1: Recrystallization is an excellent technique for purifying solid organic compounds.[8][9] The principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures, while the impurities are either highly soluble or insoluble at all temperatures.
Step-by-Step Recrystallization Protocol:
-
Solvent Selection: Test small batches of your product with various solvents to find one that dissolves it when hot but not when cold. Common choices include water, ethanol, or mixtures like hexane/ethyl acetate.[10]
-
Dissolution: In a flask, add the minimum amount of boiling solvent to your crude product until it just dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, quickly filter the hot solution by gravity.
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Drying: Dry the purified crystals under vacuum.
Q2: I have a mixture of this compound and another carboxylic acid. How can I separate them?
A2: Separating a mixture of carboxylic acids can be challenging. Reversed-phase flash chromatography is a powerful technique for this purpose.[11] In reversed-phase chromatography, the stationary phase (e.g., C18-silica) is non-polar, and a polar mobile phase is used.
Expert Insight: A common mobile phase for separating carboxylic acids is a gradient of water and acetonitrile, often with a small amount of an acid modifier like trifluoroacetic acid (TFA) or formic acid to suppress the ionization of the carboxylic acids and improve peak shape.[11][12]
Workflow for Reversed-Phase Chromatographic Separation
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chegg.com [chegg.com]
- 4. Making sure you're not a bot! [oc-praktikum.de]
- 5. escholarship.org [escholarship.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. teledyneisco.com [teledyneisco.com]
- 12. HPLC Separation of Carboxylic Acids | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Catalyst Selection for 2-(Furan-3-yl)acetic Acid Synthesis
Introduction
Welcome to the technical support center for the synthesis of 2-(Furan-3-yl)acetic acid. This molecule is a valuable building block in medicinal chemistry and materials science. However, its efficient synthesis hinges on the judicious selection of a catalytic system. The furan ring's inherent reactivity and potential for side reactions, such as ring-opening or polymerization under harsh conditions, present unique challenges.[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, experience-driven advice to navigate the complexities of catalyst selection and troubleshoot common experimental hurdles. Our goal is to empower you to move beyond trial-and-error and toward a rational, mechanism-driven approach to optimize your synthetic route.
Catalyst Selection Workflow
The selection of an optimal catalyst is a multi-step process that requires careful consideration of the substrate, desired reaction, and potential challenges. The following workflow provides a structured approach to this process.
Caption: A logical workflow for systematic catalyst selection and optimization.
Frequently Asked Questions (FAQs)
Q1: What are the most promising catalytic strategies for synthesizing this compound?
A: The most direct and atom-economical approach is the direct C-H carboxylation of a suitable furan precursor. Palladium-catalyzed carbonylation of furan derivatives has shown significant promise.[3][4] Specifically, methods involving the C-H activation of 3-substituted furans are of high interest. Another viable, though less direct, route involves cross-coupling reactions, such as the Suzuki or Heck reactions, to introduce a functional group that can be subsequently converted to the acetic acid moiety.[5]
Q2: Why is Palladium a common choice for this type of transformation?
A: Palladium complexes are highly versatile and effective for a wide range of cross-coupling and carbonylation reactions.[6] They can be readily tuned through ligand modification to achieve desired reactivity and selectivity. For furan substrates, palladium catalysts, such as Pd(OAc)₂ or PdCl₂(CH₃CN)₂, have demonstrated efficacy in activating C-H bonds for functionalization.[3][5] The choice of palladium precursor is critical; for instance, PdCl₂(CH₃CN)₂ can be more effective than other sources due to its weakly coordinating ligands that do not obstruct the active sites.[5]
Q3: What role do ligands play in the catalytic cycle?
A: Ligands are crucial for stabilizing the metal center, influencing its electronic properties, and sterically controlling the approach of substrates. In palladium-catalyzed reactions, electron-rich and sterically bulky phosphine ligands can enhance the rates of oxidative addition and reductive elimination, which are key steps in the catalytic cycle.[7] For challenging substrates like furans, the right ligand can prevent catalyst decomposition and suppress side reactions.[8]
Q4: Are there alternatives to Palladium catalysts?
A: Yes, Rhodium(III)-catalyzed C-H activation is an emerging strategy for the functionalization of heteroaromatic carboxylic acids.[9][10] While less documented for this specific synthesis, rhodium's ability to direct C-H functionalization could offer a novel approach. Additionally, for certain transformations of furan derivatives, non-noble metal catalysts based on copper, nickel, or iron are being explored to reduce costs, though they may require different reaction conditions.[11]
Q5: How does the furan ring's stability impact the reaction?
A: The furan ring is sensitive to strong acids and can undergo ring-opening or polymerization.[1][2] This necessitates the use of mild reaction conditions. The choice of base, solvent, and temperature must be carefully optimized to maintain the integrity of the furan core throughout the reaction.
Troubleshooting Guide
| Issue | Potential Causes | Troubleshooting Steps & Solutions |
| 1. Low or No Conversion of Starting Material | Inactive Catalyst: The palladium(II) precatalyst is not being reduced to the active palladium(0) species, or the active catalyst has decomposed (e.g., formation of palladium black).[6] | • Ensure Anaerobic Conditions: Use Schlenk techniques or a glovebox to exclude oxygen, which can oxidize the active catalyst.[12] • Add a Reductant: In some cases, a stoichiometric or catalytic amount of a reductant may be needed to initiate the catalytic cycle. • Check Ligand Integrity: Ensure the ligand has not degraded. Consider using more robust ligands like N-heterocyclic carbenes (NHCs). |
| Poor Ligand Choice: The ligand may be too electron-poor to promote oxidative addition or too small to facilitate reductive elimination.[7] | • Screen a Panel of Ligands: Test ligands with varying electronic and steric properties (e.g., monodentate vs. bidentate phosphines, bulky vs. less hindered).[8] • Consult Literature: Review similar reactions to identify successful ligand classes for furan functionalization. | |
| Incorrect Base: The base may be too weak to facilitate the C-H activation step or may be incompatible with the catalyst or substrate. | • Screen Different Bases: Evaluate a range of inorganic (e.g., K₂CO₃, Cs₂CO₃) and organic (e.g., DBU, triethylamine) bases. The choice can significantly impact yield.[13] • Consider Solubility: Ensure the base is soluble in the chosen solvent. | |
| 2. Formation of Significant By-products (e.g., Tar, Polymers) | Furan Ring Instability: The reaction conditions (e.g., high temperature, acidic or strongly basic medium) are causing degradation of the furan ring.[2][14] | • Lower Reaction Temperature: Operate at the lowest effective temperature. • Use a Milder Base: A very strong base can promote polymerization. • Buffer the Reaction: If acidic by-products are formed, consider adding a buffer. |
| Side Reactions: Competing reaction pathways, such as homo-coupling of the starting material or reaction at an undesired position on the furan ring, may be occurring. | • Modify the Ligand: A bulkier ligand can sterically hinder undesired reaction pathways. • Adjust Stoichiometry: Vary the ratio of reactants to favor the desired transformation. | |
| 3. Poor Regioselectivity (Reaction at the wrong position) | Electronic and Steric Control: The inherent electronic properties of the furan ring and the directing group may favor reaction at an undesired site. | • Use a Directing Group: If not already present, consider a starting material with a directing group that favors functionalization at the desired position. • Leverage Ligand Effects: The steric bulk of the ligand can be used to block certain sites on the substrate, enhancing regioselectivity.[7] |
| 4. Catalyst Deactivation/Low Turnover Number (TON) | Product Inhibition: The product may coordinate strongly to the catalyst, preventing further turnovers. | • Increase Catalyst Loading: While not ideal, this can sometimes overcome product inhibition. • Modify Reaction Conditions: A change in solvent or temperature might reduce product binding. |
| Decomposition to Palladium Black: This is a common issue in palladium catalysis, especially at elevated temperatures or under a CO atmosphere.[4][6] | • Use Stabilizing Ligands: Certain ligands are better at preventing the agglomeration of palladium atoms.[8] • Consider CO/CO₂ Binary Systems: For carbonylation reactions, using a mixture of CO and CO₂ has been shown to suppress the thermal decomposition of the active palladium species.[3][4] |
Experimental Protocols
Protocol 1: High-Throughput Catalyst Screening for C-H Carboxylation
This protocol outlines a parallel screening experiment to efficiently identify a lead catalyst system. It is designed for a 24-well plate format.[12][15]
Materials:
-
24-well reaction block with stir bars
-
Inert atmosphere glovebox
-
Pre-weighed catalyst and ligand vials
-
Stock solutions of 3-methylfuran (substrate), base (e.g., K₂CO₃), and internal standard in an appropriate anhydrous solvent (e.g., Dioxane)
-
Carbon monoxide (CO) source
Procedure:
-
Preparation (inside a glovebox):
-
To each of the 24 wells, add a pre-weighed amount of a unique catalyst/ligand combination (e.g., 1-5 mol% catalyst, 1.2-2.5 eq. ligand relative to catalyst). A typical screen might include different palladium sources (Pd(OAc)₂, Pd₂(dba)₃) and a variety of phosphine ligands (e.g., XPhos, SPhos, P(tBu)₃).
-
Add the appropriate amount of base to each well.
-
-
Reaction Setup:
-
Seal the reaction block with a septum cap.
-
Remove the block from the glovebox.
-
Using a syringe, add the stock solution of 3-methylfuran and internal standard to each well.
-
-
Reaction Execution:
-
Purge the reaction block with CO gas (typically via a balloon or a manifold system) for 5-10 minutes.
-
Place the block in a pre-heated shaker/stirrer unit at the desired temperature (e.g., 80-120 °C).
-
Run the reaction for a set time (e.g., 12-24 hours).
-
-
Workup and Analysis:
-
Cool the reaction block to room temperature.
-
Quench each reaction by adding a small amount of dilute acid (e.g., 1M HCl).
-
Take an aliquot from each well, dilute, and analyze by LC-MS or GC-MS to determine the conversion of starting material and the yield of the desired this compound product relative to the internal standard.
-
Data Interpretation
The results from a high-throughput screen can be summarized to quickly identify promising candidates for further optimization.
| Catalyst System | Ligand | Base | Temp (°C) | Yield (%) | Purity (%) | Notes |
| Pd(OAc)₂ | XPhos | K₂CO₃ | 100 | 65 | 90 | Good starting point. |
| PdCl₂(CH₃CN)₂ | SPhos | Cs₂CO₃ | 100 | 82 | 95 | Higher yield, more expensive base.[5] |
| Pd₂(dba)₃ | P(tBu)₃ | K₂CO₃ | 100 | 45 | 85 | Potential for catalyst decomposition. |
| Pd(OAc)₂ | dppf | Na₂CO₃ | 120 | 30 | 70 | High temp led to by-products. |
| Rh(Cp*)Cl₂ | - | AgOAc | 110 | 15 | 60 | Rhodium system less effective. |
This table allows for a direct comparison of different catalytic systems under standardized conditions, guiding the next steps in the optimization process.
Conclusion
Optimizing catalyst selection for the synthesis of this compound is a complex but manageable challenge. A systematic approach that combines literature knowledge with high-throughput screening and a thorough understanding of potential side reactions is essential for success. This guide provides a framework for rational catalyst design and troubleshooting, enabling researchers to develop efficient, robust, and scalable synthetic routes to this important molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Palladium-catalyzed direct carbonylation of thiophenes and furans under CO/CO2-binary conditions leading to carboxylic acids - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Rhodium(III)-Catalyzed ortho C-H Heteroarylation of (Hetero)aromatic Carboxylic Acids: A Rapid and Concise Access to π-Conjugated Poly-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of Sustainable Catalytic Pathways for Furan Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. medicilon.com [medicilon.com]
Effect of temperature on the synthesis of 2-(Furan-3-yl)acetic acid
Technical Support Center: Synthesis of 2-(Furan-3-yl)acetic Acid
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of this compound. It addresses common issues and troubleshooting scenarios with a focus on the critical role of temperature control. Our approach is rooted in explaining the chemical principles behind each recommendation to empower you to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the single most critical temperature-related issue in the synthesis of this compound?
The primary challenge is managing the inherent thermal and acid/base lability of the furan ring system. Unlike more robust aromatic rings like benzene, the furan moiety is susceptible to degradation under harsh thermal or pH conditions.[1][2][3] The most common synthetic route to this compound involves the hydrolysis of a precursor, such as ethyl 2-(furan-3-yl)acetate or 2-(furan-3-yl)acetonitrile. During this step, excessive temperature can lead to two main competing side reactions:
-
Ring-Opening Hydrolysis: The furan ring can be cleaved by acid or base, a process that is significantly accelerated at higher temperatures, leading to the formation of acyclic dicarbonyl compounds and other impurities.[3][4]
-
Decarboxylation: While less common for a simple acetic acid derivative compared to β-keto acids, thermal decarboxylation can become a concern under prolonged heating, especially if trace metal catalysts are present, leading to the loss of the carboxyl group and formation of 3-methylfuran.[5][6][7]
Therefore, the core objective is to apply just enough thermal energy to drive the desired reaction (e.g., hydrolysis) to completion in a reasonable timeframe without initiating these degradation pathways.
Q2: My hydrolysis reaction of ethyl 2-(furan-3-yl)acetate is incomplete, and the yield is low. Should I just increase the temperature or reaction time?
This is a common dilemma. While insufficient temperature will result in a slow or incomplete reaction, indiscriminately increasing the heat is often counterproductive.
-
Low Temperature Effect: If the reaction temperature is too low, the activation energy for the hydrolysis will not be overcome, resulting in poor conversion of the starting material. You will likely recover a significant amount of unreacted ester upon workup.
-
High Temperature Effect: As detailed in Q1, excessive heat will decrease your yield of the desired product by promoting the formation of intractable polymeric materials or ring-opened byproducts.[3][4] The furan ring's aromaticity decreases at higher temperatures, making it more susceptible to non-planar conformations and subsequent degradation.[8][9]
Troubleshooting Workflow: Instead of simply increasing the temperature, follow a systematic approach to optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. organicchemistrytutor.com [organicchemistrytutor.com]
- 7. Thermal decarboxylation of acetic acid: Implications for origin of natural gas [pubs.usgs.gov]
- 8. mdpi.com [mdpi.com]
- 9. Impact of Deuteration and Temperature on Furan Ring Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Reactions with 2-(Furan-3-yl)acetic Acid
Welcome to the technical support center for 2-(Furan-3-yl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile yet sensitive compound. Here, we will address common challenges and provide in-depth, evidence-based solutions to improve your reaction conversion rates and overall success.
Section 1: Frequently Asked Questions (FAQs)
This section covers common initial queries regarding the handling and reactivity of this compound.
Q1: What are the primary stability concerns with this compound?
The main stability issue arises from the furan ring itself, which is inherently sensitive to acidic conditions.[1] Protonation of the furan ring, particularly at the carbon adjacent to the oxygen, can initiate ring-opening and polymerization, leading to the formation of undesirable byproducts and lowering the yield of your desired product.[1][2] While less common, degradation can also occur under strong basic conditions.[1]
Q2: How does the acetic acid moiety influence the furan ring's reactivity?
The electron-withdrawing nature of the carboxylic acid group deactivates the furan ring towards electrophilic substitution to some extent. However, this deactivation is often not sufficient to prevent degradation under harsh acidic conditions. The primary influence of the acetic acid group is providing a reactive handle for a variety of transformations, such as esterification and amidation.[3]
Q3: What are the ideal storage conditions for this compound?
To ensure the longevity and purity of this compound, it should be stored in a cool, dry, and dark place. Inert atmosphere (nitrogen or argon) is recommended for long-term storage to prevent potential oxidative degradation.
Q4: I'm observing a significant amount of dark, insoluble material in my reaction. What is likely causing this?
The formation of dark, insoluble materials is a common indicator of furan ring degradation and subsequent polymerization.[1][4] This is often triggered by excessively harsh acidic or basic conditions.[1][4] The choice of solvent can also play a critical role; protic solvents may participate in degradation pathways.[1]
Section 2: Troubleshooting Guide for Low Conversion Rates
This section provides a structured approach to diagnosing and resolving common issues that lead to poor yields in reactions involving this compound.
Issue 1: Furan Ring Instability and Degradation
The primary challenge in reactions with this compound is the sensitivity of the furan ring, especially to acidic conditions.[1][4][5]
Symptoms:
-
Low or no yield of the desired product.
-
Formation of a dark-colored, tar-like substance.
-
Complex mixture of unidentifiable byproducts in NMR or LC-MS.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Troubleshooting Steps |
| Harsh Acidic Conditions | Strong Brønsted or Lewis acids can protonate the furan ring, leading to irreversible ring-opening and polymerization.[1][2] | - Use Milder Acids: Opt for weaker acids like acetic acid or use a buffered system to maintain a less aggressive pH.[6][7] - Lewis Acid Selection: If a Lewis acid is required, consider milder options such as ZnCl₂ or BF₃·OEt₂ over stronger ones like AlCl₃.[7] |
| Inappropriate Solvent Choice | Protic solvents (e.g., water, methanol) can participate in the degradation pathway of the furan ring.[1] | - Solvent Selection: Employ polar aprotic solvents like DMF, which have been shown to have a stabilizing effect on furan derivatives.[1][4][5] Other options include THF, dioxane, or acetonitrile. |
| Elevated Reaction Temperature | Higher temperatures can accelerate the rate of decomposition reactions. | - Temperature Control: Conduct the reaction at the lowest effective temperature. Consider starting at 0°C or even lower and gradually warming if necessary. |
Experimental Protocol: Mitigating Acid-Catalyzed Decomposition
This protocol outlines a general approach to minimize furan ring degradation during an acid-catalyzed reaction.
-
Inert Atmosphere: Set up the reaction under an inert atmosphere (nitrogen or argon) to prevent side reactions with atmospheric oxygen and moisture.
-
Solvent Choice: Dissolve the this compound in a dry, polar aprotic solvent such as DMF or THF.
-
Cooling: Cool the reaction mixture to 0°C in an ice bath.
-
Acid Addition: Slowly add the acid catalyst dropwise to the cooled solution.
-
Monitoring: Monitor the reaction progress closely using TLC or LC-MS.
-
Workup: Upon completion, quench the reaction with a mild base (e.g., saturated sodium bicarbonate solution) to neutralize the acid.
Issue 2: Inefficient Amide or Ester Bond Formation
While the carboxylic acid moiety of this compound is a useful functional handle, achieving high conversion in coupling reactions can be challenging.
Symptoms:
-
Low yield of the desired amide or ester.
-
Presence of unreacted this compound in the final product mixture.
-
Formation of side products from the coupling reagents.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Troubleshooting Steps |
| Inadequate Carboxylic Acid Activation | The carboxylic acid must be activated to react with the amine or alcohol. Incomplete activation leads to low conversion.[8] | - Choice of Coupling Reagent: For amide bond formation, consider a range of coupling reagents such as EDC/HOBt, HATU, or PyBOP.[9][10][11] For esterification, DCC/DMAP is a common choice.[12] |
| Steric Hindrance | Bulky substituents on either the amine/alcohol or the this compound can hinder the reaction. | - Less Hindered Reagents: If possible, use less sterically hindered coupling partners. - Alternative Catalysts: Some coupling reagents are more effective for hindered substrates. |
| Side Reactions of the Furan Ring | The conditions used for amide or ester coupling can sometimes be harsh enough to affect the furan ring. | - Mild Conditions: Choose coupling methods that operate under neutral or mildly basic conditions and at room temperature or below. |
Experimental Protocol: Optimized Amide Coupling using EDC/HOBt
This protocol provides a robust method for the synthesis of amides from this compound.
-
Dissolution: Dissolve this compound (1.0 eq), the desired amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
EDC Addition: Add EDC·HCl (1.2 eq) portion-wise to the cooled solution.
-
Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature. Monitor the reaction by TLC or LC-MS.
-
Workup: Once the reaction is complete, dilute with ethyl acetate and wash sequentially with 5% HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Issue 3: Unwanted Decarboxylation
Under certain conditions, particularly at elevated temperatures, this compound can undergo decarboxylation.[13]
Symptoms:
-
Formation of 3-methylfuran as a byproduct.
-
Gas evolution (CO₂) during the reaction.
-
Lower than expected yield of the desired carboxylic acid derivative.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Troubleshooting Steps |
| High Reaction Temperature | Thermal decarboxylation is a known decomposition pathway for furoic acids.[14][15] | - Temperature Control: Maintain the reaction temperature as low as possible. If heating is necessary, do so cautiously and for the minimum time required. |
| Presence of Metal Catalysts | Certain metal catalysts, such as palladium, can promote decarboxylation.[2] | - Catalyst Screening: If a metal catalyst is required for a subsequent step, screen different catalysts to find one that does not promote significant decarboxylation under the reaction conditions. |
Issue 4: Challenges in Palladium-Catalyzed Cross-Coupling Reactions
Derivatives of this compound are often used in palladium-catalyzed cross-coupling reactions. However, the furan ring can pose challenges.
Symptoms:
-
Low yield of the cross-coupled product.
-
Formation of homocoupled byproducts.
-
Decomposition of the starting material.
Root Causes & Solutions:
| Potential Cause | Explanation | Recommended Troubleshooting Steps |
| Instability of Furan-Boronic Acids | Furan-boronic acids can be unstable, leading to low yields in Suzuki-Miyaura cross-coupling reactions.[16] | - In Situ Generation: Consider in situ generation of the boronic acid or use a more stable boronate ester. |
| Catalyst Deactivation | The furan ring or other functional groups in the molecule can coordinate to the palladium catalyst, leading to deactivation. | - Ligand Selection: Screen different phosphine or N-heterocyclic carbene (NHC) ligands to find one that promotes the desired reactivity and stabilizes the catalyst.[17] |
| Sub-optimal Reaction Conditions | The choice of base, solvent, and temperature is critical for successful cross-coupling.[17] | - Condition Optimization: Systematically screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄), solvents (e.g., toluene, dioxane, DMF), and temperatures. |
Experimental Protocol: General Suzuki-Miyaura Cross-Coupling
This protocol provides a starting point for optimizing Suzuki-Miyaura cross-coupling reactions with a furan-containing substrate.
-
Reagent Preparation: In a reaction vessel, combine the furan-halide or -triflate (1.0 eq), the boronic acid or ester (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Inert Atmosphere: Purge the vessel with an inert gas (argon or nitrogen).
-
Solvent and Catalyst Addition: Add the degassed solvent, followed by the palladium catalyst and ligand.
-
Heating: Heat the reaction mixture to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
Section 3: Visual Guides
Diagram 1: Furan Ring Degradation Pathway
This diagram illustrates the acid-catalyzed degradation pathway of the furan ring, a primary cause of low conversion rates.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. Buy (R)-2-(Tetrahydrofuran-3-YL)acetic acid | 146255-25-6 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Furan synthesis [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. hepatochem.com [hepatochem.com]
- 9. peptide.com [peptide.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. growingscience.com [growingscience.com]
- 12. m.youtube.com [m.youtube.com]
- 13. scholarworks.uni.edu [scholarworks.uni.edu]
- 14. Heterocyclic compounds - Furan - Synthesis of furan - Characteristic reactions of furan - Medicinal uses of furan | PPTX [slideshare.net]
- 15. uop.edu.pk [uop.edu.pk]
- 16. Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow [mdpi.com]
- 17. mdpi.com [mdpi.com]
Minimizing byproduct formation in furan acylation reactions.
Technical Support Center: Furan Acylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals on Minimizing Byproduct Formation
Welcome to the Technical Support Center dedicated to furan acylation reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to minimize byproduct formation and optimize your reaction outcomes. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you navigate the complexities of furan chemistry.
Understanding the Challenge: The Delicate Nature of the Furan Ring
The acylation of furans, a cornerstone of Friedel-Crafts chemistry, is often plagued by the formation of unwanted byproducts. The furan ring's unique electronic structure, while making it reactive for electrophilic substitution, also renders it susceptible to degradation under harsh acidic conditions.[1][2] The primary challenges stem from acid-catalyzed polymerization and ring-opening, which can significantly reduce the yield and purity of the desired acylated furan.[2][3] This guide will equip you with the knowledge to control these side reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in furan acylation, and why do they form?
A1: The two most prevalent byproducts are polymeric materials and 1,4-dicarbonyl compounds .
-
Polymerization: The furan ring is highly susceptible to polymerization in the presence of strong acids.[2] The acidic conditions used to activate the acylating agent can also protonate the furan ring, leading to highly reactive intermediates that readily polymerize.[3] This is particularly problematic with strong Lewis acids like aluminum chloride (AlCl₃).[1][2]
-
Ring Opening: The furan ring's stability is compromised in acidic environments, which can lead to its opening to form linear 1,4-dicarbonyl compounds.[1] The presence of water can exacerbate this issue by acting as a nucleophile.[1]
Q2: My reaction is turning dark and viscous, and my yield of the desired product is very low. What is likely happening?
A2: A dark, viscous reaction mixture is a strong indicator of significant polymerization.[4] This is a common issue when using traditional Friedel-Crafts conditions, which are often too harsh for the acid-sensitive furan ring.[1] The low yield is a direct consequence of the furan starting material being consumed in the polymerization side reaction.[2] To mitigate this, you should consider using milder catalysts and strictly controlling the reaction temperature.[2][4]
Q3: Can I use any Lewis acid for furan acylation?
A3: No, the choice of Lewis acid is critical. Strong Lewis acids like AlCl₃ are generally not recommended as they aggressively promote polymerization and decomposition of the furan ring.[1][4][5] Milder Lewis acids such as boron trifluoride etherate (BF₃·OEt₂), tin(IV) chloride (SnCl₄), or zinc chloride (ZnCl₂) are preferable as they are effective in catalyzing the acylation while minimizing side reactions.[2][4] In some cases, particularly with highly reactive acylating agents like trifluoroacetic anhydride, a catalyst may not be necessary at all.[6]
Q4: How important is the choice of solvent in these reactions?
A4: The solvent plays a crucial role in both the stability of the furan ring and the overall reaction selectivity.[7][8] Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives and are often a good choice to suppress degradation.[9] The solvent's polarity can also influence the catalyst's activity and stability.[2] It is essential to use anhydrous solvents, as the presence of water can lead to undesirable ring-opening.[1]
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during furan acylation.
Issue 1: Low Yield and/or Significant Polymer Formation
Symptoms:
-
The desired product is obtained in low yield, or not at all.
-
The reaction mixture becomes dark and thick.
-
Purification is difficult due to the presence of polymeric byproducts.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yields and polymerization in furan acylation.
Issue 2: Formation of Diacylated Byproducts
Symptoms:
-
Presence of a second product with a higher molecular weight corresponding to the addition of two acyl groups.
Causality and Solutions: Diacylation can occur if the initially formed mono-acylated furan is still sufficiently reactive to undergo a second acylation.
-
Control Stoichiometry: Use a slight excess of the furan substrate relative to the acylating agent to favor mono-acylation.
-
Slow Addition: Add the acylating agent dropwise to the reaction mixture to maintain a low instantaneous concentration, which disfavors the second acylation.
-
Lower Temperature: Running the reaction at a lower temperature can reduce the rate of the second acylation more significantly than the first.
Issue 3: Ring-Opened Byproducts Detected
Symptoms:
-
Analysis (e.g., NMR, GC-MS) shows the presence of linear 1,4-dicarbonyl compounds.
Causality and Solutions: This is a clear indication of acid-catalyzed degradation of the furan ring, often facilitated by nucleophiles.
-
Ensure Anhydrous Conditions: Meticulously dry all reagents, solvents, and glassware. The presence of water can act as a nucleophile, promoting ring opening.[1]
-
Milder Acid Catalyst: Switch to a less aggressive catalyst. Heterogeneous catalysts like zeolites or certain metal oxides can offer high selectivity with minimal ring opening.[7][10]
-
Careful Workup: Quench the reaction promptly and neutralize the acid carefully, avoiding prolonged exposure to acidic aqueous conditions.[3]
Experimental Protocol: A Benchmark for High-Selectivity Acylation
This protocol for the acylation of 2-methylfuran with acetic anhydride using phosphoric acid as a catalyst is a reliable starting point for achieving high yields with minimal byproduct formation.
Materials:
-
2-Methylfuran
-
Acetic Anhydride (anhydrous)
-
Phosphoric Acid (85%)
-
1,2-Dichloroethane (anhydrous)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous Magnesium Sulfate
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice-water bath, heating mantle.
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet. Maintain a positive pressure of nitrogen throughout the reaction.
-
Reagent Charging: To the flask, add acetic anhydride (1.0 eq.) and 85% phosphoric acid (catalytic amount, e.g., 0.1 eq.).
-
Controlled Addition: Cool the mixture to 0°C using an ice-water bath. Add a solution of 2-methylfuran (1.0 eq.) in anhydrous 1,2-dichloroethane dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C.[1]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully pour the mixture onto crushed ice.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with an appropriate organic solvent (e.g., diethyl ether or dichloromethane) three times.
-
Neutralization: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-acyl-2-methylfuran.
Mechanistic Insight: The Path to Acylation vs. Degradation
Understanding the reaction mechanism is key to controlling its outcome. The desired Friedel-Crafts acylation competes with acid-catalyzed degradation pathways.
Caption: Competing reaction pathways in the acid-catalyzed acylation of furan.
The key to success is to favor the conditions that promote the formation of the acylium ion and its subsequent electrophilic attack on the furan ring, while minimizing the conditions (excessive acidity, high temperatures) that lead to protonation and subsequent degradation of the furan itself.[11]
Data Summary: Catalyst Selection and Reaction Conditions
The following table summarizes the impact of different Lewis acids on the acylation of furan, illustrating the importance of catalyst choice.
| Entry | Furan Substrate | Lewis Acid | Temperature (°C) | Yield (%) of 2-acylated furan | Observations | Reference |
| 1 | Furan | AlCl₃ | 25 | < 10 | Significant polymerization and decomposition | [4] |
| 2 | Furan | BF₃·OEt₂ | 0 | 75-85 | Clean reaction with minimal side products | [4] |
| 3 | 2-Methylfuran | SnCl₄ | 0 | 90 | High yield of 5-acyl-2-methylfuran | [4] |
| 4 | Furan | H₃PO₄ | 20-25 | High | Controlled reaction, prevents polymerization | [2] |
| 5 | Furan | Zeolites | Varies | High | Heterogeneous, reusable, high selectivity | [2][7] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 7. Selective Catalytic Reactions for Taking Furan-Based Compounds to Useful Chemicals - ProQuest [proquest.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. acylation of furan mechanism structure | Filo [askfilo.com]
Validation & Comparative
A Comparative Guide to 2-(Furan-3-yl)acetic acid and 2-(Furan-2-yl)acetic acid for Researchers and Drug Development Professionals
In the landscape of heterocyclic chemistry, furan derivatives stand out for their versatile applications, particularly in medicinal chemistry and materials science.[1][2] Among these, the positional isomers 2-(Furan-3-yl)acetic acid and 2-(Furan-2-yl)acetic acid present a compelling case for a detailed comparative analysis. While sharing the same molecular formula, the seemingly subtle shift of the acetic acid moiety from the C2 to the C3 position on the furan ring profoundly influences their electronic properties, reactivity, and biological potential. This guide provides an in-depth, objective comparison of these two isomers, supported by foundational chemical principles and detailed experimental protocols to aid researchers in making informed decisions for their specific applications.
Molecular Structure and Physicochemical Properties: A Tale of Two Isomers
The fundamental difference between 2-(furan-2-yl)acetic acid and this compound lies in the point of attachment of the acetic acid group to the furan ring. This structural variance directly impacts the molecule's overall electronic distribution and, consequently, its physical and chemical behavior.
Table 1: Comparative Physicochemical Properties
| Property | 2-(Furan-2-yl)acetic acid | This compound |
| CAS Number | 2745-26-8[3] | 123617-80-1[4][5] |
| Molecular Formula | C₆H₆O₃[3] | C₆H₆O₃[6] |
| Molecular Weight | 126.11 g/mol [3] | 126.11 g/mol [4] |
| Melting Point | 64-69 °C | Not widely reported |
| Topological Polar Surface Area | 50.4 Ų[3] | 50.44 Ų[4] |
| XLogP3 | 0.6[3] | 0.9 (Predicted) |
Spectroscopic Characterization: Deciphering the Isomeric Fingerprints
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for distinguishing between these isomers. The distinct electronic environments of the protons and carbons in each molecule give rise to unique spectral patterns.
Experimental Protocol: Comparative NMR and IR Analysis
-
Sample Preparation: Dissolve 10-15 mg of each isomer separately in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire ¹H NMR spectra on a 400 MHz or higher spectrometer.
-
Expected Results for 2-(Furan-2-yl)acetic acid: Three distinct signals in the aromatic region corresponding to the furan protons at C3, C4, and C5, and a singlet for the methylene protons of the acetic acid group.
-
Expected Results for this compound: Three distinct signals in the aromatic region for the furan protons at C2, C4, and C5, and a singlet for the methylene protons. The chemical shifts of the furan protons will differ significantly from the 2-substituted isomer due to the change in substitution pattern.
-
-
¹³C NMR Spectroscopy:
-
Acquire proton-decoupled ¹³C NMR spectra.
-
Expected Results: Both isomers will show six distinct carbon signals. However, the chemical shifts of the furan carbons will be indicative of the substitution position. The carbon directly attached to the acetic acid group (C2 or C3) and the adjacent carbons will show the most significant differences.
-
-
FT-IR Spectroscopy:
-
Acquire IR spectra using KBr pellets or as a thin film.
-
Expected Results: Both compounds will exhibit a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹) and a sharp, strong absorption for the C=O stretch (around 1700-1750 cm⁻¹). Subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed due to the different substitution patterns.
-
Chemical Reactivity: The Influence of Isomerism
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution.[7] The position of the substituent significantly influences the reactivity of the ring.
-
2-(Furan-2-yl)acetic acid: The acetic acid group at the C2 position, being an electron-withdrawing group, deactivates the furan ring towards electrophilic attack. The most reactive positions on the ring are C5 and to a lesser extent, C3.
-
This compound: With the deactivating group at the C3 position, the most reactive positions for electrophilic substitution are the C2 and C5 positions. It is predicted that electrophilic substitution on this compound would be faster than on its 2-substituted counterpart because the deactivating group is at a less influential position.[7]
Diagram: Comparative Reactivity towards Electrophilic Aromatic Substitution
Predicted reactivity towards electrophilic aromatic substitution.
Experimental Protocol: Comparative Esterification Kinetics
A comparative study of the esterification rates of the two isomers can provide quantitative data on their relative reactivity.
-
Reaction Setup: In separate reaction vessels, dissolve equimolar amounts of 2-(furan-2-yl)acetic acid and this compound in a suitable alcohol (e.g., methanol or ethanol) with a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Monitoring: Maintain the reactions at a constant temperature and monitor the progress at regular intervals using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
Data Analysis: Quantify the formation of the corresponding ester over time. The initial reaction rates can be calculated to provide a direct comparison of the reactivity of the two isomers under these conditions.
Biological Activity and Applications in Drug Development
Furan-containing compounds are of significant interest in medicinal chemistry due to their wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1][2][8][9] The specific isomer of furanacetic acid can influence its pharmacological profile. For instance, furan derivatives are key intermediates in the synthesis of pharmaceuticals like the antibiotic cefuroxime.[10] The 2-substituted furan scaffold is a common motif in many biologically active molecules and is often used to improve the pharmacokinetic properties of drug candidates.[10][11] While specific comparative biological data for these two isomers is not abundant in the public domain, the structural differences suggest they would likely interact differently with biological targets.
Workflow: Screening for Biological Activity
General workflow for evaluating biological activity.
Conclusion
The choice between this compound and 2-(furan-2-yl)acetic acid is not arbitrary and should be guided by a thorough understanding of their distinct chemical properties. The 3-substituted isomer is predicted to be more reactive towards electrophilic substitution, which could be advantageous in certain synthetic routes. Conversely, the 2-substituted isomer is more prevalent in existing literature for pharmaceutical applications, potentially offering a more established starting point for drug discovery programs. This guide has provided a framework for a comparative analysis, including experimental protocols, to empower researchers to select the optimal isomer for their synthetic and therapeutic goals.
References
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
- 2. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]
- 3. Furan-2-acetic acid | C6H6O3 | CID 75974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. molbase.com [molbase.com]
- 5. 2abiotech.net [2abiotech.net]
- 6. This compound | C6H6O3 | CID 818896 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 10. 2-(Furan-2-yl)-2-oxoacetic Acid|Research Use Only [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Spectroscopic Guide to Differentiating 2-(Furan-3-yl)acetic acid and its 2-Isomer
For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of isomeric molecules is a foundational requirement for advancing research and ensuring the quality of synthesized compounds. Furan derivatives, in particular, are prevalent scaffolds in numerous pharmaceuticals and bioactive molecules. This guide provides an in-depth spectroscopic comparison of two positional isomers: 2-(Furan-3-yl)acetic acid and 2-(Furan-2-yl)acetic acid. Understanding their distinct spectral fingerprints is crucial for unambiguous identification in reaction monitoring, quality control, and metabolic studies.
The seemingly minor shift of the acetic acid substituent from the C2 to the C3 position on the furan ring induces significant and predictable changes in the molecule's electronic environment. These changes are directly reflected in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide will dissect these differences, providing both available experimental data and theoretically grounded interpretations to empower researchers in their analytical endeavors.
The Structural Distinction: 2- vs. 3-Substitution
The core of the spectroscopic differences lies in the inherent electronic asymmetry of the furan ring and the position of the electron-withdrawing acetic acid group. In 2-(furan-2-yl)acetic acid, the substituent is at an alpha-position, adjacent to the heteroatom, which has a more pronounced influence on the electronic distribution of the ring compared to the beta-position in the 3-isomer. This directly impacts the shielding and deshielding of the furan protons and carbons, leading to distinct chemical shifts in NMR spectroscopy.
Caption: Molecular structures of 2-(Furan-2-yl)acetic acid and this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Rings
NMR spectroscopy is arguably the most powerful tool for distinguishing these isomers. The chemical shifts (δ) and coupling constants (J) of the furan ring protons provide a clear and unambiguous fingerprint for each compound.
¹H NMR Spectroscopy
The proton NMR spectrum of the furan ring is particularly informative. For 2-(Furan-2-yl)acetic acid , we expect to see three distinct signals for the furan protons. The proton at C5 is typically the most deshielded due to its proximity to the oxygen atom and the influence of the substituent. The protons at C3 and C4 will appear at intermediate chemical shifts.
In contrast, This compound will also show three furan proton signals, but with a different pattern. The protons at C2 and C5 are in alpha-positions to the oxygen and will generally be at a lower field than the proton at C4.
Table 1: Comparative ¹H NMR Data (Predicted & Experimental)
| Proton | 2-(Furan-2-yl)acetic acid (DMSO-d6) Experimental [1] | This compound (Predicted) | Rationale for Expected Differences |
| -CH₂- | ~3.7 ppm | ~3.5 ppm | The electron-withdrawing effect of the furan ring influences the methylene protons. The effect is slightly more pronounced when the substituent is at the 2-position. |
| H3 | ~6.3 ppm | - | In the 2-isomer, H3 is adjacent to the substituent. |
| H4 | ~7.5 ppm | ~6.4 ppm | In the 3-isomer, H4 is beta to the substituent, while in the 2-isomer, it is further away. |
| H5 | ~6.4 ppm | ~7.4 ppm | In both isomers, H5 is alpha to the oxygen, but its electronic environment is also influenced by the relative position of the acetic acid group. |
| H2 | - | ~7.6 ppm | In the 3-isomer, H2 is alpha to the oxygen and adjacent to the substituent. |
| -COOH | ~12.4 ppm | ~12.5 ppm | The carboxylic acid proton is highly dependent on solvent and concentration, but significant differences between the isomers are not expected. |
Note: Predicted values are based on standard NMR prediction algorithms and are for illustrative purposes. Experimental conditions can significantly affect chemical shifts.
¹³C NMR Spectroscopy
The carbon NMR spectra provide complementary information. The chemical shifts of the furan carbons are sensitive to the substituent's position. For 2-(Furan-2-yl)acetic acid , the carbon bearing the substituent (C2) will be significantly shifted, as will the other ring carbons. In This compound , the substituted carbon (C3) and the adjacent carbons will show the most significant shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | 2-(Furan-2-yl)acetic acid (Predicted) | This compound (Predicted) | Rationale for Expected Differences |
| -CH₂- | ~35 ppm | ~30 ppm | The electronic influence of the substituted furan ring on the methylene carbon. |
| C2 | ~150 ppm | ~144 ppm | In the 2-isomer, this carbon is directly attached to the substituent. In the 3-isomer, it is an alpha-carbon to the oxygen. |
| C3 | ~108 ppm | ~125 ppm | In the 3-isomer, this carbon is directly attached to the substituent. In the 2-isomer, it is adjacent to the substituted carbon. |
| C4 | ~111 ppm | ~110 ppm | The chemical shift of this carbon is less affected by the substituent's position. |
| C5 | ~143 ppm | ~140 ppm | Both are alpha-carbons to the oxygen, but their electronic environment is slightly different. |
| C=O | ~172 ppm | ~173 ppm | The carbonyl carbon is relatively distant from the ring, so a significant difference is not expected. |
Note: These are predicted values and should be confirmed with experimental data.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy provides valuable information about the functional groups present in a molecule. Both isomers will exhibit characteristic absorptions for the carboxylic acid group (O-H and C=O stretching) and the furan ring.
Table 3: Expected IR Absorption Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | 2-(Furan-2-yl)acetic acid | This compound | Comments |
| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) | Expected | Expected | A very broad band characteristic of the hydrogen-bonded carboxylic acid dimer. |
| C-H stretch (Aromatic) | 3100-3000 | Expected | Expected | Stretching vibrations of the C-H bonds on the furan ring. |
| C-H stretch (Aliphatic) | 3000-2850 | Expected | Expected | Stretching vibrations of the methylene C-H bonds. |
| C=O stretch (Carboxylic Acid) | 1710-1680 | Expected | Expected | The position of this band can be slightly influenced by conjugation with the furan ring, which differs between the two isomers. |
| C=C stretch (Furan Ring) | 1600-1475 | Expected | Expected | The substitution pattern will influence the exact position and intensity of these bands. |
| C-O stretch (Furan Ring & Acid) | 1300-1000 | Expected | Expected | A complex region with multiple bands corresponding to C-O stretching vibrations. |
The primary difference in the IR spectra is expected in the fingerprint region (below 1500 cm⁻¹), where the skeletal vibrations of the furan ring are sensitive to the substitution pattern.
Mass Spectrometry (MS): Fragmentation Pathways
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Both isomers have the same molecular formula (C₆H₆O₃) and therefore the same molecular weight (126.11 g/mol ). The key to differentiation lies in the relative abundances of the fragment ions.
The fragmentation of the molecular ion ([M]⁺˙) will likely involve the loss of the carboxyl group (-COOH, 45 Da) or the entire acetic acid side chain. The stability of the resulting furan-containing cation will differ between the two isomers, leading to different fragmentation pathways and ion abundances.
Table 4: Predicted Mass Spectrometry Data
| Ion | m/z | 2-(Furan-2-yl)acetic acid (Predicted) | This compound (Predicted) | Fragmentation Pathway |
| [M]⁺˙ | 126 | Expected | Expected | Molecular Ion |
| [M - H₂O]⁺˙ | 108 | Possible | Possible | Loss of water |
| [M - COOH]⁺ | 81 | Expected to be a major fragment | Expected to be a major fragment | Loss of the carboxyl group |
| [Furfuryl cation] | 81 | - | - | For the 2-isomer, this is a stable cation. |
| [Furan-3-yl-methyl cation] | 81 | - | - | For the 3-isomer. |
Note: Predicted data from PubChem for this compound suggests adducts at m/z 127.03897 [M+H]⁺ and 125.02441 [M-H]⁻.[2]
Caption: A simplified, generalized fragmentation pathway for furanylacetic acid isomers.
Experimental Protocols
Acquiring high-quality spectroscopic data is paramount for accurate structural elucidation. The following are generalized protocols for the techniques discussed.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH buffer).
-
Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.
IR Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is often the most convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet or a mull.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum over the mid-IR range (typically 4000-400 cm⁻¹). Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
Mass Spectrometry
-
Sample Introduction: The choice of ionization technique is crucial. For molecular weight determination, soft ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are preferred. For fragmentation analysis, Electron Ionization (EI) is commonly used.
-
Instrumentation: A variety of mass analyzers can be used, including quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Acquisition: Acquire the mass spectrum over an appropriate m/z range. For ESI, data can be collected in both positive and negative ion modes.
Conclusion
References
A Comparative Guide to the Reactivity of Furan-2-carboxylic Acid versus Furan-3-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, furan-based scaffolds are of paramount importance, often serving as bioisosteres for phenyl rings and enabling the fine-tuning of molecular properties.[1] Among these, furan-2-carboxylic acid and furan-3-carboxylic acid are two common building blocks. While structurally similar, the seemingly minor positional difference of the carboxylic acid group profoundly influences the reactivity of both the furan ring and the carboxyl moiety. This guide provides an in-depth comparison of the reactivity of these two isomers and their derivatives, supported by an understanding of their electronic properties and proposed experimental protocols for direct, quantitative comparison.
Electronic and Structural Landscape: The Root of Reactivity Differences
The furan ring is an electron-rich aromatic system, making it generally more reactive towards electrophilic substitution than benzene.[2] This heightened reactivity stems from the participation of one of the oxygen atom's lone pairs in the aromatic π-system. However, the position of a substituent dramatically alters the electron density distribution within the ring.
The C2 (or α) position of furan is inherently more electron-rich and more susceptible to electrophilic attack than the C3 (or β) position. This is due to the greater resonance stabilization of the cationic intermediate formed during electrophilic substitution at the C2 position, which can be delocalized over three atoms, including the oxygen.[3] In contrast, attack at the C3 position results in an intermediate with only two resonance structures, rendering it less stable.[3]
When an electron-withdrawing group like a carboxylic acid is introduced, it deactivates the furan ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects.[2][4]
-
Furan-2-carboxylic acid: The carboxylic acid at the 2-position strongly deactivates the entire ring, particularly the adjacent C3 and the remote C5 positions. Electrophilic substitution, if it occurs, is expected to preferentially take place at the C5 position, which is the most activated of the remaining positions.[2]
-
Furan-3-carboxylic acid: The deactivating effect of the carboxylic acid at the 3-position is primarily felt at the adjacent C2 and C4 positions. The C5 position is expected to be the most reactive site for electrophilic substitution.
This fundamental difference in electronic distribution is the primary determinant of the divergent reactivity pathways of these two isomers.
Comparative Reactivity in Key Transformations
The reactivity of furan-2-carboxylic acid and furan-3-carboxylic acid derivatives can be dissected into two main categories: reactions involving the carboxylic acid moiety and reactions involving the furan ring itself.
Nucleophilic Acyl Substitution: Amidation and Esterification
Reactions such as amidation and esterification proceed via nucleophilic acyl substitution at the carbonyl carbon of the carboxylic acid or its derivatives. The reactivity in these transformations is primarily governed by the electrophilicity of the carbonyl carbon and the nature of the leaving group. The general order of reactivity for carboxylic acid derivatives is: Acyl Chloride > Anhydride > Thioester > Ester > Carboxylic Acid > Amide.[5]
While direct kinetic comparisons between furan-2- and furan-3-carboxylic acid derivatives are scarce in the literature, we can infer relative reactivities based on electronic effects. The proximity of the electron-withdrawing furan oxygen atom to the carbonyl group in the 2-isomer might slightly enhance the electrophilicity of the carbonyl carbon compared to the 3-isomer. However, this effect is likely to be modest.
A study on the synthesis of furan-3-carboxamides from a 3-trichloroacetylfuran precursor reported yields ranging from 68-98% with various amines.[6] While not a direct comparison, this provides a benchmark for the feasibility of amidation at the 3-position.
To definitively assess the relative rates of amidation and esterification, a parallel experimental setup is proposed in Section 3.
Electrophilic Aromatic Substitution on the Furan Ring
As discussed, the furan ring in both isomers is deactivated by the carboxylic acid group. However, the degree of deactivation and the preferred site of substitution will differ.
-
Furan-2-carboxylic Acid Derivatives: Electrophilic substitution is expected to be slower and occur at the C5 position.
-
Furan-3-carboxylic Acid Derivatives: Electrophilic substitution is also expected to be sluggish but will likely favor the C5 position. A direct comparison of reaction rates under identical conditions is necessary to quantify the difference in deactivation.
Metal-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for C-C bond formation and are extensively used in drug discovery.[7][8] The reactivity of halofuran-carboxylates in these reactions is influenced by the position of the halogen and the electronic nature of the ring.
For a comparative study, one could envision the Suzuki coupling of methyl 5-bromo-furan-2-carboxylate and methyl 5-bromo-furan-3-carboxylate. The electron-rich nature of the furan ring generally facilitates oxidative addition of the palladium catalyst. The relative rates of these reactions would provide valuable insight into the electronic differences between the two isomers in the context of catalysis.
Proposed Experimental Protocols for Direct Reactivity Comparison
To address the gap in direct comparative data, the following experimental protocols are proposed. These are designed to be conducted in parallel under identical conditions to ensure a valid comparison.
Comparative Amidation Kinetics
Objective: To quantitatively compare the rate of amide formation from furan-2-carboxylic acid and furan-3-carboxylic acid with a model amine.
Experimental Workflow:
Caption: Workflow for comparative amidation kinetics study.
Detailed Protocol:
-
Reactant Preparation: Prepare 0.1 M stock solutions of furan-2-carboxylic acid, furan-3-carboxylic acid, benzylamine, HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium), and DIPEA (N,N-Diisopropylethylamine) in anhydrous DMF.
-
Reaction Setup: In two separate temperature-controlled reaction vessels at 25°C, add the benzylamine, HBTU, and DIPEA stock solutions.
-
Initiation: Simultaneously initiate the reactions by adding the respective furan-carboxylic acid stock solution to each vessel with vigorous stirring.
-
Sampling: At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot from each reaction and immediately quench it in a vial containing 900 µL of 1% formic acid in acetonitrile/water (1:1).
-
Analysis: Analyze the quenched samples by reverse-phase HPLC or UPLC, monitoring the disappearance of the starting carboxylic acid and the appearance of the corresponding amide product.
-
Data Analysis: Plot the concentration of the product versus time for both reactions. The initial slope of these curves will provide the initial reaction rates, allowing for a direct comparison of the reactivity.
Comparative Suzuki-Miyaura Cross-Coupling
Objective: To compare the reaction efficiency and yield of the Suzuki-Miyaura coupling for methyl 5-bromo-furan-2-carboxylate and methyl 5-bromo-furan-3-carboxylate.
Experimental Workflow:
Caption: Workflow for comparative Suzuki-Miyaura coupling.
Detailed Protocol:
-
Reactant Preparation: Prepare stock solutions of the starting materials and reagents.
-
Reaction Setup: In two identical microwave vials, add methyl 5-bromo-furan-2-carboxylate (1.0 mmol) to one and methyl 5-bromo-furan-3-carboxylate (1.0 mmol) to the other. To each vial, add phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and a 2 M aqueous solution of K₂CO₃ (2.0 mmol). Add 5 mL of 1,4-dioxane to each vial.
-
Reaction: Seal the vials and heat them in a preheated oil bath at 80°C for 4 hours with magnetic stirring.
-
Workup: After cooling to room temperature, dilute the reaction mixtures with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Analyze the crude products by ¹H NMR and GC-MS to determine the conversion of starting material and the yield of the coupled product for each isomer.
Data Summary and Interpretation
The following table outlines the expected data to be collected from the proposed experiments and its interpretation.
| Experiment | Furan-2-carboxylic Acid Derivative | Furan-3-carboxylic Acid Derivative | Interpretation of Results |
| Amidation | Initial Rate (M/s) | Initial Rate (M/s) | A higher initial rate indicates a more electrophilic carbonyl and/or a more favorable pre-reaction complex formation. |
| Suzuki Coupling | Product Yield (%) | Product Yield (%) | A higher yield suggests a more facile oxidative addition of the palladium catalyst to the C-Br bond. |
Conclusion
The positional isomerism of the carboxylic acid group on the furan ring imparts distinct electronic properties that govern the reactivity of furan-2-carboxylic acid and furan-3-carboxylic acid derivatives. While theoretical considerations suggest differences in their susceptibility to electrophilic attack and potentially in the reactivity of the carboxyl group, a lack of direct comparative experimental data necessitates further investigation. The proposed experimental protocols provide a framework for researchers to quantitatively assess these reactivity differences in key synthetic transformations. A thorough understanding of these nuances is critical for the rational design and efficient synthesis of novel furan-containing molecules in drug discovery and materials science.
References
A Comparative Guide to the Biological Activity of 2-(Furan-3-yl)acetic Acid and its Benzofuran Analog
Introduction: The Tale of Two Scaffolds
In the landscape of medicinal chemistry, the furan and benzofuran ring systems represent foundational scaffolds for the development of a multitude of therapeutic agents. Their prevalence in both natural products and synthetic drugs underscores their significance.[1][2] This guide provides an in-depth, objective comparison of the biological activities of 2-(Furan-3-yl)acetic acid and its benzofuran analog, 2-(Benzofuran-3-yl)acetic acid. While direct head-to-head comparative studies on these two specific parent molecules are not extensively documented, a wealth of data on their derivatives allows for a robust comparative analysis of their biological potential.
The core structural difference lies in the fusion of a benzene ring to the furan moiety in the benzofuran analog. This seemingly simple modification significantly impacts the molecule's physicochemical properties, such as lipophilicity and aromaticity, which in turn can profoundly influence its pharmacokinetic profile and biological activity. The benzofuran scaffold can be considered a bioisostere of the furan, offering a strategic avenue for modifying a lead compound's properties to enhance efficacy, alter metabolic stability, or reduce toxicity.
This guide will delve into the known biological activities of derivatives of these two core structures, providing supporting experimental data where available. We will explore their potential in key therapeutic areas, including antimicrobial, anticancer, and anti-inflammatory applications. Furthermore, we will provide detailed experimental protocols for the key assays used to evaluate these activities, offering researchers a practical framework for their own investigations.
Structural and Physicochemical Properties: A Tale of Two Rings
The fundamental difference between this compound and 2-(Benzofuran-3-yl)acetic acid is the presence of the fused benzene ring in the latter. This structural alteration has several key consequences for the molecule's properties:
| Property | This compound | 2-(Benzofuran-3-yl)acetic acid | Implication for Biological Activity |
| Molecular Weight | Lower | Higher | Can influence binding affinity and pharmacokinetics. |
| Lipophilicity (LogP) | Lower | Higher | Increased lipophilicity can enhance membrane permeability and access to intracellular targets, but may also increase metabolic clearance and off-target toxicity. |
| Aromaticity | Monocyclic aromatic system | Bicyclic aromatic system | The extended π-system in the benzofuran analog can lead to different electronic properties and potential for π-π stacking interactions with biological targets. |
| Planarity | Relatively planar | More extended planar surface | A larger planar surface can facilitate stronger interactions with flat binding sites on proteins and nucleic acids. |
Comparative Biological Activities: A Survey of Derivatives
While direct comparative data is scarce, the extensive research on furan and benzofuran derivatives provides a strong basis for inferring the potential activities of our two core molecules.
Antimicrobial Activity
Both furan and benzofuran scaffolds are present in compounds with notable antimicrobial properties.
-
Furan Derivatives: Various furan-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activity. For instance, derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have shown inhibitory activity against Escherichia coli and Candida albicans.[3][4] The mechanism of action for many furan-based antimicrobials is not always fully elucidated but can involve disruption of cell wall synthesis, inhibition of essential enzymes, or interference with nucleic acid synthesis.
-
Benzofuran Derivatives: The benzofuran moiety is a well-established pharmacophore in the design of antimicrobial agents.[1] Derivatives of benzofuran have exhibited activity against a range of Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[1][5] The increased lipophilicity of the benzofuran ring system may contribute to enhanced penetration of microbial cell membranes.
Comparative Insight: The benzofuran analog, with its greater lipophilicity, might be hypothesized to exhibit more potent antimicrobial activity compared to the furan analog, assuming the mechanism of action involves cellular penetration. However, the specific substitutions on the rings would ultimately dictate the activity profile.
Anticancer Activity
The furan and benzofuran scaffolds are integral to many compounds with potent anticancer activity.
-
Furan Derivatives: Furan-containing compounds have been investigated for their cytotoxic effects against various cancer cell lines. Their mechanisms of action are diverse and can include induction of apoptosis, inhibition of cell cycle progression, and interference with key signaling pathways.
-
Benzofuran Derivatives: Benzofuran derivatives have shown significant promise as anticancer agents, with some compounds advancing to clinical trials.[2][6] Their mechanisms of action are often multifaceted and can involve:
-
Tubulin Polymerization Inhibition: Certain benzofuran derivatives bind to the colchicine site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[7]
-
Kinase Inhibition: Benzofuran scaffolds have been incorporated into molecules that inhibit various protein kinases involved in cancer cell proliferation and survival.
-
Induction of Apoptosis: Many benzofuran derivatives have been shown to induce programmed cell death in cancer cells through various intrinsic and extrinsic pathways.[6]
-
Comparative Insight: The extended planar structure of the benzofuran ring system may facilitate stronger binding to targets such as the colchicine site of tubulin or the active sites of kinases, potentially leading to more potent anticancer activity compared to the furan analog. The increased lipophilicity could also enhance cellular uptake.
Anti-inflammatory Activity
Both furan and benzofuran derivatives have been explored for their potential as anti-inflammatory agents.
-
Furan Derivatives: Some furan-containing compounds have demonstrated anti-inflammatory effects, often attributed to the inhibition of pro-inflammatory enzymes or cytokines.
-
Benzofuran Derivatives: The anti-inflammatory properties of benzofuran derivatives are well-documented.[8] A key mechanism of action for many anti-inflammatory drugs is the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated at sites of inflammation. Several benzofuran derivatives have been shown to be potent COX inhibitors. Additionally, some benzofuran compounds can modulate inflammatory signaling pathways such as the NF-κB and MAPK pathways.[8]
Comparative Insight: The benzofuran scaffold, being a component of several known COX inhibitors, may have a higher intrinsic potential for anti-inflammatory activity via this mechanism compared to the simpler furan ring.
Experimental Protocols for Biological Activity Assessment
To facilitate further research and direct comparison, we provide detailed, step-by-step methodologies for key in vitro assays.
Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a fundamental method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11]
Workflow for MIC Determination
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Protocol:
-
Preparation of Test Compounds:
-
Dissolve this compound and 2-(Benzofuran-3-yl)acetic acid in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mg/mL).
-
Perform serial two-fold dilutions of the stock solutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[11]
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture of the test bacterium, suspend several colonies in sterile saline.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[11]
-
Dilute this suspension in the broth medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well of the microtiter plate containing the serially diluted compounds.
-
Include a positive control (broth and inoculum, no compound) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.[10]
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[9]
-
Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and cytotoxicity.[12][13][14][15]
Workflow for MTT Cytotoxicity Assay
Caption: Workflow of the MTT cytotoxicity assay for determining IC50 values.
Detailed Protocol:
-
Cell Seeding:
-
Seed a cancer cell line of interest (e.g., HeLa, MCF-7) into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound and 2-(Benzofuran-3-yl)acetic acid in cell culture medium.
-
Replace the medium in the cell plate with the medium containing the compound dilutions.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate for a predetermined period (e.g., 48 or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[14]
-
During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[12]
-
Carefully remove the medium and add a solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.[12]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
-
Anti-inflammatory Activity: COX-2 Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the synthesis of pro-inflammatory prostaglandins.[16][17][18]
Simplified COX-2 Inhibition Pathway
Caption: Simplified pathway of COX-2 mediated inflammation and its inhibition.
Detailed Protocol (Fluorometric Assay):
-
Reagent Preparation:
-
Prepare a reaction buffer (e.g., Tris-HCl).
-
Dilute human recombinant COX-2 enzyme to the desired concentration in the assay buffer.
-
Prepare a solution of arachidonic acid (the substrate).
-
Prepare a fluorometric probe solution.
-
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme (a cofactor), and the test compounds (this compound and 2-(Benzofuran-3-yl)acetic acid) at various concentrations.[18]
-
Add the diluted COX-2 enzyme to the wells and pre-incubate.
-
Initiate the reaction by adding the arachidonic acid substrate.
-
The COX-2 enzyme will convert arachidonic acid to prostaglandin G2, which can be detected by the fluorometric probe.
-
-
Data Analysis:
-
Measure the fluorescence intensity over time using a fluorescence plate reader.
-
Calculate the rate of reaction for each compound concentration.
-
Determine the IC50 value for each compound by plotting the percent inhibition versus the compound concentration.
-
Conclusion: A Tale of Untapped Potential
This guide has provided a comparative overview of the biological activities of this compound and its benzofuran analog. While direct comparative experimental data on these parent molecules is limited, the extensive body of research on their derivatives strongly suggests that both scaffolds hold significant potential for the development of novel therapeutic agents.
The benzofuran analog, with its increased lipophilicity and extended aromatic system, may offer advantages in terms of cellular penetration and target binding affinity, particularly in the context of anticancer and anti-inflammatory applications. However, the simpler furan scaffold should not be overlooked, as its derivatives have also demonstrated a wide range of biological activities.
Ultimately, the biological activity of any given derivative will be determined by the specific nature and position of its substituents. The experimental protocols provided herein offer a robust framework for researchers to conduct direct, head-to-head comparisons of these and other furan and benzofuran derivatives, paving the way for the discovery of new and more effective medicines.
References
- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]
- 2. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of New Heterocyclic/Benzofuran Hybrids as Potential Anti-Inflammatory Agents: Design, Synthesis, and Evaluation of the Inhibitory Activity of Their Related Inflammatory Factors Based on NF-κB and MAPK Signaling Pathways [mdpi.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MTT assay protocol | Abcam [abcam.com]
- 15. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 16. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 17. bpsbioscience.com [bpsbioscience.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
A Senior Application Scientist's Guide to In Vitro Assay Validation for 2-(Furan-3-yl)acetic Acid Derivatives
This guide provides a comprehensive framework for the validation of in vitro assays tailored to the unique chemical properties of 2-(furan-3-yl)acetic acid derivatives. As a class of compounds with burgeoning interest in drug discovery, establishing robust and reliable screening methods is paramount. This document moves beyond rote protocol recitation to delve into the scientific rationale behind methodological choices, ensuring that the generated data is not only accurate but also meaningful within a drug development context. The principles outlined herein are grounded in established regulatory guidelines, including the FDA's "Bioanalytical Method Validation Guidance for Industry" and the ICH Q2(R1) "Validation of Analytical Procedures," to ensure the integrity and reproducibility of your findings.[1][2][3][4]
Foundational Principles: Understanding the Target and Assay Selection
The furan moiety is a versatile scaffold, and its derivatives have been explored for a range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[5][6] The initial and most critical step in assay validation is to align the chosen in vitro model with the putative mechanism of action (MOA) of the this compound derivatives under investigation. A thorough understanding of the biological target is essential for selecting an assay that is not only technically sound but also biologically relevant.[7]
Key Considerations for Assay Selection:
-
Target-Based vs. Phenotypic Screening: For derivatives with a known enzymatic or receptor target, a biochemical assay, such as an enzyme inhibition assay, provides a direct measure of target engagement.[8] In cases where the MOA is unknown or complex, a cell-based phenotypic assay, which measures a functional cellular response, is more appropriate.[8]
-
Biological Relevance: The chosen cell line or biological system should accurately reflect the intended therapeutic area.[9][10] For example, when evaluating cytotoxic potential, a panel of cancer cell lines relevant to the targeted malignancy should be employed.
-
Assay Feasibility and Throughput: The complexity of the assay should be weighed against the required throughput. For large-scale screening campaigns, simpler, more robust assays are generally preferred.
Comparative Analysis of Key In Vitro Assays
This section provides a comparative overview of commonly employed in vitro assays for the evaluation of this compound derivatives, highlighting their principles, advantages, and limitations.
Cell Viability and Cytotoxicity Assays
Assessing the effect of a compound on cell viability is a cornerstone of early-stage drug discovery. Several assays are available, each with its own underlying principle.
-
Tetrazolium Salt-Based Assays (MTT, MTS, XTT): These colorimetric assays measure the metabolic activity of viable cells.[11][12] Mitochondrial dehydrogenases in living cells reduce the tetrazolium salt to a colored formazan product, the absorbance of which is proportional to the number of viable cells.[12][13]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide): The classic choice, but requires a solubilization step for the insoluble formazan crystals.[12][13]
-
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium): A "one-step" assay where the formazan product is soluble, simplifying the protocol.[12][13]
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide): Similar to MTS, it produces a soluble formazan product.[11]
-
-
ATP-Based Luminescence Assays: These assays quantify the amount of ATP present, which is a direct indicator of metabolically active cells. They are generally more sensitive than tetrazolium-based assays.
Table 1: Comparison of Cell Viability Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT | Reduction of tetrazolium salt to insoluble formazan by mitochondrial dehydrogenases.[12] | Inexpensive, well-established. | Requires a solubilization step, potential for interference from colored compounds.[13] |
| MTS | Reduction of tetrazolium salt to soluble formazan.[12][13] | "One-step" protocol, higher throughput than MTT. | Can be susceptible to colorimetric interference.[12] |
| XTT | Reduction of tetrazolium salt to soluble formazan.[11] | Soluble product, suitable for high-throughput screening. | May have lower sensitivity than ATP-based assays. |
| ATP-Based | Quantification of ATP using a luciferase reaction. | High sensitivity, wide linear range. | More expensive than tetrazolium assays. |
Enzyme Inhibition Assays
If the this compound derivatives are designed as enzyme inhibitors, a direct in vitro enzyme inhibition assay is the most appropriate primary screen.
-
Principle: These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. The activity can be monitored by various methods, including spectrophotometry, fluorescence, or luminescence, depending on the substrate and product.[14]
-
Key Parameters: The determination of the half-maximal inhibitory concentration (IC50) is a critical endpoint. Further mechanistic studies can elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).[15]
Rigorous Assay Validation: A Step-by-Step Approach
The validation of an in vitro assay is a formal process to confirm that the assay is suitable for its intended purpose.[16] This process should be guided by regulatory documents such as the ICH Q2(R1) guidelines.[2][4]
The Validation Workflow
The following diagram illustrates the key stages of in vitro assay validation.
Caption: A flowchart illustrating the sequential phases of in vitro assay validation.
Detailed Experimental Protocols
The following are example protocols for the validation of a cell viability assay and an enzyme inhibition assay.
This protocol outlines the steps for validating an MTS assay to assess the cytotoxicity of this compound derivatives against a cancer cell line (e.g., HeLa).
1. Materials and Reagents:
-
HeLa cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound derivative stock solution (in DMSO)
-
MTS reagent
-
96-well plates
-
Microplate reader
2. Assay Procedure:
-
Seed HeLa cells into a 96-well plate at a pre-determined optimal density and incubate for 24 hours.
-
Prepare serial dilutions of the this compound derivative in culture medium.
-
Remove the existing medium from the cells and add the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for 48 hours.
-
Add MTS reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at 490 nm using a microplate reader.
3. Validation Parameters:
-
Accuracy: Spike known concentrations of a reference cytotoxic compound into the assay and determine the recovery.
-
Precision:
-
Repeatability (Intra-assay): Perform the assay with multiple replicates on the same day.
-
Intermediate Precision (Inter-assay): Perform the assay on different days with different analysts.
-
-
Linearity and Range: Determine the range of cell numbers over which the absorbance is linear.
-
Robustness: Evaluate the effect of small, deliberate variations in assay parameters (e.g., incubation time, MTS reagent volume).
This protocol describes the validation of an assay to screen for inhibitors of a hypothetical target enzyme, "Furanase."
1. Materials and Reagents:
-
Purified Furanase enzyme
-
Substrate for Furanase
-
This compound derivative stock solution (in DMSO)
-
Assay buffer
-
96-well plates
-
Microplate reader
2. Assay Procedure:
-
Add assay buffer, enzyme, and varying concentrations of the this compound derivative to the wells of a 96-well plate. Include a positive control (known inhibitor) and a negative control (vehicle).
-
Pre-incubate the plate to allow for compound-enzyme interaction.
-
Initiate the reaction by adding the substrate.
-
Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Calculate the initial reaction rates.
3. Validation Parameters:
-
Accuracy: Compare the IC50 value of a reference inhibitor to a known value.
-
Precision: Assess the variability of IC50 values within and between assays.
-
Specificity: Ensure the assay signal is dependent on the presence of the active enzyme.
-
Linearity: Determine the linear range of the assay with respect to substrate concentration and time.
Data Analysis and Interpretation
Calculating IC50 Values
The IC50 value, which represents the concentration of an inhibitor that causes 50% inhibition of the biological response, is typically determined by fitting the dose-response data to a four-parameter logistic (4PL) equation.
Statistical Analysis
Statistical methods should be employed to assess the significance of the validation data. This includes the calculation of means, standard deviations, coefficients of variation (CV%), and confidence intervals.
Conclusion: Ensuring Data Integrity in Drug Discovery
The validation of in vitro assays is a critical, albeit often overlooked, aspect of the drug discovery process. By adhering to the principles and protocols outlined in this guide, researchers can ensure the generation of high-quality, reliable data for their this compound derivative programs. A well-validated assay provides a solid foundation for making informed decisions and ultimately contributes to the successful development of new therapeutics. The investment in rigorous assay validation is an investment in the integrity of your scientific research.
References
- 1. Bioanalytical Method Validation Guidance for Industry | FDA [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 5. scialert.net [scialert.net]
- 6. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 8. youtube.com [youtube.com]
- 9. marinbio.com [marinbio.com]
- 10. selectscience.net [selectscience.net]
- 11. Complete Guide to Choosing the Right Cell Viability Assay | AxisPharm [axispharm.com]
- 12. MTT assay - Wikipedia [en.wikipedia.org]
- 13. broadpharm.com [broadpharm.com]
- 14. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
A Comparative Guide to the Structural Elucidation of 2-(Furan-3-yl)acetic Acid and its 2-Isomer
Introduction: The Significance of Positional Isomerism in Furan Derivatives
In the realm of pharmaceutical development and chemical research, the precise structural characterization of molecules is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of functional groups, can exhibit vastly different biological activities, toxicological profiles, and chemical reactivities. This guide provides a comprehensive comparison of analytical methodologies for the structural elucidation of two such isomers: 2-(Furan-2-yl)acetic acid and 2-(Furan-3-yl)acetic acid. For researchers engaged in the synthesis, purification, and analysis of furan-containing compounds, the ability to unambiguously differentiate between these two structures is a critical quality control and research objective. This document will delve into the practical application and theoretical underpinnings of key analytical techniques, offering field-proven insights and detailed experimental protocols to empower researchers in their analytical endeavors.
The Challenge: Distinguishing Between 2- and 3-Substituted Furans
The core challenge in differentiating 2-(Furan-2-yl)acetic acid from its 3-isomer lies in their subtle structural differences. The position of the acetic acid moiety on the furan ring dictates the electronic environment of the entire molecule, leading to distinct spectroscopic and chromatographic behaviors. Understanding these differences is the key to successful structural elucidation.
Caption: Molecular structures of 2-(Furan-2-yl)acetic acid and this compound.
Comparative Spectroscopic Analysis
Spectroscopic techniques provide a detailed fingerprint of a molecule's structure. For the furanacetic acid isomers, Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the most powerful tools for differentiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton
NMR spectroscopy is arguably the most definitive method for distinguishing between these isomers. The chemical shifts and coupling constants of the furan ring protons are highly sensitive to the position of the substituent.
¹H NMR Spectroscopy
The proton NMR spectra of the two isomers will exhibit distinct patterns for the furan ring protons.
-
2-(Furan-2-yl)acetic acid: The spectrum will show three distinct signals for the furan protons. The proton at position 5 (H5) will be the most deshielded due to its proximity to the oxygen atom and the electron-withdrawing acetic acid group. The protons at positions 3 and 4 (H3 and H4) will appear at intermediate chemical shifts. The coupling pattern will be a doublet of doublets for H3 and H4, and a doublet for H5.
-
This compound: The spectrum will show three distinct signals for the furan protons at positions 2, 4, and 5. The protons at positions 2 and 5, being adjacent to the oxygen atom, will be the most deshielded. The proton at position 4 will be the most shielded.
¹³C NMR Spectroscopy
The carbon NMR spectra will also show clear differences, particularly in the chemical shifts of the furan ring carbons.
-
2-(Furan-2-yl)acetic acid: The carbon at position 2 (C2), bearing the acetic acid group, will be significantly deshielded. The other furan carbons will have distinct chemical shifts.
-
This compound: The carbon at position 3 (C3), attached to the acetic acid group, will be deshielded. The chemical shifts of the other furan carbons will differ from those of the 2-isomer.
| Compound | ¹H NMR Chemical Shifts (δ, ppm) and Multiplicities (Predicted) | ¹³C NMR Chemical Shifts (δ, ppm) (Predicted) |
| 2-(Furan-2-yl)acetic acid | H3: ~6.3 (dd), H4: ~6.4 (dd), H5: ~7.4 (d), CH₂: ~3.7 (s), COOH: ~11-12 (br s) | C2: ~150, C3: ~110, C4: ~111, C5: ~143, CH₂: ~35, COOH: ~175 |
| This compound | H2: ~7.4 (s), H4: ~6.4 (s), H5: ~7.4 (s), CH₂: ~3.5 (s), COOH: ~11-12 (br s) | C2: ~143, C3: ~125, C4: ~111, C5: ~140, CH₂: ~30, COOH: ~175 |
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the furanacetic acid isomer in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Data Acquisition:
-
For ¹H NMR, acquire the spectrum using a standard pulse sequence.
-
For ¹³C NMR, use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.
-
-
Data Processing: Fourier transform the raw data, phase and baseline correct the spectrum, and reference it to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Electron Ionization (EI-MS)
In EI-MS, the two isomers will have the same molecular ion peak (M⁺) at m/z 126. However, their fragmentation patterns are expected to differ due to the different substitution on the furan ring.
-
2-(Furan-2-yl)acetic acid: A prominent fragment is expected from the loss of the carboxyl group (-COOH), resulting in a peak at m/z 81. Another characteristic fragmentation pathway for carboxylic acids is the McLafferty rearrangement, though less likely for this specific structure. Alpha-cleavage next to the furan ring could lead to a furfuryl cation at m/z 81.[1]
-
This compound: Similar to the 2-isomer, a loss of the carboxyl group will lead to a fragment at m/z 81. However, the relative intensities of other fragment ions may differ due to the different stability of the resulting carbocations.
| Isomer | Predicted m/z of Key Fragments |
| 2-(Furan-2-yl)acetic acid | 126 (M⁺), 81 ([M-COOH]⁺) |
| This compound | 126 (M⁺), 81 ([M-COOH]⁺), 109 ([M+H-H₂O]⁺), 125 ([M-H]⁻)[2] |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the furanacetic acid isomer in a volatile solvent such as methanol or dichloromethane. Derivatization to a more volatile ester (e.g., methyl ester) may be necessary for optimal GC performance.
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Splitless injection of 1 µL.
-
Oven Program: Start at a low temperature (e.g., 50°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation and peak shape.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Scan a mass range of m/z 40-200.
-
Chromatographic Separation: Isolating the Isomers
Chromatography is essential for both the purification of the individual isomers and their analytical separation for quantification.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating positional isomers. Reversed-phase HPLC is a common choice for these moderately polar compounds.
Experimental Protocol: HPLC
-
Sample Preparation: Dissolve the isomer mixture in the mobile phase or a compatible solvent.
-
HPLC Conditions:
-
Column: A C18 reversed-phase column.
-
Mobile Phase: A gradient of water (with a small amount of acid, e.g., 0.1% formic acid, for better peak shape) and an organic solvent like acetonitrile or methanol.
-
Detection: UV detection at a wavelength where both isomers absorb (e.g., 220 nm).
-
-
Optimization: The gradient slope and flow rate can be optimized to achieve baseline separation of the two isomers.
Caption: A typical workflow for the separation and structural elucidation of furanacetic acid isomers.
Conclusion: An Integrated Approach for Confident Isomer Assignment
The structural elucidation of 2-(Furan-2-yl)acetic acid and this compound requires a multi-technique approach. While chromatography is essential for their physical separation, NMR spectroscopy provides the most definitive structural information through the distinct chemical shifts and coupling patterns of the furan ring protons. Mass spectrometry complements this by confirming the molecular weight and providing fragmentation data that can further support the structural assignment. By combining these powerful analytical tools and following robust experimental protocols, researchers can confidently and accurately characterize these important furan derivatives, ensuring the integrity and reliability of their scientific findings.
References
A Comparative Guide to the Mechanism of Action of Furan-Containing Anti-Inflammatory Agents
For researchers, scientists, and drug development professionals, this guide provides an in-depth comparative analysis of the mechanism of action of furan-containing compounds as anti-inflammatory agents. While the initial focus was on 2-(Furan-3-yl)acetic acid derivatives, the available scientific literature points to a broader range of furan-containing scaffolds with significant anti-inflammatory properties. This guide, therefore, takes a holistic approach, focusing on well-characterized examples to elucidate the mechanistic principles that can be extrapolated to the wider class of furan derivatives.
We will delve into the molecular targets, signaling pathways, and comparative efficacy of these compounds, supported by experimental data and detailed protocols. This guide is designed to be a practical resource, enabling you to design and execute robust mechanism of action studies for novel furan-based therapeutic candidates.
The Furan Scaffold: A Privileged Motif in Anti-Inflammatory Drug Discovery
The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a key component in a diverse array of biologically active molecules.[1] In the context of inflammation, furan derivatives have emerged as potent modulators of key enzymatic pathways and signaling cascades that drive the inflammatory response.
The anti-inflammatory effects of furan-containing compounds are often attributed to their ability to inhibit enzymes involved in the production of pro-inflammatory mediators, such as prostaglandins and leukotrienes. Furthermore, evidence suggests that some furan derivatives can modulate intracellular signaling pathways, including the NF-κB pathway, a central regulator of inflammation.[1][2]
This guide will focus on two primary mechanisms of action for furan-containing anti-inflammatory agents:
-
Inhibition of Cyclooxygenase (COX) Enzymes: These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain, fever, and inflammation.
-
Inhibition of 5-Lipoxygenase (5-LOX): This enzyme catalyzes the first step in the biosynthesis of leukotrienes, which are potent inflammatory mediators involved in asthma and other inflammatory diseases.
We will also explore the potential for these compounds to modulate the NF-κB signaling pathway.
Comparative Analysis of Furan-Containing COX Inhibitors
The cyclooxygenase (COX) enzymes, COX-1 and COX-2, are well-established targets for non-steroidal anti-inflammatory drugs (NSAIDs).[3] While COX-1 is constitutively expressed in most tissues and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 over COX-1 is a key objective in the development of safer NSAIDs with reduced gastrointestinal side effects.
Several furan-containing compounds have been identified as potent COX inhibitors. A notable example is the diarylisoxazole derivative, 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) , which exhibits preferential inhibition of COX-1.[4]
Comparative Data: COX Inhibition
| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| P6 | COX-1 | 19 | >2.6 | [4] |
| Mofezolac | COX-1 | 0.0079 | >6300 | [4] |
| Celecoxib | COX-2 | 0.052 | 0.001 | [3] |
| Ibuprofen | COX-1/COX-2 | - | Non-selective | [4] |
Note: A higher selectivity index indicates greater selectivity for COX-1.
Experimental Protocol: In Vitro COX Inhibition Assay
This protocol describes a common method for determining the inhibitory activity of a compound against COX-1 and COX-2.
Principle: The assay measures the peroxidase activity of the COX enzyme, which is coupled to the oxidation of a chromogenic substrate. Inhibition of the enzyme results in a decrease in color development.
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Test compounds and reference inhibitors (e.g., celecoxib, ibuprofen)
-
Tris-HCl buffer, pH 8.0
-
96-well microplate reader
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2) in a 96-well plate.
-
Add the test compound or reference inhibitor at various concentrations to the wells.
-
Incubate the plate at room temperature for 15 minutes to allow the compound to bind to the enzyme.
-
Initiate the reaction by adding a solution of arachidonic acid and TMPD.
-
Immediately measure the absorbance at 595 nm every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration of the test compound.
-
Determine the IC50 value, which is the concentration of the compound that inhibits the enzyme activity by 50%.
Self-Validation:
-
Positive Controls: Include known selective (celecoxib for COX-2) and non-selective (ibuprofen) inhibitors to validate the assay performance.
-
Negative Control: A vehicle control (e.g., DMSO) without any inhibitor should be included.
Signaling Pathway: COX-Mediated Prostaglandin Synthesis
Caption: COX pathway and the inhibitory action of furan derivatives.
Furan Derivatives as 5-Lipoxygenase (5-LOX) Inhibitors
The 5-lipoxygenase (5-LOX) pathway is another critical target for anti-inflammatory drug development. 5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent chemoattractants and mediators of bronchoconstriction.[5] Inhibition of 5-LOX is a promising strategy for the treatment of inflammatory diseases such as asthma and allergic rhinitis.
Benzofuran derivatives have shown significant inhibitory activity against 5-LOX. For instance, a series of 2-substituted benzofuran hydroxamic acids have been identified as potent 5-LOX inhibitors.[6]
Experimental Protocol: In Vitro 5-LOX Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the formation of 5-hydroxyeicosatetraenoic acid (5-HETE), the product of the 5-LOX-catalyzed reaction.
Materials:
-
Human recombinant 5-LOX enzyme
-
Arachidonic acid (substrate)
-
Calcium chloride
-
Test compounds and a reference inhibitor (e.g., Zileuton)
-
Methanol
-
HPLC system with a UV detector
Procedure:
-
Pre-incubate the 5-LOX enzyme with the test compound or reference inhibitor in a reaction buffer containing calcium chloride.
-
Initiate the reaction by adding arachidonic acid.
-
Incubate the reaction mixture at 37°C for a specified time.
-
Stop the reaction by adding methanol.
-
Analyze the reaction mixture by HPLC to quantify the amount of 5-HETE produced.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC50 value.
Self-Validation:
-
Positive Control: Include a known 5-LOX inhibitor like Zileuton.
-
Negative Control: A vehicle control without any inhibitor.
Signaling Pathway: 5-LOX-Mediated Leukotriene Synthesis
References
- 1. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of selective 5-LOX and FLAP inhibitors as novel anti-inflammatory agents by ligand-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and 5-lipoxygenase inhibitory activities of some novel 2-substituted 5-benzofuran hydroxamic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to QSAR Modeling of Furan-3-yl Acetic Acid Analogs for Antimicrobial Drug Discovery
In the landscape of modern drug discovery, the furan scaffold remains a cornerstone for the development of novel therapeutic agents, demonstrating a wide spectrum of biological activities including anti-inflammatory, antiviral, and antimicrobial properties.[1][2] Specifically, analogs of furan-containing carboxylic acids have attracted considerable attention. This guide provides a comprehensive comparison of Quantitative Structure-Activity Relationship (QSAR) modeling techniques for a series of furan-containing propanoic acid derivatives, offering a roadmap for researchers, scientists, and drug development professionals to navigate the complexities of predictive modeling in the quest for potent new antimicrobial agents.
This guide will depart from a rigid template, instead offering an in-depth, technically-grounded narrative. We will explore the causality behind experimental and computational choices, ensuring that every protocol is presented as a self-validating system. Our exploration will be grounded in a real-world dataset of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, providing a practical framework for comparison.
The Furan Scaffold: A Privileged Structure in Medicinal Chemistry
The furan ring system is a five-membered aromatic heterocycle that is a structural component in numerous pharmacologically active compounds.[1] Its unique electronic and structural properties allow for diverse interactions with biological targets. The versatility of the furan nucleus has inspired medicinal chemists to synthesize a plethora of derivatives, leading to the discovery of compounds with significant therapeutic potential.[2] Our focus in this guide is on a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, which have demonstrated promising antimicrobial activity.[1][3]
The Dataset: 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives and their Antimicrobial Activity
The foundation of any robust QSAR model is a high-quality dataset. For this guide, we will utilize the data from the study by Pleshakov et al. (2022), which reports the synthesis and antimicrobial evaluation of a series of 3-aryl-3-(furan-2-yl)propanoic acid derivatives against various pathogens.[1][3] The following table presents a selection of these compounds and their corresponding Minimum Inhibitory Concentration (MIC) values against Candida albicans. The MIC is a quantitative measure of a compound's potency, representing the lowest concentration that inhibits visible microbial growth.[4]
| Compound ID | Structure | Ar-group | MIC (µg/mL) against C. albicans | pMIC (log(1/MIC)) |
| 2a | 3-(furan-2-yl)-3-phenylpropanoic acid | Phenyl | 64 | 4.19 |
| 2b | 3-(furan-2-yl)-3-(p-tolyl)propanoic acid | p-Tolyl | 64 | 4.19 |
| 2c | 3-(furan-2-yl)-3-(m-tolyl)propanoic acid | m-Tolyl | 64 | 4.19 |
| 2d | 3-(furan-2-yl)-3-(o-tolyl)propanoic acid | o-Tolyl | 64 | 4.19 |
| 2e | 3-(4-ethylphenyl)-3-(furan-2-yl)propanoic acid | 4-Ethylphenyl | 64 | 4.19 |
| 2f | 3-(furan-2-yl)-3-(4-isopropylphenyl)propanoic acid | 4-Isopropylphenyl | 64 | 4.19 |
| 2g | 3-(furan-2-yl)-3-mesitylpropanoic acid | Mesityl | 64 | 4.19 |
| 2h | Methyl 3-(furan-2-yl)-3-phenylpropanoate | Phenyl | 64 | 4.19 |
| 2i | Methyl 3-(furan-2-yl)-3-(p-tolyl)propanoate | p-Tolyl | 64 | 4.19 |
| 2j | Methyl 3-(furan-2-yl)-3-(m-tolyl)propanoate | m-Tolyl | 64 | 4.19 |
| 2k | Methyl 3-(furan-2-yl)-3-(o-tolyl)propanoate | o-Tolyl | 64 | 4.19 |
| 2l | Methyl 3-(4-ethylphenyl)-3-(furan-2-yl)propanoate | 4-Ethylphenyl | 64 | 4.19 |
| 2m | Methyl 3-(furan-2-yl)-3-(4-isopropylphenyl)propanoate | 4-Isopropylphenyl | 64 | 4.19 |
| 2n | Methyl 3-(furan-2-yl)-3-mesitylpropanoate | Mesityl | 64 | 4.19 |
| 2o | Methyl 3-(furan-2-yl)-3-(naphthalen-1-yl)propanoate | Naphthalen-1-yl | 64 | 4.19 |
| 2p | Methyl 3-(4-bromophenyl)-3-(furan-2-yl)propanoate | 4-Bromophenyl | 64 | 4.19 |
| 2q | Methyl 3-(4-chlorophenyl)-3-(furan-2-yl)propanoate | 4-Chlorophenyl | 64 | 4.19 |
Note: The biological activity is converted to a molar concentration and then to the pMIC scale (-log(MIC)) for QSAR modeling to ensure a more normal distribution of the data.
A Comparative QSAR Modeling Workflow
The development of a predictive QSAR model is a systematic process. The following workflow provides a comprehensive overview of the necessary steps, from data preparation to model validation.
Caption: A generalized workflow for developing and validating a QSAR model.
Part 1: Data Preparation and Descriptor Calculation
Causality behind the choice: The initial steps of data curation, structure optimization, and descriptor calculation are critical for the success of any QSAR study. A well-curated dataset ensures the reliability of the model, while 3D structure optimization provides a more accurate representation of the molecule's conformation. The choice of molecular descriptors is paramount as they encode the structural and physicochemical properties of the molecules that will be correlated with their biological activity.
Step-by-step methodology:
-
Chemical Structure Curation:
-
Draw the 2D structures of all compounds in the dataset using chemical drawing software (e.g., ChemDraw, MarvinSketch).
-
Convert the 2D structures to 3D structures.
-
Perform energy minimization of the 3D structures using a computational chemistry package (e.g., Gaussian, Spartan) with a suitable level of theory (e.g., DFT with B3LYP/6-31G*). This step is crucial to obtain a low-energy, stable conformation for each molecule.
-
-
Molecular Descriptor Calculation:
-
Utilize specialized software (e.g., DRAGON, PaDEL-Descriptor) to calculate a wide range of molecular descriptors for each optimized structure. These descriptors can be categorized as:
-
0D: Constitution (e.g., molecular weight, atom counts).
-
1D: Functional groups, atom-centered fragments.
-
2D: Topological indices (e.g., connectivity indices, shape indices).
-
3D: Geometrical descriptors (e.g., 3D-MoRSE, WHIM).
-
Physicochemical properties: LogP, molar refractivity, polar surface area.
-
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the data) and a test set (20-30%).
-
The training set is used to build the QSAR model, while the test set is used to evaluate its predictive performance on unseen data.
-
Employ a rational splitting method, such as the Kennard-Stone algorithm, to ensure that both the training and test sets span the entire descriptor space of the dataset.
-
Part 2: Comparative Model Development
Causality behind the choice: To provide a comprehensive comparison, we will develop two types of QSAR models: a traditional statistical method, Multiple Linear Regression (MLR), and a more modern machine learning approach, Random Forest (RF). MLR is a simple and interpretable method, while RF is a powerful ensemble learning technique that can capture non-linear relationships and is less prone to overfitting.
MLR is a statistical technique that uses several explanatory variables to predict the outcome of a response variable. The goal of MLR is to model the linear relationship between the independent variables (molecular descriptors) and the dependent variable (pMIC).
Step-by-step methodology:
-
Descriptor Selection: Use a feature selection algorithm (e.g., genetic algorithm, stepwise regression) to identify a small subset of the most relevant descriptors from the large pool of calculated descriptors. This helps to avoid overfitting and improves the interpretability of the model.
-
Model Building: Construct the MLR model using the selected descriptors and the pMIC values of the training set compounds. The model will be in the form of a linear equation:
-
pMIC = β₀ + β₁D₁ + β₂D₂ + ... + βₙ*Dₙ
-
Where β₀ is the intercept, β₁, β₂, ..., βₙ are the regression coefficients, and D₁, D₂, ..., Dₙ are the selected molecular descriptors.
-
Random Forest is an ensemble learning method that operates by constructing a multitude of decision trees at training time and outputting the class that is the mode of the classes (classification) or mean prediction (regression) of the individual trees.
Step-by-step methodology:
-
Model Training: Train the RF model on the training set. The algorithm will generate a "forest" of decision trees, with each tree being trained on a random subset of the data and a random subset of the descriptors.
-
Hyperparameter Tuning: Optimize the hyperparameters of the RF model, such as the number of trees in the forest and the number of descriptors considered at each split, to achieve the best performance. This is typically done using cross-validation on the training set.
Part 3: Rigorous Model Validation
Causality behind the choice: Model validation is arguably the most important step in a QSAR study. It ensures that the developed model is not a result of chance correlation and has good predictive power for new, untested compounds. We will employ both internal and external validation techniques.
Key Validation Metrics:
-
Coefficient of determination (r²): Measures the proportion of the variance in the dependent variable that is predictable from the independent variable(s).
-
Cross-validated coefficient of determination (q²): A measure of the predictive ability of the model, calculated using a cross-validation technique (e.g., leave-one-out).
-
Root Mean Square Error (RMSE): The standard deviation of the residuals (prediction errors).
Step-by-step methodology:
-
Internal Validation:
-
Perform leave-one-out cross-validation (LOOCV) on the training set to calculate the q². A high q² (typically > 0.5) indicates good internal predictive ability.
-
-
External Validation:
-
Use the trained QSAR models to predict the pMIC values of the compounds in the test set.
-
Calculate the r² and RMSE for the test set predictions. A high r² (typically > 0.6) and a low RMSE indicate good external predictive power.
-
Comparative Performance of QSAR Models
The following table summarizes the expected performance of the MLR and RF models. While the values are hypothetical, they are representative of what one might expect in a typical QSAR study.
| Model | Validation Metric | Training Set | Test Set | Interpretation |
| MLR | r² | 0.75 | 0.70 | Good correlation between descriptors and activity. |
| q² | 0.65 | - | Good internal predictive ability. | |
| RMSE | 0.30 | 0.35 | Low prediction error. | |
| RF | r² | 0.90 | 0.85 | Excellent correlation, capturing non-linearities. |
| q² | 0.80 | - | Excellent internal predictive ability. | |
| RMSE | 0.15 | 0.20 | Very low prediction error, superior to MLR. |
Based on these hypothetical results, the Random Forest model would be selected as the superior predictive model due to its higher r² and q² values and lower RMSE.
Experimental Protocol: Broth Microdilution for MIC Determination
The trustworthiness of any QSAR model is fundamentally linked to the quality of the experimental data it is built upon. The following is a detailed protocol for the broth microdilution method used to determine the Minimum Inhibitory Concentration (MIC) of the furan derivatives, based on the methodology described by Pleshakov et al. (2022).[1]
Objective: To determine the lowest concentration of a furan derivative that inhibits the visible growth of a specific microorganism.
Materials:
-
96-well microtiter plates
-
Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Microbial inoculum (adjusted to 0.5 McFarland standard)
-
Stock solutions of the furan derivatives in a suitable solvent (e.g., DMSO)
-
Positive control (microorganism in broth without compound)
-
Negative control (broth only)
-
Standard antibiotic (e.g., ampicillin for bacteria, fluconazole for fungi)
Step-by-step methodology:
-
Preparation of Compound Dilutions:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add 100 µL of the stock solution of the furan derivative to the first well of a row and mix well.
-
Perform a serial two-fold dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard 100 µL from the last well.
-
-
Inoculation:
-
Prepare a microbial suspension in sterile saline and adjust its turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Add 100 µL of the diluted inoculum to each well containing the compound dilutions.
-
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.
-
-
Reading the MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conclusion
This guide has provided a comprehensive framework for conducting a comparative QSAR study on furan-containing acetic acid analogs. By leveraging a real-world dataset of 3-aryl-3-(furan-2-yl)propanoic acid derivatives, we have outlined a scientifically rigorous workflow that encompasses data preparation, comparative model development using MLR and RF, and robust model validation. The detailed experimental protocol for MIC determination underscores the importance of high-quality biological data in building predictive and reliable QSAR models. It is our hope that this guide will serve as a valuable resource for researchers in their efforts to design and discover the next generation of antimicrobial agents.
References
- 1. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity | MDPI [mdpi.com]
- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
A Head-to-Head Comparison of the Antimicrobial Spectra of Furan-Based Acids
For researchers, scientists, and drug development professionals, the quest for novel antimicrobial agents is a paramount challenge in the face of mounting antibiotic resistance. Furan-based compounds, a class of heterocyclic organic molecules, have garnered significant attention for their diverse biological activities, including potent antimicrobial effects.[1][2] This guide offers an in-depth, head-to-head comparison of the antimicrobial spectra of several key furan-based acids, supported by experimental data and standardized protocols to ensure scientific integrity and reproducibility.
Introduction: The Furan Scaffold in Antimicrobial Drug Discovery
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom. This structure serves as a versatile scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with therapeutic properties.[1][2] Furan-based acids, in particular, have demonstrated a broad range of activities against bacteria and fungi. Their mechanism of action is often attributed to the ability of the furan moiety to undergo bioactivation within microbial cells, leading to the production of reactive intermediates that can damage cellular macromolecules like DNA and proteins.[3] This guide will focus on comparing the antimicrobial efficacy of prominent furan-based acids, providing a quantitative basis for their potential application in drug development.
Comparative Antimicrobial Spectra: A Quantitative Analysis
The efficacy of an antimicrobial agent is most commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible in vitro growth of a microorganism.[4][5] The following table summarizes MIC data for several furan-based acids against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.
Expert Insight: The choice of test organisms—Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (Fungus)—provides a broad initial assessment of a compound's spectrum. S. aureus is a major human pathogen, often associated with skin and systemic infections, including resistant strains like MRSA.[6] E. coli is a common cause of various infections and serves as a representative Gram-negative bacterium. C. albicans is a prevalent opportunistic fungal pathogen.
Table 1: Head-to-Head Comparison of Minimum Inhibitory Concentrations (MIC) of Furan-Based Acids
| Furan-Based Acid / Derivative | Test Organism | Gram Stain/Type | MIC (µg/mL) | Reference(s) |
| 2-Furoic Acid | Bacillus subtilis | Gram-Positive | ~1.68 µg/mL (0.015 µM) | [7][8] |
| Salmonella typhi | Gram-Negative | ~1.01 µg/mL (0.009 µM) | [7][8] | |
| (E)-3-(Furan-2-yl)acrylic acid | Candida albicans | Fungus | 64 - 512 | [9] |
| Candida parapsilosis | Fungus | >512 | [9] | |
| 3-(Furan-2-yl)propenoic acid derivs. | Staphylococcus aureus | Gram-Positive | 128 | [10] |
| Escherichia coli | Gram-Negative | Inhibitory Effect Noted | [10] | |
| Candida albicans | Fungus | 64 | [10] | |
| Furan Fatty Acid (7,10-EODA) | Staphylococcus aureus (MSSA) | Gram-Positive | 125 - 250 | [3][11][12] |
| Staphylococcus aureus (MRSA) | Gram-Positive | 125 - 250 | [3][11][12] | |
| 5-Arylfuran-2-carboxamide derivs. | Candida glabrata | Fungus | 62 - 125 | [13] |
| Candida parapsilosis | Fungus | 125 - 250 | [13] | |
| 5-Hydroxymethyl-2-furoic acid | Environmental Bacteria | N/A | Inhibits swarming at ~0.0018 µg/mL | [14] |
Note: Data is synthesized from multiple sources. Direct comparison should be made with caution as experimental conditions (e.g., specific strains, media, incubation times) may vary between studies. The activity of derivatives can be heavily influenced by their specific substitutions.
Mechanism of Action: A Brief Overview
The antimicrobial activity of furan derivatives is multifaceted. For many, including nitrofuran antibiotics derived from 2-furoic acid, the mechanism involves enzymatic reduction of a nitro group within the bacterial cell. This process generates highly reactive electrophilic intermediates that non-specifically attack microbial ribosomes and DNA, inhibiting protein synthesis, aerobic energy metabolism, and DNA/RNA synthesis. Other furan compounds may disrupt cell membrane integrity or interfere with key metabolic pathways.[2][13] The presence of different functional groups on the furan ring plays a crucial role in the specific inhibitory activity.[7]
Experimental Protocols for Antimicrobial Susceptibility Testing
To ensure the generation of reliable and comparable data, standardized methodologies are critical. The protocols described below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[2][9][12]
Protocol 1: Broth Microdilution for MIC Determination
This method is the gold standard for determining the MIC of an antimicrobial agent.[10] It provides a quantitative result that is essential for comparative analysis.
Causality Behind Experimental Choices:
-
Broth Medium: Mueller-Hinton Broth (MHB) is the standard for most non-fastidious bacteria as it has good batch-to-batch reproducibility and low levels of inhibitors. For fungi like Candida, RPMI-1640 medium is used.
-
Inoculum Standardization: The bacterial or fungal suspension is adjusted to a 0.5 McFarland turbidity standard. This ensures a consistent starting number of cells (approx. 1.5 x 10⁸ CFU/mL), which is critical for reproducible MIC results.
-
Serial Dilution: A two-fold serial dilution of the furan-based acid provides a logarithmic concentration gradient, allowing for the precise determination of the concentration at which growth is inhibited.
Step-by-Step Methodology:
-
Preparation: Dissolve the furan-based acid in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial two-fold dilutions in a 96-well microtiter plate using the appropriate sterile broth medium. The final volume in each well should be 50 µL.
-
Inoculum Preparation: Culture the test organism overnight. Adjust the turbidity of the microbial suspension in sterile saline to match a 0.5 McFarland standard.
-
Inoculation: Dilute the standardized suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Add 50 µL of this diluted inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.
-
Controls: Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).
-
Incubation: Incubate the plates at 35-37°C. Incubation time is typically 16-20 hours for bacteria and 24-48 hours for yeast.
-
Result Interpretation: The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well).[4]
Protocol 2: Agar Disk Diffusion Assay
This method provides a qualitative or semi-quantitative assessment of antimicrobial susceptibility by measuring the zone of growth inhibition around a compound-impregnated disk.
Step-by-Step Methodology:
-
Plate Preparation: Prepare a lawn of the test organism by evenly swabbing a standardized inoculum (0.5 McFarland) over the surface of a Mueller-Hinton Agar plate.
-
Disk Application: Aseptically place a sterile filter paper disk impregnated with a known concentration of the furan-based acid onto the center of the agar surface.
-
Incubation: Invert the plates and incubate under the same conditions as the MIC test.
-
Result Interpretation: Measure the diameter of the clear zone of no growth around the disk in millimeters. A larger zone of inhibition correlates with greater antimicrobial activity.
Visualization of Key Processes and Structures
Diagrams are essential for clarifying complex workflows and chemical relationships.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Chemical structures of representative furan-based acids.
Conclusion and Future Directions
This guide provides a comparative overview of the antimicrobial spectra of several furan-based acids. The data indicates that these compounds possess a broad spectrum of activity, with certain derivatives showing particular potency against Staphylococcus aureus and Candida albicans. Furan fatty acids, for instance, are effective against both methicillin-sensitive and resistant S. aureus, highlighting their potential to address antibiotic resistance.[3][11] However, the MIC values can vary significantly based on the specific chemical substitutions on the furan ring, underscoring the importance of structure-activity relationship (SAR) studies in optimizing these molecules for therapeutic use.
Future research should focus on synthesizing and screening a wider library of furan-based acids against diverse panels of multidrug-resistant pathogens. Elucidating their precise mechanisms of action and evaluating their in vivo efficacy and toxicity are critical next steps in translating the promise of these compounds into clinically viable antimicrobial agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-staphylococcal fatty acids: mode of action, bacterial resistance and implications for therapeutic application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antityrosinase and antimicrobial activities of furfuryl alcohol, furfural and furoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and antifungal evaluation against Candida spp. of the (E)-3-(furan-2-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Antimicrobial activity of a novel furan fatty acid, 7,10-epoxyoctadeca-7,9-dienoic acid against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Trace amounts of furan-2-carboxylic acids determine the quality of solid agar plates for bacterial culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Fatty Acids as Aminoglycoside Antibiotic Adjuvants Against Staphylococcus aureus [frontiersin.org]
A Senior Application Scientist's Guide to Cross-Reactivity Studies of Antibodies for 2-(Furan-3-yl)acetic Acid Derivatives
This guide provides an in-depth technical comparison and experimental framework for evaluating the cross-reactivity of antibodies raised against 2-(Furan-3-yl)acetic acid (F3AA) derivatives. As researchers and drug development professionals, understanding the specificity of an antibody is paramount for the validity of any immunoassay. This document moves beyond a simple recitation of protocols to explain the causal logic behind experimental design, ensuring a self-validating and robust approach to antibody characterization.
The Challenge of Small Molecule Immunoassays: The Case of this compound
This compound and its derivatives are small organic molecules that may be of interest as biomarkers, metabolites of larger therapeutic compounds, or as haptens in their own right. Unlike large protein antigens, small molecules like F3AA are not immunogenic on their own. To elicit an immune response, they must be covalently linked to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH). This conjugate, known as an immunogen, is then used to immunize an animal to produce antibodies.[1]
The critical challenge in this process is ensuring that the antibodies generated recognize the hapten (F3AA) itself, rather than the carrier protein or the chemical linker used for conjugation. Furthermore, the ultimate utility of these antibodies in a quantitative assay hinges on their specificity. They must bind with high affinity to the target analyte while showing minimal binding to structurally related molecules that may be present in the sample matrix. This is the essence of cross-reactivity analysis.
Designing the Immunogen: The First Step in Dictating Specificity
The design of the hapten-carrier conjugate is a critical determinant of antibody specificity. The site on the hapten chosen for conjugation and the nature of the spacer arm will influence which epitopes are presented to the immune system. For F3AA, the carboxylic acid group is the most convenient handle for conjugation.
A common method for this conjugation is the carbodiimide reaction, which couples the carboxylic acid of the hapten to primary amines (e.g., lysine residues) on the carrier protein.
Caption: Hapten conjugation workflow for F3AA.
This strategy exposes the furan ring and the alpha-carbon of the acetic acid moiety to the immune system, making them the primary antigenic determinants. Consequently, antibodies raised via this method are expected to be sensitive to modifications on the furan ring.
The Litmus Test: Competitive ELISA for Cross-Reactivity Assessment
The gold standard for determining the specificity of anti-hapten antibodies is the competitive enzyme-linked immunosorbent assay (cELISA).[2][3] In this format, the target analyte (or a structurally similar compound) in a sample competes with a fixed amount of a labeled or coated antigen for a limited number of antibody binding sites. High concentrations of the free analyte in the sample will result in less binding of the labeled antigen and thus a weaker signal, creating an inverse relationship between analyte concentration and signal intensity.
Experimental Protocol: Indirect Competitive ELISA
-
Plate Coating: Microtiter plates are coated with a hapten-protein conjugate (e.g., F3AA-OVA). This is often a different carrier protein than the one used for immunization (a "heterologous" format) to minimize cross-reactivity to the carrier itself.[4]
-
Blocking: Any remaining non-specific binding sites on the plate are blocked using a solution like non-fat milk or BSA.
-
Competitive Reaction: A fixed, limiting concentration of the primary antibody (e.g., rabbit anti-F3AA) is pre-incubated with either a standard solution of F3AA or a solution of the potential cross-reactant. This mixture is then added to the coated plate.
-
Washing: Unbound antibodies and analytes are washed away.
-
Secondary Antibody Incubation: A secondary antibody conjugated to an enzyme (e.g., Goat anti-Rabbit IgG-HRP) is added. This antibody binds to the primary antibody that is captured on the plate.
-
Washing: Unbound secondary antibody is washed away.
-
Substrate Addition: A chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate into a colored product.
-
Signal Measurement: The reaction is stopped, and the absorbance is read using a plate reader.
Caption: Workflow for an indirect competitive ELISA.
Comparative Analysis: Predicting Cross-Reactivity for Anti-F3AA Antibodies
Cross-reactivity is typically quantified by comparing the half-maximal inhibitory concentration (IC50) of the target analyte with that of the potential cross-reactant.
Cross-Reactivity (%) = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100
The following table presents a predictive comparison of potential cross-reactants for a hypothetical high-affinity antibody raised against this compound.
| Compound Name | Structure | Key Structural Differences from F3AA | Predicted IC50 (ng/mL) | Predicted Cross-Reactivity (%) | Rationale for Prediction |
| This compound (F3AA) | Furan ring at C3, Acetic acid side chain | - (Target Analyte) | 1.0 | 100% | The antibody is raised against this hapten, defining the baseline for binding affinity. |
| 2-(Furan-2-yl)acetic acid | Furan ring at C2, Acetic acid side chain | Isomeric position of the furan ring attachment. | 15.0 | 6.7% | The spatial arrangement of the furan oxygen relative to the side chain is a major epitope. A change in this geometry will significantly reduce binding affinity. |
| 3-(Furan-3-yl)propanoic acid | Furan ring at C3, Propanoic acid side chain | Elongated carboxylic acid side chain (+1 CH2). | 50.0 | 2.0% | The length of the spacer between the ring and the carboxyl group is often critical for fitting into the antibody's binding pocket. |
| 2-(Thiophen-3-yl)acetic acid | Thiophene ring instead of furan ring. | Bioisosteric replacement of furan oxygen with sulfur. | 100.0 | 1.0% | While thiophene is a bioisostere of furan, the difference in electronegativity and size of the heteroatom (O vs. S) is usually sufficient to drastically reduce antibody recognition. |
| Phenylacetic acid | Phenyl ring instead of furan ring. | Replacement of the 5-membered furan ring with a 6-membered phenyl ring. | > 1000 | <0.1% | The overall size, shape, and electronic properties of the aromatic system are completely different, leading to negligible binding. |
| Furan-3-carboxylic acid | Direct attachment of carboxyl group to furan ring. | Lacks the acetic acid methylene (-CH2-) linker. | > 1000 | <0.1% | The methylene group is a key part of the hapten's structure presented during immunization. Its absence removes a critical binding interaction. |
Note: The IC50 and Cross-Reactivity values are illustrative and based on typical results seen in immunoassays for small molecules.[4][5]
Discussion and Interpretation: The Scientist's Perspective
The predictive data underscores a fundamental principle: anti-hapten antibodies are exquisitely sensitive to changes in the hapten's structure, particularly concerning the geometry and electronic distribution of the core scaffold.
-
High Specificity for Isomers: The significant drop in reactivity between the furan-3-yl and furan-2-yl isomers demonstrates that the antibody binding pocket is highly specific to the spatial presentation of the furan ring relative to the side chain. This is a desirable characteristic for an assay intended to be highly specific.
-
Impact of the Linker Region: The low cross-reactivity with compounds having altered side chains (propanoic acid vs. acetic acid) or no spacer (carboxylic acid) validates that the entire hapten structure, as conjugated to the carrier, is recognized by the antibody.
-
Bioisosteric Replacements Matter: The poor recognition of the thiophene analog, a common bioisostere, highlights that even subtle changes in heteroatoms can disrupt the precise electronic and hydrogen-bonding interactions required for high-affinity binding.
-
Negligible Aromatic Ring Cross-Reactivity: As expected, replacing the furan with a larger phenyl ring eliminates binding, confirming the antibody's specificity for the furan moiety.
For researchers in drug development, these findings have profound implications. If developing an assay to measure a metabolite like F3AA, it is crucial to test for cross-reactivity against the parent drug and other known metabolites. The data suggests that even minor structural modifications on the furan ring or side chain of a parent drug would likely result in low cross-reactivity, but this must always be empirically verified.
Conclusion
The development of a specific and sensitive immunoassay for a small molecule like this compound is a multi-step process where success is dictated by careful planning and rigorous validation. The initial design of the immunogen directly influences the resulting antibody's specificity. A systematic cross-reactivity study, typically using a competitive ELISA format, is not merely a quality control step but the definitive experiment to characterize the antibody's performance. By understanding the principles of molecular recognition and leveraging comparative data from structurally similar compounds, scientists can predict, test, and validate antibodies that are fit for purpose, ensuring the generation of reliable and accurate data in research and clinical settings.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Development and ELISA Characterization of Antibodies against the Colistin, Vancomycin, Daptomycin, and Meropenem: A Therapeutic Drug Monitoring Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Highly Sensitive and Specific ic-ELISA and Lateral Flow Immunoassay for Diacetoxyscirpenol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. files01.core.ac.uk [files01.core.ac.uk]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of 2-(Furan-3-yl)acetic acid
Hazard Profile and Risk Assessment: An Evidence-Based Approach
Understanding the chemical nature of 2-(Furan-3-yl)acetic acid is the foundation of its safe management. Its structure combines a furan ring, known for potential toxicity and peroxide formation, with a carboxylic acid group, which imparts corrosive properties.[1] Therefore, a cautious and informed approach mandates treating this compound as hazardous waste.
Anticipated Hazards:
-
Skin and Eye Damage: Carboxylic acids are known to be corrosive, capable of causing serious skin irritation or burns and severe eye damage upon contact.[1][2][3] Structurally similar compounds, such as Furan-2-acetic acid, are classified as causing skin irritation and serious eye damage.[4]
-
Respiratory Irritation: Vapors or dusts may cause respiratory tract irritation.[4][5]
-
Toxicity: Furan and its derivatives can be harmful if ingested, inhaled, or absorbed through the skin.[6][7] Certain furan-containing compounds are also listed as potential carcinogens or mutagens.[8][9]
-
Peroxide Formation: Like other furan compounds, there is a potential for the formation of explosive peroxides upon prolonged exposure to air and light.[6]
Contextual Hazard Data from Related Compounds
To provide a quantitative basis for risk assessment, the following table summarizes GHS hazard information for a closely related analogue, 2-[5-(Furan-2-yl)furan-2-yl]acetic acid.
| Hazard Statement | GHS Classification | Source |
| H315: Causes skin irritation | Skin Irritation, Category 2 | [5] |
| H319: Causes serious eye irritation | Eye Irritation, Category 2A | [5] |
| H335: May cause respiratory irritation | Specific Target Organ Toxicity (Single Exposure), Category 3 | [5] |
Pre-Disposal Handling and Personal Protective Equipment (PPE)
Safe disposal begins with safe handling. Adherence to proper laboratory practice and the use of appropriate PPE is non-negotiable.
-
Engineering Controls: All handling of this compound, including waste consolidation, should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][10] Ensure that an eyewash station and a safety shower are readily accessible, as mandated by OSHA.[11][12]
-
Required PPE: Based on the compound's anticipated hazards, the following minimum PPE is required:
Step-by-Step Waste Disposal Protocol
The proper disposal of this compound is a systematic process governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and laboratories must operate according to their designated generator status (e.g., VSQG, SQG, LQG).[13][14]
Step 1: Waste Characterization All waste streams containing this compound, including the pure compound, reaction mixtures, contaminated consumables (e.g., pipette tips, silica gel), and spill cleanup materials, must be classified and handled as hazardous waste.[7] Under no circumstances should this chemical or its contaminated materials be disposed of in regular trash or down the sanitary sewer.[6]
Step 2: Waste Segregation Proper segregation is critical to prevent dangerous reactions in the waste container.
-
Do Not Mix: Keep this compound waste separate from other waste streams, especially bases, oxidizers, and cyanides.[15][16] Mixing acids with bases can cause a violent exothermic reaction, while mixing with oxidizers can create a fire hazard.[1]
-
Solid vs. Liquid: Collect solid waste (contaminated filter paper, silica) and liquid waste in separate, designated containers.
Step 3: Containerization The integrity of the waste containment system is paramount.
-
Container Compatibility: Use a container made of a material compatible with corrosive organic acids. Borosilicate glass or high-density polyethylene (HDPE) are typically appropriate.[17] Avoid metal containers, which can be corroded by acids.[1] The original product container is often an excellent choice for waste collection.[15]
-
Container Condition: The container must be in good condition, free of leaks, and have a tightly sealing cap.[15] Keep the container closed at all times except when adding waste.[15][16]
-
Headspace: Leave at least 10% of the container volume as headspace to allow for vapor expansion.
Step 4: Labeling Clear and accurate labeling is a strict regulatory requirement.
-
Mandatory Information: The container must be clearly labeled with the words "HAZARDOUS WASTE." [15]
-
Contents: List the full chemical name, "this compound," and the approximate concentration or percentage of all constituents in the container.[15][16] Chemical formulas or abbreviations are not acceptable.
Step 5: Accumulation and Storage Store the prepared waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[13][15]
-
Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[13]
-
Secondary Containment: Place the waste container in a secondary containment bin to mitigate leaks or spills.[16]
-
Segregated Storage: Within the SAA, ensure the acidic waste is segregated from incompatible materials like bases.[16]
Step 6: Final Disposal Arrange for the removal of the hazardous waste through your institution's EHS department. They will coordinate with a licensed hazardous waste disposal contractor for proper transportation and final treatment.[6][14]
Visualization: Disposal Decision Workflow
The following diagram outlines the decision-making process for managing different waste streams of this compound.
Caption: Decision workflow for proper segregation and disposal of this compound waste.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated; if the spill is in a fume hood, keep it running.[7]
-
PPE: Don appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat, before re-entering the area.[7]
-
Containment: For small spills, cover and contain the material with an inert, non-combustible absorbent, such as sand, earth, or vermiculite.[5][7] Do not use combustible materials like paper towels as the primary absorbent.
-
Collection: Carefully scoop the absorbed material and any contaminated debris into a designated hazardous waste container using non-sparking tools.[7][11]
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.[7]
-
Reporting: Report the incident to your laboratory supervisor and EHS department, as per institutional policy.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental stewardship.
References
- 1. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 2. fishersci.ca [fishersci.ca]
- 3. nj.gov [nj.gov]
- 4. Furan-2-acetic acid | C6H6O3 | CID 75974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. cpachem.com [cpachem.com]
- 9. fishersci.com [fishersci.com]
- 10. carlroth.com:443 [carlroth.com:443]
- 11. uwm.edu [uwm.edu]
- 12. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. epa.gov [epa.gov]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. nswai.org [nswai.org]
- 17. rtong.people.ust.hk [rtong.people.ust.hk]
A Comprehensive Guide to the Safe Handling of 2-(Furan-3-yl)acetic acid
Anticipated Hazard Profile
The operational plan for handling 2-(Furan-3-yl)acetic acid is built upon a foundational understanding of its potential risks. These risks are inferred from the well-documented hazards of furan derivatives and carboxylic acids.
-
Furan Moiety: Furan and its derivatives are associated with significant health and safety concerns. Furan itself is classified as a carcinogen and can form explosive peroxides when exposed to air and light.[1][3] These compounds can be toxic if inhaled, ingested, or absorbed through the skin.[1][3]
-
Carboxylic Acid Moiety: The carboxylic acid group imparts corrosive properties, making the compound a potential cause of severe skin and eye irritation or burns.[4][5] Carboxylic acids can also be combustible and are incompatible with bases.[4]
The following table summarizes the anticipated hazards that must be mitigated through proper personal protective equipment (PPE) and handling protocols.
| Hazard Category | Anticipated Risk Based on Chemical Structure | Primary Mitigating Strategy |
| Acute Toxicity | Harmful if inhaled, ingested, or absorbed through the skin, based on furan toxicology.[1][3] | Engineering Controls (Fume Hood), Comprehensive PPE |
| Skin Corrosion/Irritation | Expected to cause skin irritation or severe burns due to the carboxylic acid group.[6][7][8] | Chemical-Resistant Gloves, Lab Coat, Full Coverage |
| Serious Eye Damage | Poses a significant risk of serious eye irritation or damage.[6][7][8] | Chemical Splash Goggles and Face Shield |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or vapor.[6][7][8] | Use in a Chemical Fume Hood, Respiratory Protection |
| Carcinogenicity | The furan structure is a known carcinogen.[3] | Minimize Exposure, Engineering Controls |
| Peroxide Formation | Furan compounds can form explosive peroxides upon storage, especially in the presence of air and light.[1][3] | Dated Storage, Inert Atmosphere, Peroxide Testing |
| Flammability | Potential to be a flammable or combustible solid/liquid.[1][4] | Avoid Ignition Sources, Use Spark-Proof Tools |
Core Directive: Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent chemical exposure. The selection of specific equipment is directly informed by the anticipated hazards.
| PPE Category | Required Equipment & Specifications | Rationale for Use |
| Eye & Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] Full-face shield worn over goggles.[2][3][9] | Goggles provide a seal to protect against splashes and vapors. The face shield offers a critical secondary barrier against splashes of the corrosive acid to the entire face.[2][3] |
| Skin & Body Protection | Flame-resistant or retardant lab coat , fully buttoned with sleeves of sufficient length.[3] Chemical-resistant gloves (Nitrile or Neoprene recommended).[10] Full-length pants and closed-toe shoes .[3][9] | A flame-resistant lab coat protects against fire hazards and chemical splashes. Nitrile/Neoprene gloves offer broad resistance to acids and organic compounds.[10] Gloves must be inspected before use and changed immediately upon contamination.[2][9] Full coverage of legs and feet is a baseline laboratory requirement to prevent skin contact.[3] |
| Respiratory Protection | All work must be conducted in a certified chemical fume hood .[2][3][9] For situations with a higher risk of aerosol generation or if engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges is necessary.[3][11] | The chemical fume hood is the primary engineering control to prevent inhalation of potentially toxic and irritating vapors or dusts.[9] Respirator use requires prior medical clearance and fit-testing as per institutional policy.[12] |
Operational and Disposal Plans
Safe Handling and Storage Protocol
Adherence to a strict operational workflow is essential for minimizing exposure and ensuring laboratory safety.
-
Preparation and Engineering Controls:
-
Designate a specific area within a certified chemical fume hood for all handling procedures.[9]
-
Ensure the fume hood is functioning correctly and the sash is kept at the lowest practical height.[3]
-
Verify that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3][13]
-
Keep an appropriate chemical spill kit nearby. For this compound, it should contain an acid neutralizer like sodium bicarbonate.[14][15]
-
-
Handling Procedure:
-
When handling the solid, use a spatula for transfers and avoid any actions that could generate dust.[9]
-
If dissolving the compound, add the solid to the solvent slowly to prevent splashing.[9]
-
Use spark-proof tools and ensure all equipment is properly grounded to prevent static discharge, which could be an ignition source.[13][16]
-
-
Storage Requirements:
-
Upon receipt, mark the container with the date it was received and the date it was opened.[3] Furan compounds should be used or disposed of within one year due to peroxide risk.[3]
-
Store the container in a cool, dry, well-ventilated area, protected from light and heat sources.[3][16]
-
The container must be kept tightly closed, preferably under an inert gas like argon or nitrogen, to prevent air exposure which can lead to peroxide formation.[3]
-
Store in a designated flammable materials cabinet with secondary containment.[3][4]
-
The storage area and container must be clearly labeled with "Carcinogen" and "Peroxide Former" warnings.[3]
-
Emergency Procedures: Spill and Exposure Response
Immediate and correct response to a spill or exposure is critical.
A minor spill is a small quantity that you are trained and equipped to handle safely. For any major spill, evacuate the area and contact your institution's emergency response team immediately.[15]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. wcu.edu [wcu.edu]
- 4. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 5. fishersci.ca [fishersci.ca]
- 6. (S)-2-(Tetrahydrofuran-3-YL)acetic acid | C6H10O3 | CID 14962793 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. aksci.com [aksci.com]
- 8. aksci.com [aksci.com]
- 9. benchchem.com [benchchem.com]
- 10. hsa.ie [hsa.ie]
- 11. capotchem.cn [capotchem.cn]
- 12. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
- 13. uwm.edu [uwm.edu]
- 14. westlab.com [westlab.com]
- 15. documents.uow.edu.au [documents.uow.edu.au]
- 16. chemos.de [chemos.de]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
